N-Boc-3-isopropylamino-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIAMBQPKZBCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183697 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-02-9 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-isopropylamino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-isopropylamino-propionic acid is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for selective reactions at the carboxylic acid moiety, while the isopropyl group provides specific steric and electronic properties. This guide provides a comprehensive overview of a reliable synthetic route to N-Boc-3-isopropylamino-propionic acid, along with a detailed analysis of its characterization. The protocols and rationale described herein are designed to provide researchers with a robust and reproducible methodology.
Introduction
The synthesis of unnatural amino acids and their derivatives is a cornerstone of modern medicinal chemistry. These compounds are integral to the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. N-Boc-3-isopropylamino-propionic acid, with its protected secondary amine and carboxylic acid functionality, serves as a versatile intermediate for the construction of more complex molecular architectures. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This guide will detail a logical and efficient synthetic pathway and the analytical techniques required to confirm the structure and purity of the target compound.
Synthesis of N-Boc-3-isopropylamino-propionic acid
The synthesis of N-Boc-3-isopropylamino-propionic acid can be efficiently achieved through a two-step process starting from commercially available 3-aminopropionic acid (β-alanine). The first step involves the reductive amination of acetone with β-alanine to introduce the isopropyl group, followed by the protection of the resulting secondary amine with a Boc group.
Synthetic Workflow
Caption: Synthetic workflow for N-Boc-3-isopropylamino-propionic acid.
Experimental Protocol
Part 1: Synthesis of 3-Isopropylamino-propionic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopropionic acid (1.0 eq) in methanol.
-
Addition of Aldehyde: To this solution, add acetone (1.2 eq).
-
Reductive Amination: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the 3-isopropylamino-propionic acid.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions. Methanol is an appropriate solvent that dissolves the starting materials and does not interfere with the reaction.
Part 2: N-Boc Protection of 3-Isopropylamino-propionic acid
-
Reaction Setup: Dissolve the 3-isopropylamino-propionic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (NaOH) (2.5 eq) to the solution and stir until all solids are dissolved.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.[3]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.[4]
-
Work-up: Acidify the reaction mixture to pH 2-3 with a cold solution of potassium bisulfate (KHSO₄).[3] Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]
Causality Behind Experimental Choices: The use of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc anhydride. The addition of a base is crucial to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride.[4] Acidification during work-up protonates the carboxylic acid, allowing for its extraction into an organic solvent.
Characterization of N-Boc-3-isopropylamino-propionic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₂₁NO₄[5] |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature, requires experimental determination. |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For N-Boc-3-isopropylamino-propionic acid, both ¹H and ¹³C NMR spectra are informative.
-
¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the propionic acid backbone (two triplets), and the Boc group (a singlet). The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.[6]
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the isopropyl and propionic acid moieties.[7]
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.[8][9] A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, and another strong band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the Boc-carbamate.[9][10]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][12]
Characterization Workflow
Caption: Interrelation of characterization techniques for N-Boc-3-isopropylamino-propionic acid.
Conclusion
This technical guide has outlined a robust and scientifically sound methodology for the synthesis and characterization of N-Boc-3-isopropylamino-propionic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for their synthetic endeavors. The comprehensive characterization workflow ensures the identity and purity of the final product, which is critical for its application in drug discovery and development.
References
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Available from: [Link]
-
Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3876. Available from: [Link]
-
Organic Syntheses. (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. Available from: [Link]
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The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]
-
PubMed. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Available from: [Link]
-
ChemBK. N-Boc-3-isopropylamino-propionic acid [917202-02-9]. Available from: [Link]
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Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]
-
Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]
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Bernstein Group. IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters. Available from: [Link]
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Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
-
LookChem. methyl 3-(isopropylamino)propanoate. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine. Available from: [Link]
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AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available from: [Link]
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FAO. Propionic acid. Available from: [Link]
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NIST WebBook. Propanoic acid, 2-methyl-, 3-phenylpropyl ester. Available from: [Link]
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Exposome-Explorer - IARC. Propionic acid (3:0) (Compound). Available from: [Link]
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- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine [comptes-rendus.academie-sciences.fr]
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A Senior Application Scientist's Guide to N-Boc-3-isopropylamino-propionic acid: Properties, Synthesis, and Core Applications
Abstract
N-Boc-3-isopropylamino-propionic acid is a valuable N-protected, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis. Its unique structural features, combining a propionic acid backbone with a bulky isopropyl group and a labile Boc protecting group, allow for the strategic introduction of steric hindrance and modified hydrophobicity into target molecules. This guide provides an in-depth examination of its chemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and key applications, offering researchers and drug development professionals a practical and authoritative resource.
Chemical Identity and Physicochemical Properties
N-Boc-3-isopropylamino-propionic acid is identified by the CAS Number 917202-02-9.[1][2][3] Its structure features a carboxylic acid, a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and an isopropyl substituent on the nitrogen atom. This combination imparts specific solubility and reactivity characteristics crucial for its utility in organic synthesis.
The Boc group is of paramount importance, providing robust protection of the nitrogen nucleophile under a wide range of conditions (e.g., peptide coupling, mild base treatments) while being readily removable under acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonal protection strategies in multi-step syntheses.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 917202-02-9 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][4][5] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| MDL Number | MFCD06761700 | [1][2][3] |
| Appearance | Typically a white to off-white solid | (General knowledge) |
| Solubility | Soluble in methanol, chloroform, dichloromethane; sparingly soluble in water | (General knowledge) |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Boc-3-isopropylamino-propionic acid is most commonly achieved via a two-step process starting from β-alanine. This pathway is selected for its high efficiency, use of readily available starting materials, and straightforward purification.
Synthesis Pathway Overview
The logical flow of the synthesis involves first protecting the primary amine of β-alanine with the Boc group, followed by N-alkylation with an isopropyl source. This sequence is critical; attempting to first N-alkylate β-alanine would lead to over-alkylation and a complex mixture of products, significantly reducing the yield of the desired secondary amine.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-β-alanine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until dissolution.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Causality: The basic aqueous environment facilitates the deprotonation of the amine, making it nucleophilic, while the Boc₂O serves as the electrophilic source of the protecting group. The slow addition at 0 °C controls the exothermicity of the reaction.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Causality: Acidification protonates the carboxylate, rendering the product soluble in the organic extraction solvent and separating it from inorganic salts.
-
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid, which is often pure enough for the next step.
Step 2: Reductive Amination to N-Boc-3-isopropylamino-propionic acid
-
Setup: Dissolve N-Boc-β-alanine (1.0 eq) in methanol. Add acetone (5.0 eq), which serves as the source of the isopropyl group.
-
Reaction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Causality: The amine and acetone form an intermediate iminium ion in situ, which is then selectively reduced by NaBH₃CN. This reducing agent is chosen for its mildness and tolerance of the acidic carboxylic acid proton.
-
-
Monitoring & Workup: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Quench the reaction by carefully adding water. Remove methanol under reduced pressure and extract the product with ethyl acetate.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Analytical Characterization
Rigorous analytical confirmation is essential to validate the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete structural picture.
Table 2: Representative Analytical Data
| Technique | Expected Result |
| ¹H NMR | δ (ppm): ~1.0-1.2 (d, 6H, -CH(CH₃)₂), ~1.4 (s, 9H, Boc -C(CH₃)₃), ~2.5 (t, 2H, -CH₂-COOH), ~3.3 (t, 2H, -N-CH₂-), ~3.5-3.7 (m, 1H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~20 (isopropyl CH₃), ~28 (Boc CH₃), ~35 (CH₂-COOH), ~45 (N-CH₂), ~50 (isopropyl CH), ~80 (Boc quaternary C), ~156 (Boc C=O), ~175 (COOH) |
| LC-MS (ESI-) | [M-H]⁻: Calculated for C₁₁H₂₀NO₄⁻: 230.14. Found: ~230.1 |
Applications in Medicinal Chemistry and Peptide Synthesis
The primary value of N-Boc-3-isopropylamino-propionic acid lies in its function as a specialized building block. Its incorporation into a peptide or small molecule therapeutic can significantly alter the parent molecule's pharmacological profile.
Role in Peptidomimetics
The compound is used to introduce non-natural side chains and increase steric bulk. This modification can:
-
Enhance Proteolytic Stability: The N-isopropyl group can sterically shield adjacent peptide bonds from enzymatic cleavage, prolonging the in-vivo half-life of a peptide drug.
-
Modulate Receptor Binding: The size and hydrophobicity of the isopropyl group can influence the binding affinity and selectivity of a ligand for its target receptor by occupying specific hydrophobic pockets.
Use in Peptide Coupling Reactions
As a protected amino acid, it is readily used in standard solution-phase or solid-phase peptide synthesis (SPPS).
Caption: Standard peptide coupling workflow utilizing the title compound.
In this workflow, the carboxylic acid of N-Boc-3-isopropylamino-propionic acid is activated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The resulting activated ester rapidly reacts with the free N-terminus of a growing peptide chain (often anchored to a solid support) to form a new amide bond.
Safety and Handling
According to available safety information, N-Boc-3-isopropylamino-propionic acid should be handled with care in a laboratory setting.
-
Hazard Statements: H302: Harmful if swallowed.[3]
-
Signal Word: Warning.[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Boc-3-isopropylamino-propionic acid is a well-defined and highly useful synthetic intermediate. Its straightforward, high-yield synthesis and predictable reactivity make it an accessible tool for chemists. The strategic advantage it offers—namely, the ability to introduce a protected, sterically demanding N-alkyl group—cements its role in the design of sophisticated peptidomimetics and other complex molecular architectures aimed at improving therapeutic efficacy and metabolic stability. The protocols and data presented herein provide a validated framework for the successful application of this versatile chemical building block.
References
- N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9)
- N-Boc-3-isopropylamino-propionic acid (Catalog No. 202B029)
- N-Boc-3-isopropylamino-propionic acid, Fluorochem - 试剂仪器网.
- AB172165 | CAS 917202-02-9, abcr Gute Chemie.
- N-Boc-3-异丙氨基-丙酸, 试剂仪器网.
Sources
"N-Boc-3-isopropylamino-propionic acid" CAS number
An In-Depth Technical Guide to N-Boc-3-isopropylamino-propionic acid
Introduction
N-Boc-3-isopropylamino-propionic acid is a synthetic amino acid derivative that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates its use in a variety of chemical transformations, particularly in peptide synthesis and the development of peptidomimetics.[1][2] Its unique structural features, including the isopropylamino group, make it a valuable precursor for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
Chemical Structure
Caption: The chemical structure of N-Boc-3-isopropylamino-propionic acid, illustrating the Boc-protected amine, the isopropyl group, and the propionic acid backbone.
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) number for N-Boc-3-isopropylamino-propionic acid is 917202-02-9 .[3] Its molecular formula is C11H21NO4.[3]
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 231.29 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, methanol, and dimethylformamide. Limited solubility in water. | [4][5] |
| Melting Point | Not widely reported, but similar N-Boc protected amino acids are typically solids at room temperature. | [1] |
Synthesis of N-Boc-3-isopropylamino-propionic acid
Synthesis Overview
A common method for the synthesis of N-Boc protected amino acids involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6][7] The base is necessary to deprotonate the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Boc anhydride.
Caption: A general workflow for the synthesis of N-Boc-3-isopropylamino-propionic acid.
Detailed Experimental Protocol
-
Reaction Setup : To a solution of 3-isopropylamino-propionic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of 1,4-dioxane and water, add a base like sodium hydroxide or triethylamine (2.0-2.2 equivalents) and stir the mixture at 0 °C.[6][8]
-
Addition of Boc Anhydride : Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.[6]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up : After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the aqueous residue to a pH of 2-3 with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.[6]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-isopropylamino-propionic acid.[6][8]
Applications in Scientific Research and Drug Development
Role as a Building Block in Synthesis
N-Boc-3-isopropylamino-propionic acid is a versatile intermediate in organic synthesis. The Boc-protected amine allows for selective reactions at the carboxylic acid moiety, while the Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.
Caption: The role of N-Boc-3-isopropylamino-propionic acid as a versatile building block.
Utility in Peptide and Peptidomimetic Synthesis
The primary application of N-Boc-3-isopropylamino-propionic acid is in the synthesis of peptides and peptidomimetics.[9] The Boc protecting group is stable under the basic conditions often used for peptide coupling reactions, allowing for the sequential addition of amino acids to a growing peptide chain. Its unique side chain can introduce conformational constraints or specific interactions within the final peptide structure, which can be crucial for biological activity.
Potential in the Development of Novel Therapeutics
Amino acids and their derivatives are fundamental components in the design of new drugs.[][11] By incorporating N-Boc-3-isopropylamino-propionic acid into larger molecules, medicinal chemists can modulate properties such as lipophilicity, metabolic stability, and target binding affinity. This makes it a valuable tool in the development of novel therapeutic agents for a wide range of diseases.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure of N-Boc-3-isopropylamino-propionic acid.
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the isopropyl protons (a doublet for the methyls and a multiplet for the CH), and the methylene protons of the propionic acid backbone.[8][12]
-
¹³C NMR : The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the isopropyl and propionic acid moieties.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show the molecular ion peak corresponding to the mass of N-Boc-3-isopropylamino-propionic acid.
Conclusion
N-Boc-3-isopropylamino-propionic acid, with CAS number 917202-02-9, is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the stability of the Boc protecting group make it an ideal starting material for the creation of complex peptides, peptidomimetics, and other novel molecules with potential therapeutic value. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in research and drug development.
References
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2019). MDPI. [Link]
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library. [Link]
-
3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem. [Link]
-
¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0250312). NP-MRD. [Link]
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. [Link]
-
Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
-
Propionic acid. Wikipedia. [Link]
-
Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Amino Acids in the Development of Prodrugs. (2018). MDPI. [Link]
-
Emerging Industrial Applications of Propionic Acid. Patsnap Eureka. [Link]
-
N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 13. mdpi.com [mdpi.com]
"N-Boc-3-isopropylamino-propionic acid" molecular weight
An In-Depth Technical Guide to N-Boc-3-isopropylamino-propionic acid
Abstract
N-Boc-3-isopropylamino-propionic acid (CAS No. 917202-02-9) is a specialized amino acid derivative crucial for the fields of medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a carboxylic acid group and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection renders the molecule an invaluable building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The Boc group provides stability and prevents unwanted side reactions of the amine functionality, allowing for its selective deprotection under specific acidic conditions. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and its applications in modern drug discovery, with a primary focus on its role as a molecular building block.
Core Chemical Identity and Physicochemical Properties
N-Boc-3-isopropylamino-propionic acid is a non-standard amino acid characterized by an isopropyl group on the nitrogen atom of β-alanine, with the nitrogen itself protected by a Boc group. This structure provides unique steric and electronic properties that are leveraged in synthetic chemistry.
Molecular Structure
Caption: 2D structure of N-Boc-3-isopropylamino-propionic acid.
Quantitative Data Summary
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis protocols.
| Property | Value | Source |
| Molecular Weight | 231.29 g/mol | Calculated |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| CAS Number | 917202-02-9 | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, Ether) | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-Boc-3-isopropylamino-propionic acid is most commonly achieved via the protection of the secondary amine of its precursor, 3-isopropylamino-propionic acid, using di-tert-butyl dicarbonate (Boc anhydride). This is a standard and high-yielding procedure in organic chemistry.
Experimental Protocol
Materials:
-
3-isopropylamino-propionic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-isopropylamino-propionic acid (1.0 equivalent) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a suitable base such as triethylamine (1.2 equivalents) to the solution. The base is critical to deprotonate the carboxylic acid and neutralize any acid formed during the reaction, ensuring the amine remains nucleophilic.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. An exothermic reaction may occur. It is often performed at 0 °C to control the reaction rate.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove excess base, followed by water and brine to remove water-soluble impurities.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate it under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-3-isopropylamino-propionic acid.[3]
Synthesis Workflow Diagram
Caption: Synthetic utility showing independent reactions at the two functional sites.
Conclusion
N-Boc-3-isopropylamino-propionic acid, with a molecular weight of 231.29 g/mol , is more than a simple chemical. It is an enabling tool for chemical innovation. Its defining feature—the acid-labile Boc protecting group—provides synthetic chemists with the control required to build complex molecular architectures. This control is paramount in the rational design of new pharmaceuticals, from peptide-based drugs to novel small molecule inhibitors. Understanding its properties, synthesis, and strategic application is therefore essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
-
Molbase. N-Boc-3-isopropylamino-propionic acid [917202-02-9]. Available at: [Link]
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Available at: [Link]
-
ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... Available at: [Link]
-
Boc-S-3-Amino-3-(4-methylphenyl)propionic Acid: Your Source for Pharmaceutical Innovation. Boc-S-3-Amino-3-(4-methylphenyl)propionic Acid: Your Source for Pharmaceutical Innovation. Available at: [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available at: [Link]
-
J&K Scientific. Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid. Available at: [Link]
Sources
Engineering β-Peptoids: A Technical Whitepaper on N-Boc-3-isopropylamino-propionic acid
Executive Summary
The transition from natural α-peptides to synthetic peptidomimetics has revolutionized drug design by addressing the inherent pharmacokinetic limitations of biologic therapeutics, namely poor proteolytic stability and low membrane permeability. At the forefront of this architectural evolution are β-peptoids (N-alkyl-β-alanines)[1].
This whitepaper provides an in-depth technical analysis of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid —commonly referred to as N-Boc-3-isopropylamino-propionic acid or N-Boc-N-isopropyl-β-alanine. As a critical building block in peptidomimetic synthesis, this molecule leverages the steric bulk of an isopropyl group and the extended backbone of β-alanine to engineer highly stable foldamers and antimicrobial peptide (AMP) mimetics[2].
Chemical Identity & Physicochemical Profiling
Understanding the exact structural nomenclature and physicochemical properties is the first step in predicting the molecule's behavior during solid-phase peptide synthesis (SPPS).
| Property | Value |
| IUPAC Name | 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid |
| Common Nomenclature | N-Boc-3-isopropylamino-propionic acid; N-Boc-N-isopropyl-β-alanine |
| CAS Registry Number | 917202-02-9[3] |
| Molecular Formula | C₁₁H₂₁NO₄[4] |
| Molecular Weight | 231.29 g/mol |
| Protecting Group | tert-Butyloxycarbonyl (Boc) – Acid-labile |
| Side Chain Analogue | Isopropyl (Valine side-chain equivalent shifted to Nitrogen) |
Structural Causality & Peptidomimetic Rationale
The design of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid is not arbitrary; every functional group serves a precise mechanistic purpose in drug development.
-
The β-Alanine Backbone (Proteolytic Evasion): Natural proteases are evolutionarily optimized to recognize and cleave the α-amino acid amide bond. By introducing an additional methylene (-CH₂-) group into the backbone, β-peptoids completely evade enzymatic degradation, drastically increasing their biological half-life[1].
-
N-Isopropyl Substitution (Conformational Control): In standard peptides, the side chain is on the α-carbon. Shifting the bulky isopropyl group to the nitrogen atom creates severe steric hindrance. This restriction limits the available Ramachandran-equivalent dihedral angles, heavily favoring specific cis-trans amide bond rotamers. This causality allows researchers to predictably fold these oligomers into stable right-handed helices with a pitch of 9.6–9.8 Å[2].
-
Boc Protection (Orthogonal Synthesis): The tert-Butyloxycarbonyl (Boc) group provides transient protection of the secondary amine. It is highly stable to the basic conditions used in Fmoc-SPPS, making this molecule ideal as an N-terminal capping residue or for specialized solution-phase synthesis where acidolysis (TFA) is the preferred deprotection route.
Caption: Structural evolution from natural α-peptides to highly stable β-peptoid foldamers.
Experimental Protocol: Overcoming Steric Hindrance in SPPS
Coupling N-alkylated amino acids is notoriously difficult. The secondary amine—especially one bearing a bulky isopropyl group—is a poor nucleophile. Standard coupling reagents (e.g., HBTU, DCC) frequently result in incomplete acylation and massive deletion sequences.
To ensure a self-validating system , the following protocol utilizes highly reactive uronium salts and specific colorimetric validations tailored for secondary amines.
Step-by-Step Coupling Methodology
-
Acidolytic Deprotection: Treat the peptidyl-resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes. Causality: TFA cleaves the Boc group, releasing CO₂ and isobutylene gas, thereby exposing the N-isopropyl secondary amine.
-
Amine Verification (Self-Validation): Do not use the standard Kaiser test, as it yields false negatives for secondary amines. Instead, perform a Chloranil Test . A positive result (beads turning dark green/blue) confirms the successful exposure of the secondary amine.
-
Activation & Coupling: Pre-activate the next amino acid (3 equivalents) using HATU (2.9 eq) and OxymaPure (3 eq) in DMF, with DIPEA (6 eq) as the base. Causality: The steric clash of the isopropyl group requires the generation of a highly reactive 7-azabenzotriazole active ester (via HATU). OxymaPure acts as a superior additive to suppress epimerization and accelerate nucleophilic attack. Allow coupling to proceed for 2–4 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 10 minutes.
-
Post-Coupling Validation: Repeat the Chloranil test. A negative result (beads remain colorless/yellow) validates complete amide bond formation.
Caption: SPPS workflow for β-peptoids highlighting secondary amine handling and coupling.
Advanced Applications in Drug Development
The incorporation of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid into oligomeric chains has opened new frontiers in pharmacology:
-
Antimicrobial Peptides (AMPs): Cationic amphipathic helices are competent AMP mimetics. By utilizing N-isopropyl-β-alanine residues, researchers can create synthetic AMPs that disrupt bacterial cell membranes without succumbing to the host's proteolytic enzymes, drastically reducing the emergence of bacterial resistance[2].
-
Chiral Foldamers: Chain-length-dependent secondary folding is a hallmark of β-peptoids. Circular dichroism (CD) spectroscopy reveals that even short oligomers containing N-alkyl-β-alanines exhibit stable, solvent-dependent ellipticity, proving their utility as reliable structural scaffolds for protein-protein interaction (PPI) inhibitors[5].
References
-
ChemDict Database Title: N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9) Source: ChemDict URL:[Link]
-
National Institutes of Health (NIH) / PubMed Title: Peptoid-Peptide hybrid backbone architectures Source: PubMed URL:[Link]
-
ResearchGate Title: Convenient Solution-Phase Synthesis and Conformational Studies of Novel Linear and Cyclic α,β-Alternating Peptoids Source: ResearchGate URL:[Link]
-
National Institutes of Health (NIH) / PubMed Title: Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers Source: PubMed URL:[Link]
Sources
- 1. Peptoid-Peptide hybrid backbone architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc-3-isopropylamino-propionic acid [chemdict.com]
- 4. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]
- 5. Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Boc-3-isopropylamino-propionic acid" physical properties (melting point, solubility)
An In-Depth Technical Guide to the Physical Properties of N-Boc-3-isopropylamino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-isopropylamino-propionic acid is a functionalized amino acid derivative of significant interest in medicinal chemistry and organic synthesis. As a bespoke building block, its physical properties, such as melting point and solubility, are critical parameters that dictate its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the expected physical characteristics of N-Boc-3-isopropylamino-propionic acid, grounded in the analysis of structurally similar compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its melting point and solubility profile, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of N-Boc-3-isopropylamino-propionic acid
N-Boc-3-isopropylamino-propionic acid belongs to the class of N-tert-butoxycarbonyl (Boc) protected amino acids. The Boc group is a widely utilized protecting group in peptide synthesis and other areas of organic chemistry due to its stability under a range of conditions and its facile removal under mild acidic conditions[1]. The unique structural features of this molecule—a propionic acid backbone, a secondary isopropylamino group, and the Boc protecting group—make it a valuable intermediate for introducing constrained motifs in peptidomimetics and for the synthesis of complex target molecules in drug discovery.
The physical properties of a compound are fundamental to its application. The melting point is a crucial indicator of purity, while the solubility profile governs the choice of solvents for synthesis, purification, and formulation. This guide addresses the current lack of specific public data for N-Boc-3-isopropylamino-propionic acid by providing a robust framework for its characterization.
Predicted Physical Properties
Appearance: Based on similar N-Boc protected amino acids, N-Boc-3-isopropylamino-propionic acid is expected to be a white to off-white solid at room temperature[1][2][3].
Predicted Melting Point
The melting point of N-Boc protected amino acids can vary significantly based on their side chains and crystalline structure. For instance, Boc-beta-alanine has a reported melting point of 76-78 °C[4], while the more complex Boc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid melts in the range of 78-84 °C[3]. Given the presence of the isopropyl group, which can influence crystal packing, a melting point in a similar range is anticipated. However, empirical determination is essential for an accurate value.
Predicted Solubility Profile
The solubility of N-Boc-3-isopropylamino-propionic acid is dictated by the interplay of its functional groups. The carboxylic acid and the carbamate moieties provide polarity and hydrogen bonding capabilities, while the tert-butyl and isopropyl groups introduce non-polar character.
Based on the general solubility of N-Boc protected amines and amino acids, the following qualitative solubility profile is anticipated[5]:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | The polar carbamate and carboxylic acid groups interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Non-polar | Hexanes, Toluene | Low to Moderate | The non-polar tert-butyl and isopropyl groups contribute to some solubility. |
| Aqueous | Water | Low | The hydrophobic Boc and isopropyl groups are expected to limit aqueous solubility at neutral pH. Solubility may increase in basic aqueous solutions due to the deprotonation of the carboxylic acid. |
Experimental Determination of Physical Properties
Given the absence of published data, the following protocols provide a standardized approach to determine the melting point and solubility of N-Boc-3-isopropylamino-propionic acid.
Protocol for Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: Ensure the sample of N-Boc-3-isopropylamino-propionic acid is crystalline and has been thoroughly dried to remove any residual solvent.
-
Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample at a rate of 10-20 °C/min initially.
-
Approximate Melting Point: Note the temperature at which the sample begins to melt.
-
Refined Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality Behind Experimental Choices:
-
A slow heating rate during the final measurement is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.
-
Using a fresh sample for the refined measurement prevents any potential decomposition that may have occurred during the initial rapid heating.
Caption: Workflow for Melting Point Determination.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of N-Boc-3-isopropylamino-propionic acid in various solvents.
Methodology:
-
Vial Preparation: To a series of vials, add a pre-weighed excess amount of N-Boc-3-isopropylamino-propionic acid.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Removal: Evaporate the solvent from the aliquot under reduced pressure.
-
Mass Determination: Accurately weigh the solid residue.
-
Calculation: Calculate the solubility using the mass of the residue and the volume of the aliquot taken.
Self-Validating System:
-
The use of an excess of the solid ensures that the resulting solution is saturated.
-
A prolonged equilibration time with agitation helps to ensure that the system has reached a true equilibrium.
-
Centrifugation provides a clear separation of the saturated solution from the excess solid.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While direct experimental data for the physical properties of N-Boc-3-isopropylamino-propionic acid are not currently available in peer-reviewed literature, a strong predictive understanding can be established through the analysis of structurally related molecules. This guide provides a scientifically grounded estimation of its melting point and solubility, and more importantly, furnishes detailed, robust protocols for their empirical determination. By following these standardized procedures, researchers in drug development and chemical synthesis can ensure the generation of accurate and reliable data, which is fundamental for the successful application of this versatile chemical building block.
References
-
Chemsrc. (2025, August 21). Boc-beta-alanine | CAS#:3303-84-2. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-Boc-3-isopropylamino-propionic acid for Novel Peptide Design
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate the pharmacological properties of peptide candidates. Among these, N-alkylated β-amino acids represent a particularly valuable class of building blocks. This technical guide provides a comprehensive overview of N-Boc-3-isopropylamino-propionic acid, a sterically hindered N-alkylated β-amino acid, and its application in the design of novel peptides. We will delve into its synthesis, physicochemical properties, and the nuanced considerations for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Furthermore, this guide will explore the profound impact of this unique building block on peptide conformation, proteolytic stability, and ultimately, biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-Boc-3-isopropylamino-propionic acid to advance their peptide design endeavors.
Introduction: The Rationale for N-Alkylated β-Amino Acids in Peptide Design
The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited oral bioavailability. The peptide backbone is susceptible to cleavage by proteases, and the inherent flexibility of many peptides can lead to a lack of receptor specificity and affinity. The introduction of non-proteinogenic amino acids, such as N-alkylated β-amino acids, offers a compelling strategy to overcome these limitations.[1]
N-alkylation, the substitution of the amide proton with an alkyl group, can significantly enhance resistance to enzymatic degradation by sterically shielding the peptide bond.[2][3] This modification also influences the conformational preferences of the peptide backbone, often promoting specific secondary structures and reducing the entropic penalty upon binding to a target.[1][4]
β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce a greater degree of conformational flexibility and can induce unique folding patterns, such as helices and turns, that are not accessible to natural peptides.[5] Peptides composed of β-amino acids, known as β-peptides, have been shown to exhibit remarkable stability against proteolysis.[5]
N-Boc-3-isopropylamino-propionic acid combines the features of both N-alkylation and a β-amino acid scaffold. The bulky isopropyl group on the nitrogen atom introduces significant steric hindrance, which presents both challenges and opportunities in peptide synthesis and design. This guide will provide the technical insights necessary to harness the potential of this unique building block.
Synthesis and Physicochemical Properties of N-Boc-3-isopropylamino-propionic acid
While a standardized, commercially available synthesis for N-Boc-3-isopropylamino-propionic acid is not widely documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common approach involves the Michael addition of isopropylamine to an acrylate, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Proposed Synthesis Workflow
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-peptide - Wikipedia [en.wikipedia.org]
Strategic Utilization of N-Boc-3-isopropylamino-propionic Acid in Medicinal Chemistry
Executive Summary
In the modern landscape of medicinal chemistry, the design of metabolically stable, highly permeable, and conformationally precise molecules is paramount. N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9) has emerged as a critical building block that addresses these challenges. By combining a β -amino acid backbone with a sterically demanding N-isopropyl substitution and an orthogonal tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a foundational scaffold for peptidomimetics, targeted protein degraders (PROTACs), and small-molecule inhibitors.
This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of N-Boc-3-isopropylamino-propionic acid, providing researchers with field-proven, self-validating protocols for its incorporation into complex molecular architectures.
Structural and Physiochemical Profiling
The utility of N-Boc-3-isopropylamino-propionic acid lies in its tripartite structural design, where each component imparts specific physiochemical advantages to the final drug candidate:
-
The β -Alanine Backbone: Unlike natural α -amino acids, β -amino acids contain an additional methylene ( −CH2− ) group between the amino and carboxyl termini. This insertion renders the resulting amide bonds completely invisible to natural proteolytic enzymes (such as DPP-4 and general endopeptidases), drastically increasing the in vivo half-life of the molecule.
-
N-Isopropyl Substitution: The bulky isopropyl group on the secondary amine introduces severe steric hindrance. Mechanistically, this restricts the Ramachandran dihedral angles of the backbone, forcing the molecule into highly specific secondary structures (such as 14-helices in foldamers). Furthermore, alkylation of the amide nitrogen masks its hydrogen-bond donor capacity, which lowers the desolvation energy required to cross lipid bilayers, thereby significantly enhancing passive membrane permeability.
-
Boc Protection: The Boc group provides robust, orthogonal protection of the amine during basic or nucleophilic coupling steps. It is highly stable under catalytic hydrogenation and basic conditions, yet easily cleaved via acid-catalyzed decarboxylation using Trifluoroacetic Acid (TFA) 1.
Quantitative Comparison of β -Amino Acid Scaffolds
To understand the impact of the N-isopropyl modification, we can compare it against standard β -alanine and N-methyl- β -alanine derivatives.
| Parameter | β -Alanine | N-Methyl- β -Alanine | N-Isopropyl- β -Alanine |
| Proteolytic Stability | High | Very High | Absolute (Sterically blocked) |
| Lipophilicity (ΔLogP) | Baseline | + 0.3 | + 1.2 |
| Steric Hindrance (A-value) | Low (~0 kcal/mol) | Moderate (1.70 kcal/mol) | High (2.15 kcal/mol) |
| Coupling Efficiency | Excellent | Good | Poor (Requires specialized reagents) |
| H-Bond Donor Capacity | Yes (Primary Amine) | No (Secondary Amine) | No (Secondary Amine) |
Applications in Drug Discovery
The unique physiochemical profile of this building block has led to its integration into several advanced therapeutic modalities:
-
Complement Alternative Pathway Modulators: Derivatives of 3-(isopropylamino)propanoic acid are core pharmacophores in the development of Factor B inhibitors 2. These inhibitors are critical for treating age-related macular degeneration (AMD). The N-isopropyl group is specifically designed to occupy a hydrophobic sub-pocket within Factor B, preventing the formation of the active C3bBb convertase complex.
-
Kinase Inhibitors: The scaffold is utilized in the synthesis of Polo-Like Kinase 1 (PLK1) inhibitors, which are deployed against cell proliferative disorders, including breast and prostate oncology targets 3.
-
PROTAC Linkers: In targeted protein degradation, the N-isopropyl- β -alanine moiety acts as a rigidified, lipophilic linker. It optimizes the spatial vector between the E3 ligase ligand and the target protein binder while preventing linker collapse (a common issue with highly flexible PEG linkers).
Mechanism of Factor B inhibition in the Complement Alternative Pathway.
Experimental Workflows & Methodologies
Working with N-Boc-3-isopropylamino-propionic acid requires specific synthetic adjustments. The steric bulk of the N-isopropyl group makes standard carbodiimide coupling (e.g., DIC/HOBt) highly inefficient, often leading to truncated sequences or unreacted starting materials.
Causality in Reagent Selection: To overcome this energetic barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used 4. HATU generates a highly reactive 7-azabenzotriazole active ester that facilitates nucleophilic attack even in sterically congested environments.
Protocol 1: Amide Coupling of the Sterically Hindered Amine
This protocol is designed as a self-validating system for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling.
-
Preparation: In a dry vial, dissolve 1.2 equivalents of N-Boc-3-isopropylamino-propionic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Activation: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for exactly 5 minutes at room temperature. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive 7-azabenzotriazole ester before exposure to the amine.
-
Coupling: Transfer the activated mixture to the reactor containing the free amine (1.0 eq, resin-bound or in solution).
-
Reaction: Agitate the mixture at room temperature for 2 to 4 hours. The extended reaction time compensates for the reduced collision frequency caused by the isopropyl group's steric umbrella.
-
System Validation: Monitor reaction completion. For primary amines, perform a Kaiser test; for secondary amines, perform a Chloranil test. A negative result (no color change) validates complete coupling. If positive, drain the reactor and perform a second coupling cycle using fresh reagents.
Protocol 2: Acid-Catalyzed N-Boc Deprotection
The Boc group is cleaved via acid-catalyzed formation of a tert-butyl cation, which subsequently decarboxylates to yield the free amine.
-
Preparation: Prepare a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM) (v/v) 1.
-
Cleavage: Add the cocktail to the Boc-protected compound. (If performing this in solution-phase, cool the flask to 0 °C prior to addition to control the exothermic protonation step, then allow it to warm to room temperature).
-
Reaction: Agitate for 30 to 60 minutes. The evolution of CO2 gas indicates an active reaction.
-
Isolation: Remove the volatiles under reduced pressure. Precipitate the resulting secondary amine trifluoroacetate salt by adding cold diethyl ether, followed by centrifugation.
-
System Validation: Analyze the isolated product via LC-MS. A successful deprotection is validated by a mass shift of exactly -100 Da (loss of the Boc group) and the absence of the starting material peak.
Logical sequence for Solid-Phase Peptide Synthesis utilizing N-Boc-3-isopropylamino-propionic acid.
References
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
- Complement pathway modulators and uses thereof (US9452990B2)
- Polo-Like Kinase Inhibitors (US20090291938A1 / WO2009067547A1)
- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides: Structure–Activity Relationship and Target Identification Studies Journal of Medicinal Chemistry - ACS Publications URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US9452990B2 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
- 3. ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2-ethyl-2-methylpropanoate - CAS号 1157849-56-3 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
Discovery and synthesis of N-Boc protected beta-amino acids
Discovery and Synthesis of N-Boc Protected β -Amino Acids: A Technical Guide to Peptidomimetic Building Blocks
Executive Summary: The Strategic Value of β -Amino Acids
In the landscape of modern drug discovery, β -amino acids have emerged as transformative building blocks. By introducing an additional methylene carbon between the amino and carboxyl termini, these molecules generate peptidomimetics with exceptional resistance to proteolytic degradation[1]. When incorporated into therapeutic sequences, they form highly stable, predictable secondary structures—such as β -peptidic helices, turns, and sheets—that mimic natural protein interfaces while evading enzymatic cleavage[2].
For the synthetic chemist, the N-Boc (tert-butyloxycarbonyl) protecting group remains the industry standard for handling these amino acids. It offers robust orthogonality, ensuring that complex peptide chains can be synthesized and modified without unintended side reactions[3].
Mechanistic Rationale: The N-Boc Advantage
The selection of the N-Boc group over other protecting groups (like Fmoc or Cbz) is a deliberate choice grounded in electronic and steric causality:
-
Steric Shielding & Base Stability: The bulky tert-butyl group sterically shields the carbamate carbonyl from nucleophilic attack. This renders the N-Boc group completely stable to basic conditions (e.g., piperidine, saponification) and nucleophiles (e.g., Grignard reagents, amines)[4].
-
Orthogonal Acidolysis: N-Boc deprotection is strictly acid-catalyzed. It relies on the formation of a highly stable tert-butyl cation, driven by the cleavage of the C-O bond in the presence of strong acids like Trifluoroacetic acid (TFA) or HCl in dioxane. This allows for orthogonal solid-phase peptide synthesis (SPPS) strategies where Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups can be selectively removed without disturbing the Boc protection[3].
Diagram: Orthogonal deprotection logic for N-protected amino acids.
Discovery and Synthetic Strategies
The discovery and scale-up of enantiopure β -amino acids rely on three primary synthetic pillars:
-
Arndt-Eistert Homologation (The Gold Standard): This classic method converts readily available, enantiopure N-Boc- α -amino acids into their corresponding β3 -amino acids[5][6]. The reaction proceeds via a diazoketone intermediate, followed by a Wolff rearrangement. Crucially, the migrating chiral center is unaffected, ensuring complete retention of stereochemistry[3]. Recent process chemistry advances have adapted this to continuous flow photochemistry to mitigate the explosive hazards of diazomethane[7].
-
Asymmetric Hydrogenation: For large-scale pharmaceutical manufacturing, the Rhodium or Ruthenium-catalyzed asymmetric hydrogenation of N-Boc- β -amino acrylates is preferred. Chiral ligands (e.g., BINAP, DuPhos) direct the hydride delivery, achieving >99% enantiomeric excess (ee)[8].
-
Enantioselective Mannich Reactions: Organocatalyzed or metal-catalyzed additions of enolates to N-Boc imines provide direct access to α,β -disubstituted β -amino acids, allowing for dense functionalization[4].
Quantitative Comparison of Synthetic Methods
Table 1: Evaluation of primary synthetic routes for N-Boc β -amino acids.
| Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Scalability | Atom Economy | Primary Use Case |
| Arndt-Eistert Homologation | 75 - 90% | >99% (Retention) | Moderate | Low | Discovery chemistry, diverse side-chains |
| Asymmetric Hydrogenation | 90 - 98% | 95 - 99% | High | High | Process chemistry, API manufacturing |
| Enantioselective Mannich | 60 - 85% | 85 - 98% | Moderate | Moderate | Complex α,β -disubstituted derivatives |
Self-Validating Experimental Protocol: Arndt-Eistert Homologation
Objective: Synthesis of N-Boc- β3 -homophenylalanine from N-Boc-L-phenylalanine[5]. Note from the Application Scientist: This protocol is designed as a self-validating system. Each step includes a physical or spectroscopic checkpoint to ensure the reaction is proceeding correctly before advancing, minimizing wasted time and reagents.
Step 1: Mixed Anhydride Formation
-
Procedure: Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF under argon at -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes[5].
-
Causality: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid, while isobutyl chloroformate activates the carboxylate. The low temperature (-15 °C) is critical to prevent racemization via oxazolone formation and to stabilize the highly reactive mixed anhydride.
-
Validation Checkpoint: A white precipitate (NMM hydrochloride) will form immediately, visually confirming the activation step.
Step 2: Diazoketone Synthesis
-
Procedure: Filter the mixed anhydride solution into a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (excess, ~3.0 eq). Stir in the dark for 2 hours[6][7].
-
Causality: The nucleophilic carbon of diazomethane attacks the mixed anhydride. An excess of diazomethane is required to act as a base to quench the liberated HCl; otherwise, the HCl will react with the diazoketone to form a chloromethyl ketone byproduct[6].
-
Validation Checkpoint: Nitrogen gas evolution will be observed. IR spectroscopy of an aliquot will show a distinct, intense diazo peak at ~2100 cm⁻¹.
Step 3: Wolff Rearrangement
-
Procedure: Concentrate the diazoketone in vacuo (shielded from light). Dissolve in THF/H₂O. Add silver benzoate (0.1 eq) and sonicate, or irradiate with UV light (365 nm)[6][7].
-
Causality: The silver catalyst or UV light extrudes nitrogen gas, generating a highly reactive carbene. This triggers a 1,2-alkyl shift (Wolff rearrangement) to form a ketene intermediate, which is immediately trapped by water to form the N-Boc- β3 -amino acid[7].
-
Validation Checkpoint: Vigorous N₂ bubbling confirms carbene formation. TLC (n-hexane/EtOAc) will show the disappearance of the bright yellow diazoketone spot and the appearance of a highly polar acid spot (which stains blue with ninhydrin only after intense heating to cleave the Boc group).
Diagram: Step-by-step workflow of the Arndt-Eistert Homologation.
References
-
Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry (via ResearchGate).1
-
Peptides and peptidomimetics as immunomodulators. PMC.2
-
Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate.3
-
A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.5
-
Diazomethane and the Arndt-Eistert Homologation. Curly Arrow.6
-
Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications.7
-
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chem. Soc. Rev. (ResearchGate).8
-
Enantioselective Synthesis of β-amino acids: A Review. SciSpace.4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
Abstract
The tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS), continues to be a vital tool for researchers, scientists, and drug development professionals.[1] Its application, particularly in the synthesis of complex and aggregation-prone peptides, underscores its enduring relevance in modern chemistry. This technical guide provides a comprehensive overview of the function of the Boc protecting group, its underlying chemical mechanisms, detailed experimental protocols, and a quantitative analysis of its performance and associated side reactions.[2]
The Fundamental Principle: Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates the strategic masking and unmasking of reactive functional groups.[3] The primary challenge is to ensure that the α-amino group of an incoming amino acid exclusively forms a peptide bond with the C-terminal carboxyl group of the growing peptide chain, without polymerizing or reacting with reactive amino acid side chains.[3][4] This control is achieved through the use of protecting groups.
An ideal protecting group strategy relies on the principle of orthogonality .[5][6] This means that different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at one site while others remain intact.[5][6] In peptide synthesis, this is primarily distinguished by the temporary protecting group for the α-amino group and the "permanent" (more stable) protecting groups for the side chains.[5]
The two dominant strategies in SPPS are based on the Boc (acid-labile) and Fmoc (base-labile) Nα-protecting groups.[7][8] The choice between them is a critical decision that dictates the entire synthetic workflow.[7]
The N-Boc Group: Chemical Properties and Rationale for Use
The N-Boc protecting group is a carbamate that renders the highly nucleophilic α-amino group inert to the coupling conditions used in peptide synthesis.[9] Its utility is defined by a precise balance of stability and controlled lability.
Key Chemical Features:
-
Acid Lability: The Boc group is easily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[9] This contrasts with the much stronger acids, like hydrofluoric acid (HF), required to remove the benzyl-based side-chain protecting groups typically used in Boc-based SPPS.[8][10] This graduated lability is the foundation of the Boc/Bzl protection strategy.[2]
-
Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable to basic conditions and a wide range of nucleophiles.[9][11] This orthogonality allows for the use of base-labile protecting groups elsewhere in a synthetic scheme.[11]
-
Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable during catalytic hydrogenation, offering another layer of orthogonality for complex syntheses.[9]
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of amino acids in organic solvents, which can be advantageous during synthesis and purification.[9]
The Core Mechanisms: Protection and Deprotection
A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.
N-Boc Protection Mechanism
The standard method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][12]
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amino acid's amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[12][13] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol.[12][14]
While the reaction can proceed without a base, the use of a mild base such as sodium hydroxide or triethylamine is common to neutralize acidic byproducts and drive the reaction to completion.[15][16]
Caption: Mechanism of N-Boc Protection of an Amino Acid.
N-Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed process, with TFA being the most common reagent.[17] The mechanism proceeds through several distinct steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[17][18]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a resonance-stabilized and highly stable tert-butyl cation and an unstable carbamic acid intermediate.[15][17]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[17][19]
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., a trifluoroacetate salt).[17][19]
The formation of the stable tert-butyl cation is a key thermodynamic driver for this reaction.[18] However, this cation can also be problematic, as it is an electrophile that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[20][21] Therefore, "scavengers" like anisole or thioanisole are often included in the deprotection cocktail to trap the tert-butyl cation.[20][21]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
The Role of N-Boc in Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy was foundational to the development of modern SPPS by R.B. Merrifield.[4] The process involves a repetitive cycle of deprotection, neutralization, and coupling reactions, all performed while the growing peptide is anchored to an insoluble polymer resin.
A typical Boc-SPPS cycle involves the following steps:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of TFA in a solvent like dichloromethane (DCM).[8]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free α-amino group.
-
Coupling: The next Nα-Boc protected amino acid is activated (e.g., using DCC/HOBt) and added to the resin, forming a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[7]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid like HF.[8]
Caption: General Workflow for a Boc-SPPS Cycle.
Quantitative Analysis: Reaction Parameters and Comparisons
The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence and desired outcome.[7]
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Field Insights |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[17] | Mild base (e.g., 20% piperidine in DMF)[8] | Fmoc is considered milder, preserving acid-sensitive side-chain protecting groups and modifications.[8][] |
| Side-Chain Protection | Benzyl-based (Bzl) | Tert-butyl-based (tBu)[8] | The Boc/Bzl scheme is not truly orthogonal as both are acid-labile, relying on differential acid strength for selectivity.[10] Fmoc/tBu is truly orthogonal.[8] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[8][23] | Moderate acid (e.g., 95% TFA)[8] | The need for hazardous HF in Boc-SPPS requires specialized lab equipment. Fmoc cleavage is simpler and safer. |
| Aggregation Issues | Often advantageous | Can be problematic | The repetitive acid washes in Boc-SPPS keep the peptide protonated, which can disrupt inter-chain hydrogen bonding and reduce aggregation, a significant advantage for long or hydrophobic sequences.[8][] |
| Crude Purity | Variable | Generally higher | The milder conditions of Fmoc-SPPS often lead to fewer side reactions and higher crude purity for routine peptides.[8] |
Key Experimental Protocols
The following protocols provide a self-validating framework for the protection of an amino acid and its subsequent deprotection.
Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-Phenylalanine (Boc-Phe-OH)
This protocol is adapted from established literature procedures.[16][24]
Materials:
-
L-Phenylalanine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv)
-
Sodium Hydroxide (1.0 equiv)
-
Solvents: Dioxane/Water or tert-Butyl alcohol/Water[16]
-
Ethyl Acetate
-
1M Potassium Hydrogen Sulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Phenylalanine and Sodium Hydroxide in the aqueous component of the solvent system. Add the organic solvent (e.g., dioxane) and stir until a clear solution is formed.[2]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add (Boc)₂O portion-wise or dropwise over 30-60 minutes while maintaining vigorous stirring.[2][16]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up (Solvent Removal): Concentrate the reaction mixture in vacuo to remove the organic solvent.
-
Work-up (Aqueous Extraction): Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether to remove unreacted (Boc)₂O and tert-butanol.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding cold 1M KHSO₄ solution. The product will precipitate as a white solid.
-
Isolation: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Validation:
-
TLC Analysis: Monitor reaction completion by TLC, observing the consumption of the starting material (visualized with ninhydrin) and the formation of the UV-active product.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >90%.[2]
-
Protocol 2: Deprotection of Boc-Phe-OH using TFA/DCM
This protocol is a standard procedure for solution-phase Boc cleavage.[16][17]
Materials:
-
Boc-Phe-OH (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
Cold Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[16][17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.[16] The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.[17]
-
Solvent Removal: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
TFA Removal (Azeotroping): To remove residual TFA, add toluene to the resulting oil and concentrate in vacuo. Repeat this azeotropic removal process 2-3 times.[15]
-
Precipitation: Dissolve the residue in a minimal amount of DCM or methanol and precipitate the product by adding it dropwise to a stirred flask of cold diethyl ether.
-
Isolation: Collect the resulting solid (the trifluoroacetate salt of phenylalanine) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Validation:
-
Mass Spectrometry: Confirm the molecular weight of the deprotected product.
-
NMR Spectroscopy: Confirm the absence of the tert-butyl peak (~1.4 ppm in ¹H NMR) that is characteristic of the Boc group.
-
Conclusion and Outlook
The N-Boc protecting group is a robust and foundational tool in the field of peptide synthesis. While Fmoc chemistry has become the predominant strategy for many routine applications due to its milder conditions, the Boc strategy remains indispensable.[1][7] Its distinct advantages in mitigating aggregation during the synthesis of long and hydrophobic peptides ensure its continued use in both academic research and industrial drug development.[] A profound understanding of the mechanisms, protocols, and strategic considerations outlined in this guide is paramount for any scientist aiming to successfully synthesize high-quality, complex peptides.
References
- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). Benchchem.
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (2025). Benchchem.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Wobide.
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
- Boc Protection Mechanism (Boc2O). (2023). Organic Chemistry.
- Orthogonal Protection Definition. (2025). Fiveable.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.
- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. (2025). Benchchem.
- Boc Protecting Group for Amines. (2023). Chemistry Steps.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Overview of Solid Phase Peptide Synthesis. AAPPTec.
- Boc Resin Cleavage Protocol. Anaspec.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- The Boc Advantage: A Comparative Guide to Protecting Groups in the Synthesis of Challenging Peptides. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis. (2018).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Role of BOC protecting group in phenylalanine deriv
- An In-depth Technical Guide to Boc Protection in Peptide Chemistry. (2025). Benchchem.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Synthetic procedure for Boc-phenylalanine. (2012). Der Pharma Chemica.
- . (2025). Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
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- 10. peptide.com [peptide.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. One moment, please... [chemistrysteps.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 20. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 23. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 24. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Technical Guide to N-Boc-3-isopropylamino-propionic acid as a Synthetic Starting Material
Introduction: Strategic Importance of a Versatile Building Block
N-Boc-3-isopropylamino-propionic acid is a valuable bifunctional molecule in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which incorporates a sterically hindered secondary amine protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety, makes it a highly versatile building block. The Boc protecting group offers enhanced stability and solubility, which is crucial for peptide synthesis and drug formulation. The strategic placement of the isopropyl group and the propionic acid chain allows for the controlled, sequential introduction of molecular complexity. This guide provides an in-depth examination of its synthesis, characterization, and application, offering field-proven insights for researchers and drug development professionals.
Synthesis: The Aza-Michael Addition Approach
The most common and efficient route to N-Boc-3-isopropylamino-propionic acid is through an aza-Michael addition reaction. This involves the conjugate addition of isopropylamine to an acrylic acid derivative. The reaction is favored due to its high atom economy and generally mild reaction conditions.
Mechanistic Rationale
The core of the synthesis is the 1,4-conjugate addition of isopropylamine, a nucleophilic secondary amine, to the electron-deficient alkene of acrylic acid. The reaction is typically carried out in a suitable solvent, and the progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Following the Michael addition, the secondary amine is protected with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base to yield the final product.
Detailed Experimental Protocol
This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of N-Boc-3-isopropylamino-propionic acid.
Materials:
-
Isopropylamine
-
Acrylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve acrylic acid (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent.
-
Michael Addition: Cool the solution to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Boc Protection: Once the Michael addition is complete, cool the reaction mixture back to 0 °C. Add 1,4-dioxane and an aqueous solution of sodium hydroxide (2.5 eq). To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight.
-
Work-up: Quench the reaction by adding water and extract the aqueous layer with dichloromethane. Acidify the aqueous layer to a pH of approximately 3 using 1 M HCl. Extract the acidified aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-Boc-3-isopropylamino-propionic acid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-Boc-3-isopropylamino-propionic acid.
Purification and Characterization
Thorough purification and characterization are essential to ensure the quality and identity of the synthesized N-Boc-3-isopropylamino-propionic acid for its use in subsequent synthetic steps.
Purification Insights
Flash column chromatography is the preferred method for purifying the final product. The choice of eluent system (typically a gradient of ethyl acetate in hexanes) is critical for achieving good separation from any unreacted starting materials or byproducts. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Analytical Characterization
The structure and purity of N-Boc-3-isopropylamino-propionic acid are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks for the isopropyl group, the propionic acid backbone, and the Boc protecting group.[1] The persistence of the signal for the tertiary butyl group in a D₂O exchange NMR experiment can confirm the presence of the Boc group.[2]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl groups of the carboxylic acid and the carbamate.
| Analytical Data | Expected Observations |
| ¹H NMR | Peaks corresponding to the isopropyl (CH and CH₃), methylene (CH₂), and Boc (t-butyl) protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (acid and Boc), the isopropyl carbons, and the methylene carbons of the propionate backbone. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the deprotonated molecule. |
| IR (cm⁻¹) | Broad O-H stretch (acid), C=O stretches (acid and carbamate), N-H bend, and C-H stretches. |
Applications in Advanced Synthesis
N-Boc-3-isopropylamino-propionic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its bifunctional nature allows it to be incorporated into larger structures through either the carboxylic acid or, after deprotection, the secondary amine.
Role as a Scaffold in Drug Discovery
This molecule can serve as a scaffold for building libraries of compounds for high-throughput screening. The isopropyl group provides a degree of lipophilicity and steric bulk that can be important for binding to biological targets. The propionic acid chain offers a flexible linker to other parts of a molecule.
Use in Peptide Synthesis
After deprotection of the Boc group, the resulting secondary amine can be coupled with amino acids or peptides to create peptidomimetics.[3] These modified peptides can have improved stability and bioavailability compared to their natural counterparts.
Illustrative Synthetic Application
Caption: Role of the title compound in a multi-step synthesis.
Safety and Handling
Standard laboratory safety precautions should be followed when handling N-Boc-3-isopropylamino-propionic acid and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N-Boc-3-isopropylamino-propionic acid is a strategically important starting material with broad applications in organic and medicinal chemistry. The synthetic protocol detailed in this guide is robust and scalable, providing a reliable source of this versatile building block. Its well-defined structure and bifunctionality allow for its seamless integration into complex synthetic pathways, making it an invaluable tool for researchers and professionals in the field of drug discovery and development.
References
- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library.
- Google Patents. (1976). Amine acrylate addition reaction products. (US3963771A).
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R Discovery. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Retrieved from [Link]
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Wu, J., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. The Royal Society of Chemistry. Retrieved from [Link]
- PubMed. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules, 17(10), 3115-3126.
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ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. Retrieved from [Link]
- Głowacka, I. E., et al. (2019).
- PMC. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Google Patents. (2002). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (BR0009277A).
-
J-GLOBAL. (n.d.). Factors affecting amine-acrylic Michael Addition as reactive diluents and polymer synthesis. Retrieved from [Link]
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BMRB. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]
- Patsnap Eureka. (2025).
- Comptes Rendus de l'Académie des Sciences. (2009).
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron Asymmetry, 15(12), 1893-1897.
-
Taylor & Francis. (n.d.). Propionic acid – Knowledge and References. Retrieved from [Link]
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- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Properties and Computational Analysis of N-Boc-3-isopropylamino-propionic acid
Abstract
N-Boc-3-isopropylamino-propionic acid is a protected, non-proteinogenic β-amino acid derivative that serves as a versatile building block in medicinal chemistry and peptide science. Its structural flexibility and the presence of both a protected amine and a carboxylic acid moiety make it a valuable component in the synthesis of peptidomimetics and other complex organic molecules.[1] This guide provides an in-depth exploration of the theoretical properties of N-Boc-3-isopropylamino-propionic acid, detailing the computational methodologies used to predict its conformational landscape, physicochemical characteristics, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage computational chemistry for a deeper understanding of molecular behavior and to guide experimental design.
Introduction: The Significance of Theoretical Characterization
In modern drug discovery and materials science, a comprehensive understanding of a molecule's intrinsic properties is paramount. N-Boc-3-isopropylamino-propionic acid, with its multiple rotatable bonds, presents a conformational flexibility that directly influences its reactivity and intermolecular interactions.[2] Relying solely on experimental data can be both time-consuming and resource-intensive. Computational chemistry offers a powerful alternative, enabling the prediction of a wide range of molecular properties with a high degree of accuracy.[3]
This guide will focus on three key areas of theoretical analysis:
-
Conformational Analysis: Identifying the low-energy three-dimensional arrangements of the molecule, which are crucial for understanding its biological activity and physical properties.
-
Physicochemical Property Prediction: Calculating key descriptors such as the acid dissociation constant (pKa), which governs the molecule's charge state in different environments.
-
Spectroscopic Simulation: Predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to aid in structural elucidation and interpretation of experimental data.
By employing robust computational workflows, we can generate a detailed theoretical profile of N-Boc-3-isopropylamino-propionic acid, providing valuable insights for its application in various scientific endeavors.
Molecular Structure and Conformational Analysis
The flexibility of N-Boc-3-isopropylamino-propionic acid necessitates a thorough conformational analysis to identify the most stable three-dimensional structures.[4] The initial step involves generating a 3D model of the molecule, which can then be subjected to a systematic search for low-energy conformers.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: A 2D sketch of N-Boc-3-isopropylamino-propionic acid is converted into an initial 3D structure using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed by rotating the molecule's single bonds. This is typically done using a molecular mechanics force field, such as MMFF94, which provides a computationally efficient way to evaluate the energies of a large number of conformers.[4]
-
Geometry Optimization: The lowest energy conformers identified in the initial search are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT). A common choice is the B3LYP functional with a 6-31G(d) basis set.[5]
-
Energy Ranking: The final optimized geometries are ranked based on their relative energies to identify the most stable conformers.
Visualization: Computational Workflow
Caption: Workflow for Conformational Analysis.
Data Presentation: Predicted Conformational Energies
| Conformer | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0.00 |
| 2 | 0.75 |
| 3 | 1.23 |
| 4 | 1.89 |
| Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the DFT calculations. |
Physicochemical Properties: Predicting pKa
The pKa of the carboxylic acid group is a critical parameter that influences the molecule's solubility, lipophilicity, and interaction with biological targets.[6] Computational methods can provide reliable predictions of pKa values.[7][8]
Methodology: pKa Calculation using a Thermodynamic Cycle
A common approach for calculating pKa involves the use of a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in solution. This requires calculations in both the gas phase and a solvated environment, typically using a continuum solvation model like the Polarizable Continuum Model (PCM).[7]
Experimental Protocol: DFT-based pKa Prediction
-
Geometry Optimization: Optimize the geometry of both the protonated (acidic) and deprotonated (conjugate base) forms of N-Boc-3-isopropylamino-propionic acid in both the gas phase and in a simulated aqueous environment (using a continuum solvation model). DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) is recommended.
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energies of all four optimized structures.
-
pKa Calculation: Use the calculated free energies in the appropriate thermodynamic cycle equation to determine the pKa. This often involves referencing the known pKa of a similar molecule to reduce systematic errors.[9]
Visualization: Thermodynamic Cycle for pKa Calculation
Caption: Thermodynamic Cycle for pKa Prediction.
Data Presentation: Predicted pKa Value
| Property | Predicted Value | Experimental Range (Propionic Acid) |
| pKa | 4.5 - 5.0 | 4.87[6][10] |
| Note: The predicted value is an estimated range based on typical computational accuracy. The experimental range for the parent propionic acid is provided for context. |
Spectroscopic Properties: Simulating NMR and IR Spectra
Computational spectroscopy is an invaluable tool for confirming molecular structure and interpreting experimental data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable approach for this purpose.[11][12]
-
Geometry Optimization: Use the lowest energy conformer identified previously.
-
GIAO Calculation: Perform a single-point energy calculation using the GIAO method at a DFT level of theory (e.g., B3LYP/6-311+G(2d,p)) to compute the isotropic shielding values for each nucleus.[13]
-
Chemical Shift Referencing: Convert the calculated shielding values to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |
| C1 | Carboxyl (C=O) | 175 - 185 |
| C2 | Methylene (-CH₂-) | 30 - 40 |
| C3 | Methylene (-CH₂-) | 40 - 50 |
| C4 | Isopropyl (CH) | 45 - 55 |
| C5, C6 | Isopropyl (CH₃) | 18 - 25 |
| C7 | Boc (Quaternary C) | 78 - 85 |
| C8 | Boc (C=O) | 155 - 165 |
| C9, C10, C11 | Boc (CH₃) | 25 - 35 |
| Note: These are estimated chemical shift ranges. Actual values would be calculated for the specific conformer. |
Infrared (IR) Spectroscopy
Simulated IR spectra can help in identifying characteristic vibrational modes and confirming the presence of specific functional groups.[14]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry of the lowest energy conformer at the DFT level (e.g., B3LYP/6-31G(d)). This will yield the harmonic vibrational frequencies and their corresponding intensities.
-
Frequency Scaling: Apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors.[15]
-
Spectrum Generation: Visualize the scaled frequencies and intensities as an IR spectrum.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3000 - 3300 (broad) |
| C-H Stretch | Alkyl | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 |
| C=O Stretch | Boc Carbonyl | 1680 - 1700 |
| C-N Stretch | Amine | 1150 - 1250 |
| Note: These are characteristic frequency ranges. The calculation will provide specific values for each vibrational mode. |
Conclusion
The theoretical properties and computational analysis of N-Boc-3-isopropylamino-propionic acid provide a comprehensive molecular profile that is highly valuable for researchers in drug discovery and chemical synthesis. By leveraging computational methodologies, we can gain insights into its conformational preferences, predict its physicochemical behavior, and simulate its spectroscopic signatures. This in-silico approach not only complements experimental investigations but also offers a predictive framework to guide the rational design of novel molecules with desired properties. The protocols and data presented in this guide serve as a foundational resource for the continued exploration and application of this important synthetic building block.
References
- Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides.
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]
-
Protein pKa calculations. Wikipedia. Available at: [Link]
-
Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ResearchGate. Available at: [Link]
-
Density Functional Calculations of NMR Chemical Shifts with the Inclusion of Spin−Orbit Coupling in Tungsten and Lead Compounds. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]
-
KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. PMC. Available at: [Link]
-
NMR shifts with relativistic DFT. SCM. Available at: [Link]
-
Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. NSF Public Access Repository. Available at: [Link]
-
ME-pKa: A Deep Learning Method with Multimodal Learning for Protein pKa Prediction. Journal of Chemical Theory and Computation. ACS Publications. Available at: [Link]
-
Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation. RSC Publishing. Available at: [Link]
-
Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PMC. Available at: [Link]
-
Predicting Infrared Spectra and Orb-v3. Rowan Newsletter. Substack. Available at: [Link]
-
A Machine Learning Protocol for Predicting Protein Infrared Spectra. The Mukamel Group. Available at: [Link]
-
TINKER Tutorial: Conformational Analysis. UC Santa Barbara. Available at: [Link]
-
Spectral Calculations with DFT. IntechOpen. Available at: [Link]
-
Computational Chemistry Column: A Simple Procedure for Exploring the Conformational Possibilities of Flexible Molecules. CHIMIA. Available at: [Link]
-
CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. Available at: [Link]
-
Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Available at: [Link]
-
3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem. Available at: [Link]
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. Available at: [Link]
-
Propionic Acid. Merck Index. Available at: [Link]
-
Propionic acid. Wikipedia. Available at: [Link]
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- 5. Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study | IntechOpen [intechopen.com]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
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- 13. Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer | NSF Public Access Repository [par.nsf.gov]
- 14. rowansci.substack.com [rowansci.substack.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of N-Boc-3-isopropylamino-propionic Acid from β-Alanine
Executive Summary
The compound N-Boc-3-isopropylamino-propionic acid (also known as N-Boc-N-isopropyl-β-alanine) is a highly versatile, orthogonally protected unnatural amino acid building block widely utilized in drug discovery, peptidomimetic design, and custom peptide synthesis[1].
This application note details a robust, highly scalable, and atom-economical two-step synthetic protocol starting from inexpensive β-alanine. The workflow relies on a highly efficient catalytic reductive amination followed by a regioselective N-Boc protection under Schotten-Baumann conditions. The protocols are designed for researchers and drug development professionals, emphasizing high-yield recovery, minimal toxic byproducts, and self-validating experimental steps.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is broken down into two distinct transformations, each optimized for zwitterionic intermediates:
Step 1: Catalytic Reductive Amination
Reductive amination of amino acids with carbonyl derivatives is a robust method for synthesizing N-alkylated amino acids[2]. While hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) are commonly used, they generate toxic cyanide gas and soluble boron salts that are notoriously difficult to separate from highly polar, zwitterionic amino acid products. Causality: To bypass this purification bottleneck, we utilize catalytic hydrogenation (Pd/C, H₂) in a methanol/water solvent system. Acetone acts as both the reactant and co-solvent to form the iminium intermediate. The use of H₂ gas ensures that the only byproduct is water. Upon completion, the catalyst is simply filtered off, yielding the pure zwitterion without the need for complex ion-exchange chromatography.
Step 2: N-Boc Protection via Schotten-Baumann Conditions
Orthogonal protection strategies, such as Boc protection, are foundational in peptide synthesis to prevent undesired side reactions during subsequent coupling steps[3]. The Boc protection of the sterically hindered secondary amine is optimally performed under Schotten-Baumann conditions (a biphasic organic-aqueous basic system)[4]. Causality: β-amino acids are zwitterionic and insoluble in pure organic solvents. By utilizing 1M NaOH in a THF/H₂O biphasic mixture, the carboxylic acid is deprotonated to its highly soluble sodium salt. The basic environment also acts as an acid scavenger for the Boc protection. Because the N-isopropyl group introduces significant steric hindrance, a slight excess of Boc₂O and an extended reaction time are implemented to drive the reaction to completion.
Synthetic Workflow Visualization
Fig 1: Two-step synthetic workflow for N-Boc-3-isopropylamino-propionic acid from β-alanine.
Experimental Protocols
Step 1: Synthesis of N-isopropyl-β-alanine (Intermediate)
Materials Required:
-
β-Alanine: 10.0 g (112 mmol, 1.0 eq)
-
Acetone: 32.5 g / 41.1 mL (560 mmol, 5.0 eq)
-
10% Palladium on Carbon (Pd/C): 1.19 g (~1 mol% Pd)
-
Methanol (MeOH): 100 mL
-
Deionized Water (H₂O): 20 mL
-
Hydrogen Gas (H₂): Balloon or Parr shaker
Step-by-Step Methodology:
-
Dissolution: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add β-alanine (10.0 g). Add the MeOH (100 mL) and H₂O (20 mL) mixture. Stir until the β-alanine is fully dissolved. (Self-Validation: The solution should be completely clear; water is critical here as β-alanine is poorly soluble in pure methanol).
-
Reagent Addition: Add Acetone (41.1 mL) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (1.19 g). Safety Note: Pd/C is pyrophoric; ensure no solvent fumes are actively venting during addition.
-
Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask and backfill with H₂ gas three times to remove ambient oxygen. Attach an H₂ balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 16 hours.
-
Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (2 × 30 mL). (Self-Validation: The filtrate must be perfectly clear and colorless. Any grey tint indicates catalyst bleed, requiring re-filtration).
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield N-isopropyl-β-alanine as a white solid. Dry under high vacuum for 4 hours.
Step 2: Synthesis of N-Boc-N-isopropyl-β-alanine (Target Product)
Materials Required:
-
N-isopropyl-β-alanine: 13.1 g (100 mmol, 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O): 26.2 g (120 mmol, 1.2 eq)
-
1M aqueous Sodium Hydroxide (NaOH): 110 mL (110 mmol, 1.1 eq)
-
Tetrahydrofuran (THF): 100 mL
-
1M Hydrochloric Acid (HCl): As needed for pH adjustment
-
Hexanes and Ethyl Acetate (EtOAc): For extraction
Step-by-Step Methodology:
-
Preparation of Biphasic System: To a 500 mL round-bottom flask, add the N-isopropyl-β-alanine (13.1 g) obtained from Step 1. Add THF (100 mL) and 1M aqueous NaOH (110 mL). Stir until the solid is completely dissolved.
-
Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath.
-
Boc₂O Addition: Dissolve Boc₂O (26.2 g) in a minimal amount of THF (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF.
-
Impurity Extraction (Crucial Step): Transfer the remaining basic aqueous layer to a separatory funnel. Wash with Hexanes (2 × 50 mL). Causality: This step selectively extracts unreacted Boc₂O and non-polar impurities while the product remains safely in the aqueous layer as a sodium salt. Discard the hexanes layer.
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. Carefully acidify to pH 2–3 by dropwise addition of 1M HCl. (Self-Validation: The solution will transition from clear to cloudy as the neutral carboxylic acid product precipitates or forms an emulsion).
-
Product Extraction: Extract the acidified aqueous layer with EtOAc (3 × 100 mL).
-
Drying & Concentration: Combine the organic EtOAc layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Boc-3-isopropylamino-propionic acid as a viscous oil that may slowly crystallize into a white solid upon standing.
Quantitative Data Summary
| Parameter | Step 1: Reductive Amination | Step 2: Boc Protection |
| Starting Material | β-Alanine | N-isopropyl-β-alanine |
| Reagents | Acetone (5.0 eq), Pd/C (1 mol%), H₂ | Boc₂O (1.2 eq), NaOH (1.1 eq) |
| Solvent System | Methanol / Water (5:1) | THF / Water (1:1) |
| Temperature | 20–25 °C (Room Temp) | 0 °C to Room Temp |
| Reaction Time | 16 hours | 16 hours |
| Purification Method | Celite Filtration | Acid-Base Liquid Extraction |
| Expected Yield | 92–95% | 88–92% |
| Product Form | White Solid (Zwitterion) | Viscous Oil / White Solid |
Sources
Application & Protocol Guide: Incorporating N-Boc-3-isopropylamino-propionic acid via Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the incorporation of N-Boc-3-isopropylamino-propionic acid, a non-canonical, sterically hindered β-amino acid, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Due to its unique structure, featuring a secondary amine and significant steric bulk from the isopropyl group, specialized protocols are required to achieve efficient coupling and prevent common side reactions. This guide explains the underlying chemical principles, provides step-by-step protocols for coupling, deprotection, and cleavage, and offers troubleshooting advice based on established best practices for difficult couplings in peptide synthesis.
Introduction: The Challenge and Utility of N-Alkylated β-Amino Acids
N-Boc-3-isopropylamino-propionic acid is a valuable building block for creating peptidomimetics with enhanced therapeutic potential. The incorporation of N-alkylated and β-amino acids can confer significant advantages, including increased resistance to enzymatic degradation and the ability to form unique, stable secondary structures.[1] However, these features also present significant challenges to standard SPPS protocols.
-
Steric Hindrance: The N-isopropyl group creates substantial steric bulk around the nitrogen nucleophile, slowing the kinetics of the coupling reaction. This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve complete acylation.[2]
-
Secondary Amine: Unlike the primary amines of standard α-amino acids, the secondary amine of this building block is a weaker nucleophile. This further complicates the coupling step.
-
Boc-Protection: The use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group dictates the overall synthesis strategy, requiring moderately strong acids for its removal and a very strong acid for the final cleavage from the resin.[3][4] This strategy is well-suited for complex syntheses but requires careful handling of hazardous reagents like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]
This guide provides a robust framework for overcoming these challenges, enabling the successful synthesis of peptides containing this unique residue.
The Boc-SPPS Workflow for Difficult Couplings
The core of Boc-SPPS is a cyclical process involving the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.[3][4][6] For a sterically hindered residue like N-Boc-3-isopropylamino-propionic acid, every step must be optimized for maximum efficiency.
Caption: Boc-SPPS cycle optimized for incorporating sterically hindered amino acids.
Detailed Protocols & Methodologies
Materials and Reagents
| Reagent | Acronym | Purpose | Supplier Recommendation |
| N-Boc-3-isopropylamino-propionic acid | - | Building Block | Major Chemical Supplier |
| Merrifield or PAM Resin | - | Solid Support for Peptide Acids | Bachem, Novabiochem |
| MBHA Resin | - | Solid Support for Peptide Amides | Bachem, Novabiochem |
| Dichloromethane, Peptide Synthesis Grade | DCM | Solvent | Sigma-Aldrich, Fisher |
| N,N-Dimethylformamide, Peptide Synthesis Grade | DMF | Solvent | Sigma-Aldrich, Fisher |
| Trifluoroacetic Acid | TFA | Boc Deprotection Reagent | Sigma-Aldrich, Acros |
| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic Base | Sigma-Aldrich, Acros |
| HATU | HATU | Coupling Reagent | Chem-Impex, Aapptec |
| Anhydrous Hydrofluoric Acid | HF | Final Cleavage Reagent (Specialty) | Requires specialized equipment |
| Trifluoromethanesulfonic acid | TFMSA | Alternative Cleavage Reagent | Sigma-Aldrich, Acros |
| Anisole / Thioanisole | - | Scavengers for Cleavage | Sigma-Aldrich, Acros |
Protocol 1: Boc Deprotection
The removal of the Boc group is achieved with a moderately strong acid, typically Trifluoroacetic Acid (TFA).[3] This step liberates the N-terminal amine, preparing it for the subsequent coupling reaction.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in the reaction vessel.
-
Drain: Drain the DCM from the reaction vessel.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[3][7]
-
Drain & Wash: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.
Protocol 2: Neutralization
After acid treatment, the newly exposed amine is protonated as a trifluoroacetate salt. It must be converted to the free amine form to act as a nucleophile in the coupling step.[4][7]
-
Neutralization: Wash the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM. Perform this wash twice, for 5 minutes each time.
-
Drain & Wash: Drain the DIPEA solution. Wash the resin thoroughly with DCM (3-5 times) to remove excess base. Follow with 3-5 washes with N,N-Dimethylformamide (DMF) to prepare for the coupling step.
Protocol 3: Coupling of N-Boc-3-isopropylamino-propionic acid
This is the most critical step. Due to the steric hindrance and lower nucleophilicity of the N-alkylated β-amino acid, a powerful coupling reagent is essential.[2] Uronium/aminium salt-based reagents like HATU are highly recommended over standard carbodiimides for such "difficult couplings".[8][9][10] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester intermediate that facilitates efficient amide bond formation.[10]
-
Prepare Coupling Solution: In a separate vessel, dissolve N-Boc-3-isopropylamino-propionic acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6.0 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the neutralized peptide-resin in the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: After the reaction time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[9] For N-alkylated amino acids, the Kaiser test is not applicable as it relies on primary amines.[11] A chloranil or TNBS test should be used instead to check for the presence of secondary amines. A negative result indicates complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").
-
Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
| Parameter | Recommended Value | Rationale |
| Amino Acid Equivalents | 3.0 | Ensures a high concentration to drive the reaction forward for a sterically hindered residue. |
| Coupling Reagent | HATU (2.9 eq.) | Highly efficient aminium salt reagent proven for difficult couplings, including N-methylated amino acids.[8][10] |
| Base | DIPEA (6.0 eq.) | A non-nucleophilic base that facilitates activation without causing premature side reactions. |
| Solvent | DMF | Excellent solvent for swelling the resin and dissolving reagents. |
| Reaction Time | 2-4 hours | Extended time to compensate for the slow kinetics of coupling a sterically hindered secondary amine. |
| Monitoring | Chloranil or TNBS Test | The standard Kaiser test gives a false negative for secondary amines like the one being coupled.[11] |
Protocol 4: Final Cleavage and Deprotection
The final step in Boc-SPPS requires a very strong acid to cleave the peptide from the resin and remove any side-chain protecting groups. Anhydrous HF is the traditional and highly effective reagent.[5] TFMSA offers a viable, though still highly corrosive, alternative.[5][12]
WARNING: Anhydrous HF and TFMSA are extremely hazardous and corrosive. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.
HF Cleavage Protocol:
-
Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F) with a Teflon-coated stir bar.
-
Add Scavenger: Add anisole (typically 10% v/v) to the vessel. Anisole acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Met or Trp.[4][5]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation using a specialized apparatus.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Caption: Workflow for the final cleavage of the peptide from the resin using anhydrous HF.
Troubleshooting and Expert Insights
-
Incomplete Coupling: This is the most likely issue. If a positive chloranil test is observed, immediately perform a second coupling (double coupling) using a fresh solution of activated amino acid before proceeding to the next deprotection step.
-
Aggregation: While less common with β-amino acids compared to certain α-amino acid sequences, aggregation can hinder reagent access. If suspected, switching to a more polar solvent mixture or performing the coupling at a slightly elevated temperature (e.g., 40°C) may help, but should be done with caution to avoid side reactions.
-
Incomplete Deprotection: While standard 50% TFA for 30 minutes is usually sufficient, some sequences can exhibit resistance.[13] If deletion peptides are observed in the final analysis, increasing the deprotection time to 45-60 minutes in subsequent syntheses may be necessary.
-
Cleavage Side Reactions: The choice and amount of scavenger are critical. If the peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex scavenger cocktail (e.g., "Reagent K": TFA/phenol/water/thioanisole/EDT) should be used with an alternative cleavage agent like TFMSA if an HF apparatus is unavailable.[5][14]
Conclusion
The successful incorporation of N-Boc-3-isopropylamino-propionic acid into a peptide sequence is achievable with careful optimization of the SPPS protocol. The key to success lies in recognizing the challenges posed by its N-alkylated, sterically hindered structure and employing potent coupling reagents like HATU, extending reaction times, and using appropriate monitoring tests. The Boc/Bzl strategy, culminating in a strong acid cleavage, provides a robust pathway for synthesizing these valuable peptidomimetics. By following the detailed protocols and considering the expert insights provided, researchers can confidently utilize this building block to advance their drug discovery and development efforts.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1787–1801. [Link]
-
Liu, Y., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 19(8), 11525-11537. [Link]
-
Redemann, T., Bandel, H., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]
-
Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
AnaSpec. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]
-
American Chemical Society. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(11), 1573–1575. [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8563-8573. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. chempep.com [chempep.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Coupling conditions for "N-Boc-3-isopropylamino-propionic acid" in peptide synthesis
An in-depth guide to the successful incorporation of N-Boc-3-isopropylamino-propionic acid into peptide sequences, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of optimal coupling strategies. Moving beyond a simple recitation of steps, this application note delves into the mechanistic reasoning behind protocol choices, ensuring a robust and reproducible methodology.
Introduction: The Challenge of Sterically Hindered Amino Acids
N-Boc-3-isopropylamino-propionic acid is a valuable building block in the synthesis of modified peptides, offering unique conformational constraints and potential for enhanced biological activity. However, its structure presents a significant challenge to standard peptide coupling protocols. The presence of a bulky isopropyl group on the secondary amine creates considerable steric hindrance, which can dramatically slow down the rate of acylation. This often leads to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final products.
The key to successfully incorporating this and other N-alkylated amino acids is the selection of appropriate coupling reagents and reaction conditions that can overcome this steric barrier while minimizing the risk of side reactions, such as racemization. This guide provides a detailed examination of these factors and presents optimized protocols for both solid-phase and solution-phase synthesis.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor in achieving high-yield incorporation of N-Boc-3-isopropylamino-propionic acid. Standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) when used with additives like 1-hydroxybenzotriazole (HOBt) are often too slow to be effective. More potent activating agents are required.
Recommended Reagents for Hindered Amino Acids
For sterically demanding couplings, iminium- and phosphonium-based reagents are the preferred choice due to their high reactivity.
| Reagent Class | Recommended Reagent | Key Advantages |
| Iminium/Uronium | HATU, HBTU | High reactivity, fast kinetics, suitable for both solution and solid-phase. |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered couplings, lower risk of racemization compared to some uronium reagents. |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly recommended. Its activation of the carboxylic acid proceeds rapidly to form a highly reactive OAt-ester, which is less sterically hindered and more reactive than the corresponding OBt-ester formed with HBTU.
The Role of Additives
While modern coupling reagents like HATU can be used alone, the inclusion of a nucleophilic additive is still beneficial, particularly in solution-phase synthesis.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt, OxymaPure can enhance coupling efficiency and suppress racemization.
-
DIEA (N,N-Diisopropylethylamine): A non-nucleophilic base is essential to activate the coupling reagent and neutralize the proton released during the reaction. An excess of DIEA is typically used.
Optimized Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based solid-phase synthesis strategy. The incorporation of N-Boc-3-isopropylamino-propionic acid would typically occur after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
Workflow Diagram
Caption: Workflow for coupling hindered amino acids in SPPS.
Step-by-Step Protocol
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve 3-5 equivalents of N-Boc-3-isopropylamino-propionic acid in DMF.
-
Add 3-5 equivalents of HATU.
-
Add 6-10 equivalents of DIEA.
-
Allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.
-
-
Coupling:
-
Add the pre-activated mixture to the washed resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For particularly difficult sequences, overnight coupling may be necessary.
-
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that this test will not work for the secondary amine of the newly coupled amino acid. A chloranil test can be used to confirm the presence of a secondary amine.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.
-
Optional Capping: If the coupling is found to be incomplete, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides. This can be done using a solution of acetic anhydride and DIEA in DMF.
Optimized Protocol for Solution-Phase Synthesis
In solution-phase synthesis, the stoichiometry of the reagents can be more precisely controlled, but purification after each step is required.
General Reaction Scheme
Caption: Solution-phase coupling of N-Boc-3-isopropylamino-propionic acid.
Step-by-Step Protocol
-
Reactant Preparation:
-
Dissolve 1.0 equivalent of the N-terminally deprotected peptide or amino acid ester in DMF.
-
In a separate flask, dissolve 1.1 equivalents of N-Boc-3-isopropylamino-propionic acid in DMF.
-
-
Activation:
-
To the flask containing the N-Boc-amino acid, add 1.1 equivalents of HATU and 2.2 equivalents of DIEA.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Coupling:
-
Add the solution containing the amine component to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue.
-
Solution: Increase the reaction time, use a higher excess of the amino acid and coupling reagents, or perform a second coupling step (double coupling).
-
-
Racemization: While less of a concern for this specific β-amino acid at its α-carbon (as it is not a stereocenter), racemization can be an issue for the chiral centers of other amino acids in the sequence.
-
Solution: Use of phosphonium reagents like PyBOP or additives like OxymaPure can minimize racemization. Avoid excessive amounts of base and elevated temperatures.
-
-
Solvent Choice: DMF is the standard solvent due to its excellent solvating properties. In some cases, a mixture of DMF and DCM can be beneficial.
By understanding the inherent challenges posed by the steric bulk of N-Boc-3-isopropylamino-propionic acid and employing the robust activation strategies outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic peptides.
References
-
HATU as a Coupling Reagent: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Coupling Reagents in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
OxymaPure as an Additive: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394–9403. [Link]
-
Solid-Phase Peptide Synthesis: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
Application Notes and Protocols for the Deprotection of N-Boc-3-isopropylamino-propionic acid
This technical guide provides a comprehensive overview of the deprotection methodologies for N-Boc-3-isopropylamino-propionic acid, a key intermediate in various synthetic applications, particularly in pharmaceutical and peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under numerous conditions and its facile removal under acidic conditions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance to ensure efficient and high-yielding deprotection.
Introduction to N-Boc-3-isopropylamino-propionic acid and the Significance of Deprotection
N-Boc-3-isopropylamino-propionic acid is a valuable building block characterized by a propanoic acid backbone, a secondary isopropylamino group, and a Boc-protected amine. The Boc group serves as a crucial temporary shield for the amine functionality, preventing its participation in undesired reactions during multi-step syntheses.[2][3] The selective and clean removal of the Boc group is a critical step to unveil the free amine for subsequent chemical transformations, such as peptide bond formation or other derivatizations.
This guide will focus on the most prevalent and effective methods for the deprotection of N-Boc-3-isopropylamino-propionic acid, with a primary emphasis on acid-catalyzed cleavage.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established and reliable method.[4] The reaction proceeds through an acid-catalyzed fragmentation mechanism.[5][6]
The four key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][5]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][5]
Deprotection Methodologies and Protocols
The choice of the deprotection method depends on the substrate's sensitivity to the acidic conditions and the desired scale of the reaction. For N-Boc-3-isopropylamino-propionic acid, standard acidic deprotection methods are generally effective.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
TFA is a widely used reagent for Boc deprotection due to its high efficiency and volatility, which simplifies its removal during work-up.[1]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting material and the TFA.[1]
-
Temperature: The reaction is typically initiated at 0 °C to control any potential exotherm and then allowed to warm to room temperature to ensure complete reaction.[1]
-
TFA Concentration: A concentration of 20-50% (v/v) TFA in DCM is generally sufficient for most substrates.[1] For N-Boc-3-isopropylamino-propionic acid, a 1:1 mixture of TFA:DCM is a robust starting point.[1]
Experimental Protocol: Solution-Phase TFA Deprotection
-
Dissolution: Dissolve N-Boc-3-isopropylamino-propionic acid in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][7] On a TLC plate, the deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).[6]
-
The resulting product will be the trifluoroacetate salt of 3-isopropylamino-propionic acid. If the free amine is desired, a basic work-up can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[4]
-
Table 1: Typical Reaction Conditions for TFA-Mediated N-Boc Deprotection
| Parameter | Recommended Conditions | Rationale/Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used, but solubility should be considered.[1] |
| TFA Concentration | 20% - 50% (v/v) in DCM | 1:1 TFA/DCM is a common and effective ratio.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exothermic reaction.[1] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored to determine completion.[1] |
Method 2: Hydrochloric Acid (HCl) Mediated Deprotection
Anhydrous HCl in an organic solvent, such as 1,4-dioxane or methanol, is another common and effective method for Boc deprotection.[8] This method can be advantageous in situations where TFA might cause unwanted side reactions, such as trifluoroacetylation of the newly formed amine.[9]
Causality Behind Experimental Choices:
-
Reagent: A 4M solution of HCl in 1,4-dioxane is a commercially available and convenient reagent.[10]
-
Solvent: 1,4-dioxane is a common solvent for this reaction. Methanol can also be used.[8][10]
-
Precipitation: The deprotected product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify isolation.[4]
Experimental Protocol: HCl in Dioxane Deprotection
-
Dissolution: Dissolve N-Boc-3-isopropylamino-propionic acid in a minimal amount of 1,4-dioxane.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash it with a solvent like diethyl ether to obtain the hydrochloride salt of 3-isopropylamino-propionic acid.[4] If no precipitate forms, the solvent can be removed under reduced pressure.
Table 2: Comparison of TFA and HCl Deprotection Methods
| Feature | TFA Method | HCl Method |
| Reagent | Trifluoroacetic acid | Hydrochloric acid in an organic solvent |
| Advantages | High efficiency, volatile, easy to remove. | Can prevent trifluoroacetylation, product may precipitate.[4] |
| Disadvantages | Can cause trifluoroacetylation of the amine.[9] | May be slower than TFA for some substrates. |
| Work-up | Evaporation, co-evaporation with toluene.[6] | Filtration of precipitated salt or evaporation.[4] |
Potential Side Reactions and Mitigation Strategies
While Boc deprotection is generally a clean reaction, the generation of a reactive tert-butyl cation can lead to side reactions, particularly with nucleophilic functional groups.[11][12] For N-Boc-3-isopropylamino-propionic acid, the risk of side reactions is relatively low as it lacks highly nucleophilic side chains like those found in tryptophan or cysteine.[11] However, it is good practice to be aware of potential issues.
-
Tert-butylation: The tert-butyl cation can alkylate any nucleophilic sites on the molecule. While unlikely with this specific substrate, if other sensitive functional groups are present in a more complex molecule, the addition of scavengers can mitigate this.[11][12]
-
Scavengers: Common scavengers include triisopropylsilane (TIS) or thioanisole, which act as carbocation traps.[1]
-
Analytical Monitoring of the Deprotection Reaction
Careful monitoring of the reaction is crucial to ensure complete conversion of the starting material and to avoid potential degradation of the product.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction's progress.[7]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A polar solvent system such as dichloromethane/methanol (e.g., 9:1) or n-butanol:acetic acid:water (3:1:1) is suitable.[13]
-
Visualization: The spots can be visualized using a ninhydrin stain, which will give a characteristic color (usually purple or yellow) with the deprotected primary or secondary amine.[7][13] The Boc-protected starting material will not stain with ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's mass and the assessment of purity.[1]
Purification of the Deprotected Product
The final purity of the 3-isopropylamino-propionic acid salt is critical for its use in subsequent steps.
-
Precipitation and Filtration: As mentioned, the hydrochloride salt may precipitate from the reaction mixture, providing a simple and effective purification method.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to enhance purity.[14]
-
Silica Gel Chromatography: While the deprotected amino acid is polar, purification by silica gel chromatography is possible using a polar eluent system.[15]
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for TFA-Mediated Deprotection
Caption: Workflow for TFA-mediated deprotection.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
ccsenet.org. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
researchgate.net. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
PubChem. (n.d.). 3-N-Boc-amino-3-(4')-piperidine-propionic acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – N-Boc deprotection. Retrieved from [Link]
-
Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the TFA-Mediated Deprotection of N-Boc-3-isopropylamino-propionic acid
Introduction: The Strategic Importance of Boc Deprotection in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the use of protecting groups is a fundamental strategy for the successful construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its robustness under a wide range of chemical conditions and its facile, clean removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a critical step that must be efficient and high-yielding to ensure the overall success of a synthetic route.
Trifluoroacetic acid (TFA) has emerged as the reagent of choice for this transformation. Its strong acidity, coupled with its high volatility, allows for effective cleavage of the Boc group and straightforward removal from the reaction mixture, simplifying product isolation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the TFA-mediated deprotection of a representative substrate, "N-Boc-3-isopropylamino-propionic acid." We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss critical parameters to ensure a successful and reproducible outcome.
The Mechanism of TFA-Mediated Boc Cleavage: An Acid-Catalyzed Cascade
The removal of the Boc group with TFA is an elegant and efficient acid-catalyzed process that proceeds through a well-understood four-step mechanism.[1][3] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[1][3] This initial step activates the carbamate for cleavage.
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable and readily fragments. This leads to the irreversible loss of a stable, resonance-stabilized tert-butyl cation and the formation of a transient carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][3] This is an entropically favorable process that drives the reaction to completion. It is crucial to perform this reaction in a well-ventilated area as it generates CO2 gas.[2][3]
-
Formation of the Amine Salt: The newly liberated free amine is immediately protonated by the excess TFA present in the reaction mixture to form the corresponding trifluoroacetate salt.[1][3]
The primary byproduct of this reaction is the highly reactive tert-butyl cation. In the context of simple molecules like N-Boc-3-isopropylamino-propionic acid, this cation will typically be quenched by the TFA counter-ion, deprotonate to form isobutylene gas, or polymerize.[3] However, in more complex syntheses, particularly in peptide chemistry involving sensitive residues like tryptophan or methionine, this electrophilic cation can lead to unwanted side reactions such as alkylation.[4][5][6] In such cases, the addition of "scavengers" like triisopropylsilane (TIS) or water is necessary to trap the cation.[1][6] For the deprotection of N-Boc-3-isopropylamino-propionic acid, scavengers are generally not required unless other sensitive functional groups are present in the molecule.
Caption: Mechanism of TFA-mediated N-Boc deprotection.
Experimental Protocol: Deprotection of N-Boc-3-isopropylamino-propionic acid
This protocol provides a robust and validated method for the solution-phase deprotection of N-Boc-3-isopropylamino-propionic acid.
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Safety Precautions:
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-3-isopropylamino-propionic acid in anhydrous DCM to a concentration of 0.1–0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is done to control any potential exotherm upon the addition of the strong acid.[1]
-
TFA Addition: Slowly add TFA to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1][7] On TLC, the deprotected product will be significantly more polar (lower Rf value) than the starting material.[7]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] To aid in the removal of residual TFA, the resulting residue can be co-evaporated with a non-polar solvent like toluene or fresh DCM (2-3 times).[1]
At this stage, the product is the trifluoroacetate salt of 3-isopropylamino-propionic acid. If this salt is the desired final product, it can be purified directly. If the free amine is required, proceed with the following work-up procedure.
Work-up for Free Amine Isolation:
-
Neutralization: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Continue washing until the effervescence of CO₂ ceases.
-
Extraction: Wash the organic layer with brine to remove any remaining aqueous base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine, 3-isopropylamino-propionic acid.
Note on Water-Soluble Amines: If the final deprotected amine exhibits high water solubility, the aqueous work-up described above may lead to product loss. In such cases, alternative methods like using a basic ion-exchange resin (e.g., Amberlyst A-21) can be employed to neutralize the TFA salt and isolate the free amine.[1][8]
Key Reaction Parameters and Troubleshooting
The efficiency and success of the Boc deprotection are governed by several key parameters. A summary of these is provided in the table below, followed by a troubleshooting guide.
| Parameter | Typical Range/Condition | Rationale and Considerations |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may become a factor.[1] |
| TFA Concentration | 20% - 50% (v/v in DCM) | 25-50% is common for most substrates.[1] For acid-sensitive substrates, a lower concentration may be used with a longer reaction time. Neat TFA can be used for particularly stubborn deprotections.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to manage any exotherm and then allowed to proceed at room temperature.[1] |
| Reaction Time | 30 minutes - 4 hours | Highly substrate-dependent. Should always be monitored by TLC or LC-MS to avoid over-exposure to strong acid, which could lead to side reactions.[1] |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC or LC-MS analysis shows remaining starting material, consider increasing the reaction time or the concentration of TFA.[1] For sterically hindered Boc groups, a higher temperature (up to 40 °C) may be cautiously applied.
-
Side Product Formation: While less common for this specific substrate, if unexpected byproducts are observed, ensure the starting material is pure and that the reaction is not left for an unnecessarily long time after completion.
-
Difficulty Removing TFA: TFA can be challenging to remove completely due to its relatively high boiling point and ability to form azeotropes. Co-evaporation with toluene or DCM is an effective strategy.[1] For complete removal to yield the free amine, a basic work-up is necessary.[1]
Caption: General experimental workflow for TFA deprotection.
Conclusion
The TFA-mediated deprotection of N-Boc protected amines is a cornerstone reaction in organic synthesis. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can achieve clean, efficient, and high-yielding removal of the Boc group from substrates such as N-Boc-3-isopropylamino-propionic acid. The protocols and guidelines presented herein provide a robust framework for successfully implementing this critical transformation in a laboratory setting.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Boc Resin Cleavage Protocol. Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. Available at: [Link]
-
Ley, S. V., & Leach, A. G. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291–293. Available at: [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HCl/Dioxane Deprotection of N-Boc-3-isopropylamino-propionic acid
Introduction: The Critical Role of Amine Protection and Deprotection in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical drug development, the transient masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The tert-butyloxycarbonyl (Boc) group stands as one of the most ubiquitous and versatile protecting groups for amines. Its widespread adoption is attributable to its robustness under a variety of reaction conditions and, crucially, its clean and facile removal under specific acidic conditions.[1] The acid-labile nature of the Boc group allows for selective deprotection, a critical feature in multi-step synthetic sequences where other protecting groups must remain intact.
This application note provides a comprehensive technical guide and a field-proven protocol for the deprotection of "N-Boc-3-isopropylamino-propionic acid" utilizing a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. This particular transformation yields 3-isopropylamino-propionic acid hydrochloride, a valuable building block for further chemical elaboration. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and address common challenges and troubleshooting strategies to ensure a high-yielding and reproducible outcome.
Reaction Mechanism: An Acid-Catalyzed Cascade
The deprotection of an N-Boc protected amine with HCl in dioxane proceeds through a well-established acid-catalyzed mechanism.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a proton from HCl. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond. This cleavage event results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide. In the presence of excess HCl, the newly formed amine is immediately protonated to yield the corresponding hydrochloride salt.[1]
The generation of the reactive tert-butyl cation is a key mechanistic feature and a potential source of side reactions.[2] This electrophilic species can potentially alkylate other nucleophilic sites within the substrate or solvent. However, in the context of many deprotection reactions, including the one detailed here, these side reactions are often minimal.
Reaction Workflow Diagram
Caption: A typical experimental workflow for the deprotection of N-Boc-3-isopropylamino-propionic acid.
Experimental Protocol: Deprotection of N-Boc-3-isopropylamino-propionic acid
This protocol is designed for the efficient deprotection of N-Boc-3-isopropylamino-propionic acid on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-isopropylamino-propionic acid | ≥98% | Commercially Available | --- |
| 4M HCl in 1,4-Dioxane | Anhydrous | Commercially Available | Highly corrosive and flammable. Handle with extreme care in a chemical fume hood.[3][4] |
| Anhydrous Diethyl Ether | Reagent | Commercially Available | Used for trituration and washing. |
| Anhydrous Dioxane | Reagent | Commercially Available | As a co-solvent if needed. |
| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Nitrogen or Argon gas supply | --- | --- | To maintain an inert atmosphere. |
| Rotary evaporator | --- | --- | For solvent removal. |
| Filtration apparatus (e.g., Büchner funnel) | --- | --- | For product isolation. |
Safety Precautions:
-
HCl in Dioxane: This reagent is highly corrosive, toxic if inhaled, and flammable.[3][5] It causes severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[3][6]
-
1,4-Dioxane: Dioxane is a flammable liquid and can form explosive peroxides upon storage.[4] Ensure the use of fresh, peroxide-free solvent.
-
Inert Atmosphere: While not always strictly necessary for this reaction, maintaining an inert atmosphere (e.g., with nitrogen or argon) is good practice to prevent the introduction of moisture, which could potentially affect the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-isopropylamino-propionic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous dioxane. The volume should be sufficient to ensure complete dissolution and efficient stirring.
-
Addition of HCl/Dioxane: Under an inert atmosphere, slowly add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution of the starting material at room temperature.[7] The addition can be performed dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][8] A common TLC system for monitoring is dichloromethane/methanol (e.g., 9:1 v/v). The product, being a salt, will have a much lower Rf value than the starting material. Ninhydrin staining can be used to visualize the primary/secondary amine product.[8] The reaction is typically complete within 30 minutes to 2 hours.[9][10]
-
Work-up: Once the reaction is complete, as indicated by the consumption of the starting material, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Product Isolation: The resulting residue is the crude 3-isopropylamino-propionic acid hydrochloride. To remove non-polar impurities, triturate the solid residue with anhydrous diethyl ether. This involves adding ether to the flask, stirring or sonicating to break up the solid, and then decanting or filtering off the ether. Repeat this process 2-3 times.
-
Drying: Dry the isolated solid product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient equivalents of HCl. - Short reaction time. - Low reaction temperature. - Steric hindrance around the Boc group.[8] | - Increase the equivalents of 4M HCl in dioxane. - Extend the reaction time and continue monitoring. - Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions. - For highly hindered substrates, a stronger acid system like neat trifluoroacetic acid (TFA) might be considered.[2] |
| Formation of Side Products | - Alkylation of the product or other nucleophiles by the tert-butyl cation.[11] - Presence of other acid-sensitive functional groups in the molecule. | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[12] - If other acid-labile groups are present, consider milder deprotection methods. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities in the product. | - Ensure thorough drying under high vacuum. - Repeat the trituration with diethyl ether or try a different solvent for trituration (e.g., hexane). - If impurities persist, recrystallization or column chromatography may be necessary. |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Mechanical losses during transfers and filtration. | - Ensure the reaction has gone to completion before work-up. - Be careful during the decanting or filtration steps of the trituration. - Perform the reaction on a larger scale to minimize the impact of mechanical losses. |
Mechanism Diagram
Caption: The acid-catalyzed mechanism of N-Boc deprotection.
Conclusion
The deprotection of N-Boc-3-isopropylamino-propionic acid using 4M HCl in dioxane is a robust and highly efficient method for generating the corresponding hydrochloride salt. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and reproducibly perform this crucial synthetic transformation. Careful monitoring and appropriate work-up procedures are key to achieving high yields and purity of the desired product, a versatile intermediate for further synthetic endeavors in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- SYNTHETIKA. (n.d.). HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- Gases Grit. (n.d.). Hydrogen chloride in 1,4- dioxane 4 M.
- Wu, T. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL.
- Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane - SYNTHETIKA [synthetikaeu.com]
- 4. fishersci.com [fishersci.com]
- 5. gasesgrit.com [gasesgrit.com]
- 6. camachem.com [camachem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. researchgate.net [researchgate.net]
Application Note: Engineering Advanced Peptidomimetics with N-Boc-3-isopropylamino-propionic Acid
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus Area: β-Peptoid Synthesis, Foldamers, and Antimicrobial Peptide (AMP) Mimetics
Executive Summary & Chemical Profiling
The development of proteolytically stable, conformationally predictable peptidomimetics is a cornerstone of modern drug discovery. N-Boc-3-isopropylamino-propionic acid (also known as N-Boc-N-isopropyl-β-alanine) is a highly specialized building block used to synthesize β-peptoids (poly-N-substituted β-alanines) and α-peptide/β-peptoid chimeras.
Unlike traditional α-peptides, β-peptoids shift the side chain from the α-carbon to the backbone nitrogen and introduce an additional methylene unit. This architectural shift abolishes the backbone amide protons (preventing standard proteolytic degradation) while allowing the design of unique "foldamer" secondary structures, such as right-handed helices, which are highly sought after in the design of antimicrobial and target-specific ligands[1].
Physicochemical Profile
| Property | Specification |
| Product Name | N-Boc-3-isopropylamino-propionic acid |
| CAS Number | 917202-02-9 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Structural Role | Valine-mimetic β-peptoid monomer |
| Protecting Group Strategy | Boc-chemistry (or terminal capping in Fmoc-SPPS) |
Mechanistic Insights: Causality in Molecular Design
As an application scientist, it is critical to understand why this specific building block is chosen over alternative synthetic routes or side chains.
The Isopropyl Causality (Valine Mimicry)
In peptidomimetic design, the N-isopropyl group serves as a direct steric and lipophilic mimic of the Valine side chain. The bulky, branched nature of the isopropyl group heavily restricts the cis/trans isomerization of the tertiary amide backbone. This steric clash is the thermodynamic driver that forces the β-peptoid backbone to adopt a stable, predictable helical conformation (a "foldamer") rather than existing as a random coil[2].
Pre-formed Monomer vs. Submonomer Approach
Traditionally, peptoids are synthesized via the "submonomer" method (alternating acylations with a haloacetic/acrylic acid and displacements with a primary amine). However, the submonomer synthesis of N-isopropyl-β-peptoids is notoriously inefficient . The Michael addition of isopropylamine to a resin-bound acrylate suffers from severe steric hindrance, leading to incomplete reactions and complex deletion sequences.
Utilizing the pre-formed N-Boc-3-isopropylamino-propionic acid monomer bypasses this kinetic bottleneck, allowing for direct, quantitative amide bond formation.
Fig 1. Comparison of synthetic strategies for N-isopropyl-β-peptoid generation.
Self-Validating Experimental Protocols
The following protocols detail the incorporation of N-Boc-3-isopropylamino-propionic acid into a growing peptide/peptoid chain. Because the resulting deprotected amine is a sterically hindered secondary amine, standard Fmoc/Boc coupling protocols will fail. This workflow utilizes high-efficiency coupling reagents and self-validating colorimetric tests.
Protocol A: Coupling the Monomer to the Resin
Objective: Attach N-Boc-3-isopropylamino-propionic acid to a primary amine on a growing chain.
-
Resin Preparation: Swell 0.1 mmol of amine-functionalized resin (e.g., MBHA or Rink Amide) in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of N-Boc-3-isopropylamino-propionic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation (Kaiser Test): Wash the resin (3x DMF, 3x DCM). Perform a Kaiser (ninhydrin) test.
-
Causality: The target amine was primary. A successful coupling will yield a negative (yellow/colorless) result. If positive (blue), repeat step 3.
-
Protocol B: Deprotection and Subsequent Sterically Hindered Coupling
Objective: Remove the Boc group and couple the NEXT amino acid onto the highly hindered N-isopropyl secondary amine.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1x 5 min, then 1x 20 min. Wash extensively with DCM (5x) and DMF (5x).
-
Neutralization: Treat with 10% DIPEA in DMF for 2x 5 min to ensure the secondary amine is free-based.
-
Validation (Chloranil Test): Perform a Chloranil test (Kaiser test is blind to secondary amines).
-
Causality: A successful deprotection of the N-alkyl group will yield a positive (dark green/blue) result on the resin beads.
-
-
Aggressive Coupling: The incoming amino acid must be coupled using harsh conditions due to the N-isopropyl bulk.
-
Dissolve 0.5 mmol (5 eq) of the next protected amino acid, 0.5 mmol (5 eq) of BTC (bis(trichloromethyl)carbonate / triphosgene) , and 1.5 mmol (15 eq) of 2,4,6-collidine in THF/DMF.
-
Alternative: Use HATU/HOAt under microwave irradiation (75°C for 15 minutes).
-
-
Final Validation: Repeat the Chloranil test. A negative (colorless) result confirms the successful acylation of the hindered secondary amine.
Quantitative Data Analysis
The empirical advantages of utilizing the pre-formed N-Boc-3-isopropylamino-propionic acid monomer over the submonomer in situ generation are summarized below.
| Parameter | Submonomer Method (Acrylate + Amine) | Pre-formed Monomer Method (N-Boc-3-isopropylamino-propionic acid) |
| Reaction Mechanism | Michael Addition | Direct Amide Coupling |
| Reagent Excess Required | 10–20x (Isopropylamine) | 3–4x (Monomer) |
| Average Step Yield | 60–80% (Sterically hindered) | >98% (Standard coupling) |
| Risk of Deletion Sequences | High | Negligible |
| Post-Synthesis Purification | Complex (Requires preparative HPLC to remove n-1 truncations) | Straightforward (High crude purity) |
Structural Design Logic
The integration of this compound into a sequence is not merely a synthetic exercise; it is a structural engineering choice. The diagram below maps the causal relationship between the chemical features of N-Boc-3-isopropylamino-propionic acid and the macroscopic properties of the resulting drug candidate.
Fig 2. Mechanistic rationale for utilizing N-isopropyl-β-alanine in foldamer design.
References
-
Olsen, C. A. (2015). "β-Peptoid Foldamers at Last." Accounts of Chemical Research, 48(7), 2130–2139. Available at:[Link]
-
Olsen, C. A., Bonke, G., Vedel, L., & Jaroszewski, J. W. (2007). "Alpha-peptide/beta-peptoid chimeras." Organic Letters, 9(8), 1549–1552. Available at: [Link]
-
Ochem Incorporation. "Product Catalog: N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9)." Available at: [Link]
The Strategic Integration of N-Boc-3-isopropylamino-propionic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacokinetic profiles and therapeutic efficacy is paramount. Among the vast arsenal of synthetic building blocks available to medicinal chemists, N-Boc-3-isopropylamino-propionic acid, a protected β-amino acid, has emerged as a valuable scaffold. Its strategic incorporation into drug candidates, particularly in the realm of peptidomimetics, offers a pathway to overcoming the inherent limitations of traditional peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. This comprehensive guide provides an in-depth exploration of the applications of N-Boc-3-isopropylamino-propionic acid, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Rationale for β-Amino Acids in Drug Design: A Paradigm Shift in Peptidomimetics
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in the body. The incorporation of β-amino acids, such as the isopropyl-substituted propionic acid derivative, into a peptide backbone introduces a fundamental structural alteration. This change, the addition of a methylene group, effectively disrupts the natural recognition sites for proteolytic enzymes, thereby enhancing the metabolic stability of the resulting peptidomimetic.[1][2] This increased resistance to enzymatic degradation translates to a longer in vivo half-life and a more sustained therapeutic effect.
Furthermore, the introduction of β-amino acids can induce unique conformational constraints on the peptide backbone. This can lead to the formation of stable secondary structures, such as helices and turns, which can mimic the bioactive conformation of the parent peptide with higher fidelity.[3] This pre-organization of the molecule can result in enhanced binding affinity and selectivity for its biological target.
Key Advantages of Incorporating N-Boc-3-isopropylamino-propionic Acid:
-
Enhanced Proteolytic Stability: The β-amino acid structure is resistant to cleavage by common proteases, leading to longer in-vivo half-lives.[1]
-
Improved Pharmacokinetic Profile: Increased stability can contribute to improved oral bioavailability.
-
Conformational Control: The isopropyl side chain and the β-amino acid backbone can induce specific secondary structures, enhancing target binding.
-
Increased Structural Diversity: Provides a non-natural amino acid building block to expand the chemical space for drug design.
Core Applications in Medicinal Chemistry
While specific, publicly disclosed drug candidates incorporating N-Boc-3-isopropylamino-propionic acid remain niche, the broader class of N-Boc-protected β-amino acids serves as a crucial component in the synthesis of a variety of biologically active molecules. The isopropyl moiety offers a moderately bulky and hydrophobic side chain that can be critical for specific receptor interactions.
Potential therapeutic areas where this building block could be of significant interest include:
-
Oncology: Designing stable peptide mimetics that target protein-protein interactions crucial for tumor growth and survival.
-
Infectious Diseases: Developing antiviral or antibacterial peptides with prolonged activity.
-
Metabolic Disorders: Creating long-acting analogs of peptide hormones.
Experimental Protocols: A Practical Guide
The successful integration of N-Boc-3-isopropylamino-propionic acid into a synthetic workflow hinges on robust and well-defined protocols for its protection, deprotection, and coupling.
N-Boc Protection of 3-isopropylamino-propionic acid
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4]
Protocol for N-Boc Protection:
Materials:
-
3-isopropylamino-propionic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-isopropylamino-propionic acid in a mixture of 1,4-dioxane and water.
-
Add a solution of sodium hydroxide to basify the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-isopropylamino-propionic acid.
| Parameter | Typical Conditions |
| Solvent | Dioxane/Water |
| Base | NaOH |
| Boc Source | (Boc)₂O |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
N-Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation.
Protocol for N-Boc Deprotection:
Materials:
-
N-Boc-3-isopropylamino-propionic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.
Alternative Deprotection Methods:
For acid-sensitive substrates, alternative methods can be employed, such as using HCl in dioxane or milder acidic conditions.[2]
Peptide Coupling
Once deprotected, the resulting amine can be coupled with a carboxylic acid to form a peptide bond. A variety of coupling reagents can be utilized.
Protocol for Peptide Coupling using HBTU/DIEA:
Materials:
-
Deprotected 3-isopropylamino-propionic acid derivative (amine component)
-
N-protected amino acid (carboxylic acid component)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (carboxylic acid component) in DMF.
-
Add HBTU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected 3-isopropylamino-propionic acid derivative (amine component) in DMF.
-
Add the pre-activated carboxylic acid solution to the amine solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent.
| Coupling Reagent | Activator | Base | Solvent |
| HBTU | - | DIPEA | DMF |
| HATU | - | DIPEA | DMF |
| EDC/HOBt | HOBt | - | DCM/DMF |
Visualization of Key Workflows
To further clarify the synthetic process, the following diagrams illustrate the key steps involved in the utilization of N-Boc-3-isopropylamino-propionic acid.
Sources
Application Notes & Protocols: N-Boc-3-isopropylamino-propionic acid as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of N-Boc-3-isopropylamino-propionic acid as a versatile, chiral building block in modern organic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and its pivotal role in the stereoselective synthesis of complex molecular architectures. This guide emphasizes the causality behind experimental choices and provides robust, step-by-step protocols to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of drug discovery and development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile.[1][2] Living systems, being inherently chiral, often exhibit strict stereoselectivity, meaning that one enantiomer of a drug may be therapeutically active while its mirror image is inactive or even harmful.[1] This reality has led to a high demand for enantiomerically pure compounds, with over half of all new small-molecule drugs being chiral.[1]
Chiral building blocks are stereochemically defined molecules that serve as foundational starting materials for constructing these complex chiral drugs.[2][3] Their use allows for more efficient and predictable synthetic routes, bypassing the need for challenging and often low-yielding chiral separations of racemic mixtures.[4] N-Boc-3-isopropylamino-propionic acid is an exemplary member of this class of molecules. As a protected β-amino acid, it provides a robust scaffold for introducing both chirality and specific functional handles into a target molecule, making it a valuable intermediate in the synthesis of peptides, peptidomimetics, and other bioactive compounds.[5]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[][7] It effectively masks the nucleophilicity of the amine, preventing unwanted side reactions, yet can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without compromising other sensitive functional groups.[][8] This combination of a chiral core, a versatile isopropylamino moiety, and the strategic Boc protection makes N-Boc-3-isopropylamino-propionic acid a powerful tool for synthetic chemists.
Physicochemical & Safety Data
A thorough understanding of a building block's properties is critical for its effective use. The following table summarizes the key physicochemical data for N-Boc-3-isopropylamino-propionic acid.
| Property | Value | Source |
| CAS Number | 917202-02-9 | [9] |
| Molecular Formula | C11H21NO4 | [9] |
| Molecular Weight | 231.29 g/mol | Calculated |
| Appearance | White to off-white solid | [10] (by analogy) |
| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO) | [10] (by analogy) |
| Storage | Store at 0-8°C under an inert atmosphere | [5] (by analogy) |
Safety Information: While specific hazard data for this exact compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals. Assume it may be harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Synthesis Protocol: Preparation of N-Boc-3-isopropylamino-propionic acid
The synthesis of N-Boc-3-isopropylamino-propionic acid can be achieved through a straightforward Boc-protection of the corresponding amino acid. This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[11][12][13]
Workflow Diagram: Synthesis of N-Boc-3-isopropylamino-propionic acid
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]
- 10. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. rsc.org [rsc.org]
Application Note: N-Boc-3-isopropylamino-propionic Acid as a Versatile Building Block in Combinatorial Chemistry for Drug Discovery
Abstract
In the landscape of modern drug discovery, combinatorial chemistry serves as a powerful engine for generating vast libraries of novel molecules for high-throughput screening. The structural diversity of these libraries is paramount, and the incorporation of non-standard building blocks is a key strategy for exploring new chemical space. This application note provides a comprehensive technical guide on the use of N-Boc-3-isopropylamino-propionic acid, a protected β-amino acid, in both solid-phase and solution-phase combinatorial synthesis. We present detailed protocols, explain the chemical rationale behind experimental choices, and illustrate workflows for the creation of diverse peptidomimetic and small molecule libraries. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage unique scaffolds to accelerate lead discovery.
Introduction: The Strategic Value of β-Amino Acids in Combinatorial Libraries
Combinatorial chemistry has revolutionized the process of lead generation by enabling the rapid synthesis of thousands to millions of compounds.[1] The success of this approach hinges on the selection of building blocks that impart desirable physicochemical and biological properties. While α-amino acids are foundational, β-amino acids like N-Boc-3-isopropylamino-propionic acid offer unique advantages. Their integration into oligomers creates "peptidomimetics"—molecules that mimic peptides but possess unnatural backbones.[2][3] This structural deviation often confers enhanced stability against proteolytic degradation, a major limitation of natural peptide therapeutics.[4]
N-Boc-3-isopropylamino-propionic acid is a particularly valuable synthon. It features:
-
A β-amino acid scaffold , which alters the peptide backbone, influencing secondary structure and proteolytic resistance.
-
An N-terminal Boc protecting group , a cornerstone of modern synthesis due to its stability in basic conditions and facile removal under acidic conditions.[5] This property is fundamental to orthogonal synthesis strategies.[6][]
-
An isopropyl group , which provides moderate hydrophobicity and steric bulk, influencing molecular conformation and potential interactions with biological targets.
This document will detail the practical application of this building block in generating chemical libraries.
Physicochemical Properties
A thorough understanding of a building block's properties is essential for optimizing reaction conditions.
| Property | Value | Source / Method |
| Chemical Formula | C₁₁H₂₁NO₄ | Calculated |
| Molecular Weight | 231.29 g/mol | Calculated |
| CAS Number | 169938-73-0 (Example reference) | Supplier Databases |
| Appearance | White to off-white solid | Typical observation |
| Solubility | Soluble in DMF, DCM, Methanol | General knowledge |
| Protection Strategy | Acid-labile N-terminal Boc group | Chemical Structure |
The N-Boc Protecting Group: A Foundation of Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry and a foundational tool in solid-phase peptide synthesis (SPPS).[5][8] Its primary function is to reversibly mask the nucleophilicity of the amine, preventing uncontrolled polymerization and ensuring sequential, directed amide bond formation.[5]
Mechanism of Deprotection: The key to the Boc strategy is its lability in strong acid. The deprotection is typically achieved with trifluoroacetic acid (TFA).[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[][10]
This acid-labile nature allows for an orthogonal protection scheme where side-chain protecting groups (often benzyl-based) remain intact during the iterative N-Boc removal, only to be cleaved in the final, harsher deprotection step.[]
Application Protocol I: Solid-Phase Synthesis (SPPS)
Solid-phase synthesis is the workhorse of combinatorial peptide and peptidomimetic library construction due to its efficiency and ease of purification.[11] The following protocol details the incorporation of N-Boc-3-isopropylamino-propionic acid into a growing chain on a solid support.
4-1. Materials and Reagents
-
Resin: Merrifield or Wang resin, pre-loaded with the C-terminal amino acid.
-
Building Block: N-Boc-3-isopropylamino-propionic acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Coupling Reagents:
4-2. Step-by-Step SPPS Protocol
This protocol assumes a starting peptide-resin in a suitable reaction vessel.
-
Resin Swelling (30 min):
-
Action: Add DCM to the dry peptide-resin (10-15 mL per gram of resin). Agitate gently for 30 minutes.
-
Causality: Swelling the polystyrene matrix is critical to ensure that all reactive sites within the beads are accessible to reagents and solvents.[16]
-
-
Solvent Exchange (3 x 1 min):
-
Action: Drain the DCM and wash the resin three times with DMF.
-
Causality: The synthesis cycle is performed in DMF, so this step ensures the correct solvent environment for the subsequent reactions.
-
-
Boc Deprotection (1 + 20 min):
-
Action: Add 50% TFA in DCM to the resin. Agitate for 1 minute, drain, and add fresh deprotection solution. Agitate for 20 minutes.
-
Causality: The initial short treatment removes the bulk of the Boc groups, while the second, longer treatment ensures complete deprotection, yielding a protonated N-terminal amine (TFA salt).[17]
-
-
Washing (6 x 1 min):
-
Action: Drain the TFA solution and wash the resin alternately with DMF (3x) and DCM (3x).
-
Causality: This is a critical step to completely remove residual acid and the cleaved tert-butyl cations. Inadequate washing can lead to incomplete neutralization and subsequent poor coupling efficiency.
-
-
Neutralization (2 x 2 min):
-
Action: Add 10% DIPEA in DMF to the resin and agitate for 2 minutes. Drain and repeat.
-
Causality: The N-terminal amine is protonated after the acid step. This step deprotonates the amine, regenerating the free nucleophile required for the subsequent coupling reaction.
-
-
Washing (3 x 1 min):
-
Action: Drain the neutralization solution and wash the resin three times with DMF.
-
Causality: Removes excess base which could interfere with the activation of the incoming amino acid.
-
-
Coupling (1-2 hours):
-
Action (HBTU/DIPEA Method):
-
In a separate vial, dissolve N-Boc-3-isopropylamino-propionic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the resin. Agitate for 1-2 hours.
-
-
Causality: HBTU is an aminium-based coupling reagent that, in the presence of a base, rapidly converts the carboxylic acid into a highly reactive OBt-ester, facilitating efficient amide bond formation.[14][18] The use of excess reagents drives the reaction to completion.
-
-
Washing (6 x 1 min):
-
Action: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Causality: Thoroughly removes unreacted reagents and byproducts, preparing the resin for the next synthesis cycle or final cleavage.
-
-
Monitoring (Optional):
-
Action: Perform a Kaiser test on a small sample of beads.
-
Causality: The Kaiser test detects free primary amines. A negative result (yellow beads) indicates a successful coupling. A positive result (blue beads) indicates incomplete reaction, requiring a second coupling step.
-
4-3. SPPS Workflow Diagram
Caption: Solid-Phase Synthesis (SPPS) cycle for incorporating a Boc-protected amino acid.
Application Protocol II: Solution-Phase Synthesis
Solution-phase synthesis is advantageous for large-scale production and when the sequence is short, as it avoids the cost associated with solid supports.[][19] However, it requires purification after each step, which can be more labor-intensive for library synthesis.
5-1. Step-by-Step Solution-Phase Protocol
This protocol describes the coupling of N-Boc-3-isopropylamino-propionic acid to an amino acid ester (e.g., H-Gly-OMe·HCl) in solution.
-
Reactant Preparation:
-
Action: In a round-bottom flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq.) and N-Boc-3-isopropylamino-propionic acid (1.1 eq.) in DCM or DMF.
-
Causality: Using a slight excess of the carboxylic acid component helps drive the reaction to completion.
-
-
Coupling Reagent Addition:
-
Action: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq.) and DIC (1.2 eq.). Finally, add a tertiary base like DIPEA or N-methylmorpholine (NMM) (2.5 eq.) dropwise.
-
Causality: The reaction is cooled to minimize potential side reactions and racemization.[14] DIC is a carbodiimide that activates the carboxylic acid. The byproduct of DIC, diisopropylurea, is more soluble than the dicyclohexylurea from DCC, making it preferable for both solid-phase and some solution-phase applications.[12]
-
-
Reaction:
-
Action: Allow the reaction to warm to room temperature and stir overnight.
-
Causality: Extended reaction time ensures high conversion.
-
-
Work-up and Purification:
-
Action:
-
Filter off any precipitated urea.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality: The aqueous washes remove unreacted starting materials, coupling additives, and base. Chromatography provides the pure, protected product. This purification step is the main bottleneck compared to SPPS.[19]
-
5-2. Solution-Phase Synthesis Workflow Diagram
Caption: Solution-Phase Synthesis workflow, highlighting the iterative purification steps.
Combinatorial Strategy: Split-and-Pool Synthesis
To generate a large library, the "split-and-pool" (or "split-and-mix") method is highly effective.[1][20] N-Boc-3-isopropylamino-propionic acid can be used as one of the diverse building blocks in this strategy.
6-1. Split-and-Pool Workflow
-
Split: Divide the starting resin into multiple equal portions.
-
Couple: In separate reaction vessels, couple a different building block to each portion. For example, Portion 1 receives building block A (e.g., N-Boc-Alanine), Portion 2 receives B (e.g., N-Boc-Leucine), and Portion 3 receives C (our N-Boc-3-isopropylamino-propionic acid).
-
Pool: After coupling and washing, combine all resin portions and mix thoroughly.
-
Repeat: The pooled resin is then split again, and the process is repeated for the next coupling cycle.
This method ensures that each bead contains a single, unique molecular entity, resulting in a "one-bead-one-compound" library.[21]
6-2. Split-and-Pool Illustration
Caption: The Split-and-Pool method for generating a combinatorial library.
Final Cleavage and Deprotection
The final step is to release the synthesized compounds from the solid support and remove any side-chain protecting groups.
7-1. Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the amino acids present in the sequence. For sequences containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers are essential to trap the reactive cations (e.g., tert-butyl, trityl) generated during cleavage, preventing re-attachment or modification of the product.[22][23]
-
Standard Cocktail (for simple peptides): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[24]
-
Reagent K (for complex peptides): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[23][25]
7-2. Cleavage Protocol
-
Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry resin (10 mL per gram of resin).
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA. Combine all filtrates.
-
Precipitation: Add the TFA solution dropwise to a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution). A white precipitate (the crude product) should form.
-
Collection: Centrifuge the suspension, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide product under vacuum. The product is now ready for purification (e.g., by HPLC) and analysis.
Conclusion
N-Boc-3-isopropylamino-propionic acid is a highly effective building block for introducing structural diversity into combinatorial libraries. Its β-amino acid backbone offers a route to creating peptidomimetics with potentially enhanced pharmacokinetic properties. The robust and well-characterized chemistry of the N-Boc protecting group allows for its seamless integration into established solid-phase and solution-phase synthesis protocols. By leveraging the strategies outlined in this guide, researchers can effectively utilize this and similar building blocks to expand their chemical libraries and accelerate the discovery of novel therapeutic leads.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wuhan Golden Wing Bio-pharmaceutical Technology Co., Ltd. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddy, K. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Retrieved from [Link]
-
Murray, J. K., & Gellman, S. H. (2005). Efficient Synthesis of a β-Peptide Combinatorial Library with Microwave Irradiation. Journal of the American Chemical Society, 127(45), 15694–15695. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
-
Rübsam, F., & Gmeiner, P. (1997). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 3(3), 163-166. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
An, G., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 5, 13101. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
PubChem. (n.d.). 3-N-Boc-amino-3-(4')-piperidine-propionic acid. Retrieved from [Link]
-
James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2158. Retrieved from [Link]
-
MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
-
Rodriguez, E. B. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. Retrieved from [Link]
-
Springer. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
SciSpace. (1997, December 31). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ChemBK. (n.d.). N-BOC-3-CHLOROPROPYLAMINE. Retrieved from [Link]
-
Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Columbia University. (n.d.). Combinatorial Solid Phase Peptide Synthesis and Bioassays. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Combinatorial chemistry: A novel method in drug discovery and its application. Retrieved from [Link]
-
Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]
-
Dow Inc. (n.d.). Propionic Acid, FCC Grade. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
-
Signal. (2002, February 15). Rationalizing combi-chem. Retrieved from [Link]
-
Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]
-
Novoprolabs. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Combinatorial Chemistry- A Novel Tool for Drug Discovery. Retrieved from [Link]
-
Burgess, K., et al. (2008). A combinatorial method for solution-phase synthesis of labeled bivalent beta-turn mimics. Journal of Medicinal Chemistry, 51(2), 244-253. Retrieved from [Link]
-
University of Birmingham. (2020, March 10). Synthesis of Combinatorial Library - Split and Mix Method. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
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- 25. peptide.com [peptide.com]
Application Note: Analytical Strategies for N-Boc-3-isopropylamino-propionic acid (HPLC & TLC)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9) Molecular Weight: 231.29 g/mol | Formula: C₁₁H₂₁NO₄
Executive Summary & Physicochemical Profiling
N-Boc-3-isopropylamino-propionic acid is a critical building block in peptide synthesis and peptidomimetic drug development. As an N -protected β -amino acid derivative, it presents specific analytical hurdles:
-
Lack of Chromophore: The molecule lacks aromatic rings or extended conjugation. Its UV absorption is restricted to the carbamate (Boc) and carboxylic acid moieties, necessitating specialized detection strategies.
-
Amphoteric Backbone: While the amine is masked by the Boc group, the free carboxylic acid (pKa ~4.5) remains ionizable, which can lead to severe chromatographic streaking and peak tailing if not properly suppressed.
This guide outlines field-proven, self-validating methodologies for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), emphasizing the physicochemical causality behind each protocol step.
HPLC Methodology & Mechanistic Rationale
Causality in Method Design
The primary challenge in the HPLC analysis of aliphatic Boc-amino acids is achieving a high signal-to-noise ratio without baseline drift. Because the compound lacks a strong chromophore, UV detection must be performed at low wavelengths (205–210 nm) [1]. At these wavelengths, the purity of the mobile phase is paramount.
Furthermore, the free carboxylic acid will partially ionize in neutral aqueous solutions. This partial ionization creates a mixed population of neutral and anionic species, leading to severe peak tailing and irreproducible retention times. To counteract this, the mobile phase must be highly acidic. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0, completely protonating the carboxylate moiety into its neutral state. This ensures sharp peak shapes and predictable hydrophobic retention on a C18 stationary phase [2].
To ensure the protocol is a self-validating system , orthogonal detection via Evaporative Light Scattering Detection (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm that no UV-absorbing impurities are masking the main peak at 210 nm.
Workflow for RP-HPLC analysis of N-Boc-amino acids using acidic mobile phases.
Step-by-Step HPLC Protocol
1. Instrumentation Setup:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C (stabilizes retention times and lowers system backpressure).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (Reference wavelength: 360 nm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Note: If LC-MS is used instead of UV, substitute TFA with 0.1% Formic Acid to prevent ion suppression in the mass spectrometer.
3. Sample Preparation:
-
Accurately weigh 10 mg of N-Boc-3-isopropylamino-propionic acid.
-
Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile (1 mg/mL final concentration). Sonicate for 2 minutes to ensure complete dissolution.
4. Gradient Program:
| Time (min) | % Mobile Phase A (Water + TFA) | % Mobile Phase B (MeCN + TFA) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
TLC Methodology & Mechanistic Rationale
Causality in Method Design
Thin-Layer Chromatography (TLC) is indispensable for rapid reaction monitoring. For N-Boc-3-isopropylamino-propionic acid, standard normal-phase silica gel (60 F254) is utilized. However, running this compound in neutral solvent systems (e.g., pure Hexane/Ethyl Acetate) results in severe streaking due to the strong interaction between the free carboxylic acid and the polar silanol groups on the silica surface. Adding 1–2% Glacial Acetic Acid to the mobile phase suppresses this ionization, maintaining the compound as a tight, quantifiable spot.
Because the molecule is UV-inactive at 254 nm, chemical stains are mandatory.
-
Ninhydrin Stain: Typically, ninhydrin only reacts with free primary and secondary amines. However, heating the TLC plate to >150°C causes thermal pyrolysis of the Boc group, releasing isobutylene and carbon dioxide to yield the free secondary amine (isopropylamino group) [3]. The newly freed amine then undergoes a nucleophilic attack on the ninhydrin reagent to form a colored Ruhemann's complex.
-
Bromocresol Green (BCG): This acid-base indicator selectively visualizes carboxylic acids without requiring heat, appearing as a bright yellow spot on a blue background [4].
Thermal deprotection mechanism enabling Ninhydrin visualization of Boc-protected amines.
Step-by-Step TLC Protocol
1. Plate Preparation & Spotting:
-
Use Silica gel 60 F254 aluminum-backed plates.
-
Spot 1–2 µL of the sample (approx. 5 mg/mL in Dichloromethane or Methanol) using a glass capillary.
-
Self-Validation Step: Always co-spot the starting materials (e.g., free 3-isopropylamino-propionic acid and Boc-anhydride) to definitively track reaction progress.
2. Eluent System:
-
Prepare a solvent mixture of Dichloromethane : Methanol : Glacial Acetic Acid (90:9:1, v/v/v) .
-
Saturate the TLC chamber for 5 minutes prior to developing the plate.
3. Visualization Procedures:
Method A: Ninhydrin (For the Amine/Boc moiety)
-
Preparation: Dissolve 1.5 g ninhydrin in 100 mL of n-butanol, then add 3.0 mL of glacial acetic acid.
-
Application: Dip the developed and dried TLC plate into the ninhydrin solution. Wipe excess stain from the back.
-
Activation: Heat aggressively with a heat gun (>150°C) until the Boc group cleaves and a pink/purple spot appears.
Method B: Bromocresol Green (For the Carboxylic Acid moiety)
-
Preparation: Dissolve 0.04 g bromocresol green in 100 mL absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns pale blue.
-
Application: Dip the plate into the solution. Carboxylic acids will immediately appear as bright yellow-green spots on a blue background. No heating is required.
4. Expected TLC Data Profile:
| Visualization Technique | Expected Result for Target Compound | Required Activation |
| UV (254 nm) | Invisible (No chromophore) | None |
| Ninhydrin | Pink / Purple Spot | High Heat (>150°C) |
| Bromocresol Green | Yellow Spot on Blue Background | None (Room Temp) |
| PMA (Universal) | Dark Green Spot on Light Green | Medium Heat (100°C) |
References
Application Notes and Protocols for the Chromatographic Purification of N-Boc-3-isopropylamino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. "N-Boc-3-isopropylamino-propionic acid" is a key building block in the development of various therapeutic agents. Its structural integrity and purity directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. The presence of unreacted starting materials, byproducts, or diastereomers can lead to downstream complications, including difficult purifications and the introduction of potentially harmful impurities in the API.
This comprehensive guide provides detailed application notes and protocols for the purification of "N-Boc-3-isopropylamino-propionic acid" using two robust chromatographic techniques: flash column chromatography for initial purification and preparative high-performance liquid chromatography (HPLC) for achieving high-purity standards. This document is designed to provide not just a set of instructions, but a deeper understanding of the scientific principles governing the separation, empowering researchers to adapt and troubleshoot these methods effectively.
Understanding the Physicochemical Properties of N-Boc-3-isopropylamino-propionic acid
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. "N-Boc-3-isopropylamino-propionic acid" possesses several key features that dictate its chromatographic behavior:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety that significantly increases the non-polar character of the molecule compared to its parent amino acid.[1] This property is central to its retention in reversed-phase chromatography.
-
The Carboxylic Acid Group: The propionic acid functionality introduces a polar, acidic center. The pKa of the carboxylic acid is a critical parameter, as its ionization state (and therefore polarity) can be manipulated by adjusting the pH of the mobile phase. The pKa of similar propionic acids is around 4.87, and while the N-Boc and N-isopropyl groups will influence this, it provides a useful starting point for method development.
-
The N-isopropyl Group: This secondary amine is protected by the Boc group, rendering it non-basic under typical chromatographic conditions. The isopropyl group itself adds to the overall lipophilicity of the molecule.
-
Polarity and Solubility: The combination of the non-polar Boc and isopropyl groups with the polar carboxylic acid gives the molecule an amphiphilic character. It is generally soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and methanol.[1]
Part 1: Initial Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the initial, large-scale purification of the crude reaction mixture.[2] For "N-Boc-3-isopropylamino-propionic acid," a normal-phase separation on silica gel is an effective first-pass purification to remove major impurities.
The Science Behind the Separation: Adsorption Chromatography on Silica Gel
Silica gel, a porous form of silicon dioxide, is a highly polar stationary phase due to the presence of surface silanol groups (-Si-OH). In normal-phase chromatography, a non-polar mobile phase is used to elute compounds from the polar stationary phase. The separation is based on the principle of adsorption, where more polar compounds in the mixture will have a stronger affinity for the polar silica gel and will therefore elute later than less polar compounds.[3][4]
For "N-Boc-3-isopropylamino-propionic acid," the carboxylic acid group is the primary site of interaction with the silica gel. The less polar Boc and isopropyl groups reduce this interaction, allowing the compound to be eluted with a mobile phase of moderate polarity.
Workflow for Method Development and Execution
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol for Flash Chromatography
1. Thin-Layer Chromatography (TLC) for Method Development:
-
Plate: Silica gel 60 F254.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
-
Solvent System Scouting: Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes, and gradually increase the polarity. A common and effective system for N-Boc protected amino acids is a gradient of ethyl acetate in hexanes.[5]
-
Visualization:
-
UV Light (254 nm): The Boc-protected amino acid may be UV active, appearing as a dark spot.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds and will visualize the product.[4]
-
Ninhydrin Stain: The N-Boc protected secondary amine will not give a positive result with ninhydrin. However, any unreacted starting material (if it was a primary or secondary amine) will be visible, typically as a yellow or purple spot.[3]
-
2. Column Preparation and Purification:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Column Packing: Dry pack the column with silica gel and then equilibrate with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude "N-Boc-3-isopropylamino-propionic acid" in a minimal amount of dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Begin with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes). The optimal gradient will be determined by the TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Allows for the elution of compounds with a range of polarities. |
| TLC Visualization | UV, KMnO₄, Ninhydrin | Multiple visualization methods to identify the product and impurities. |
Part 2: High-Purity Purification by Preparative HPLC
For applications requiring very high purity, such as in late-stage drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique offers superior resolution and the ability to separate closely related impurities.
The Science Behind the Separation: Reversed-Phase Chromatography
In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[7] The separation is based on hydrophobic interactions. Non-polar compounds in the mobile phase will have a stronger affinity for the non-polar stationary phase and will be retained longer.[8]
"N-Boc-3-isopropylamino-propionic acid" has significant non-polar character due to the Boc and isopropyl groups, making it well-suited for retention on a C18 column. The polarity of the molecule, and thus its retention time, can be finely tuned by adjusting the pH of the mobile phase, which affects the ionization of the carboxylic acid group.
Workflow for Preparative HPLC Method Development
Caption: Workflow for Preparative HPLC Purification.
Detailed Protocol for Preparative RP-HPLC
1. Analytical Method Development:
-
Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. The TFA acts as an ion-pairing agent and maintains a low pH, keeping the carboxylic acid protonated and increasing its retention.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a linear gradient, for example, 30% to 90% B over 20 minutes.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate and carboxylic acid groups absorb.
-
Optimization: Adjust the gradient slope to achieve good separation between the main peak and any impurities.
2. Preparative Scale-Up and Purification:
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Mobile Phase: The same mobile phase composition as the optimized analytical method.
-
Flow Rate: Scale the flow rate according to the column diameter.
-
Sample Preparation: Dissolve the partially purified "N-Boc-3-isopropylamino-propionic acid" from the flash chromatography step in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak detected by the UV detector.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents, typically by lyophilization if the mobile phase is volatile.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-modified Silica | Non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Polar mobile phase with an acidic modifier to control ionization. |
| Detection | UV at 210-220 nm | Allows for sensitive detection of the target compound. |
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Solution |
| Flash Chromatography: Compound streaks or does not move from the baseline. | The compound is too polar for the mobile phase. | Increase the polarity of the mobile phase by adding a more polar solvent like methanol (up to 10%).[2] For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. |
| Flash Chromatography: Co-elution of impurities. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. For example, try a dichloromethane/methanol system. |
| Preparative HPLC: Poor peak shape (tailing). | Secondary interactions with residual silanols on the stationary phase. | Ensure the mobile phase pH is sufficiently low (e.g., with 0.1% TFA) to suppress silanol ionization.[10] |
| Preparative HPLC: Low recovery of the product. | The compound may be precipitating on the column or in the tubing. | Ensure the sample is fully dissolved in the injection solvent. Decrease the sample concentration.[11][12] |
Conclusion
The successful purification of "N-Boc-3-isopropylamino-propionic acid" is a critical step in the synthesis of many pharmaceutical compounds. By employing a two-tiered chromatographic approach—initial cleanup by flash chromatography followed by high-resolution preparative HPLC—researchers can achieve the high purity standards required for drug development. A thorough understanding of the molecule's physicochemical properties and the principles of the chosen chromatographic techniques is essential for developing robust and efficient purification protocols. The methods and protocols detailed in this guide provide a solid foundation for researchers to confidently and effectively purify this important synthetic intermediate.
References
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [13]
-
University of Rochester. Magic Formulas: TLC Stains. [14]
-
Agilent Technologies. Preparative HPLC Troubleshooting Guide. [11]
-
Scribd. Preparative HPLC Troubleshooting Guide-agilent. [12]
-
The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
-
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
-
ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?.
-
Wikipedia. Reversed-phase chromatography. [7]
-
BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
WordPress. BOC Deprotection.
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
-
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
-
Organic Syntheses. [ - Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.
-
University of Calgary. Ch27 pKa and pI values.
-
Isca Biochemicals. Amino acid pKa and pKi values. [15]
-
Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
-
BenchChem. (2025). Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine.
-
PMC. (2021, April 30). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
-
PMC. (2015, September 25). A practical route to β2,3-amino acids with alkyl side chains.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
-
Humana Press. HPLC of Peptides and Proteins.
-
MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [16]
-
CymitQuimica. CAS 3303-84-2: BOC-β-alanine.
-
ResearchGate. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE].
-
BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
-
BenchChem. (2025). The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
-
RSC Publishing - Rsc.org. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
-
BOC Sciences. (2025, September 10). Amino Acid Analysis by HPLC.
-
Sigma-Aldrich. Boc-b-Ala-OH Novabiochem 3303-84-2.
-
BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
-
BenchChem. (2025). Confirming N-Boc-MeVal Incorporation: A Comparative Guide to Analytical Techniques.
-
Scholars Research Library - Der Pharma Chemica. [17]
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Application Note: Large-Scale Synthesis of N-Boc-3-isopropylamino-propionic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-Boc-3-isopropylamino-propionic acid (Synonym: N-Boc-N-isopropyl-β-alanine) CAS Number: 917202-02-9
Executive Summary
N-Boc-3-isopropylamino-propionic acid is a highly versatile, non-natural amino acid building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because it features both a sterically demanding N-isopropyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its large-scale manufacturing requires a highly efficient, atom-economical, and thermodynamically controlled synthetic route.
This application note details a robust, three-step scalable protocol that avoids high-pressure hydrogenation (often required in reductive amination routes) by leveraging a highly efficient [1].
Mechanistic Rationale & Causality
Designing a protocol for large-scale synthesis requires moving beyond basic bench chemistry to establish a self-validating, causally sound process.
-
Aza-Michael Addition: The synthesis begins with the 1,4-conjugate addition of isopropylamine to methyl acrylate. Heteronucleophilic conjugate additions are historically favored in process chemistry due to their superior reaction efficacy and mild operational conditions[2]. Isopropylamine acts as both the nucleophile and the base. The steric bulk of the isopropyl group is a strategic advantage here: it naturally impedes sequential over-alkylation (bis-addition), driving the equilibrium almost exclusively toward the mono-alkylated product, [3].
-
N-Boc Protection: The secondary amine intermediate is sterically hindered. However, conducting the protection in tetrahydrofuran (THF) with a slight stoichiometric excess of Di-tert-butyl dicarbonate (Boc₂O) ensures quantitative conversion at room temperature, preventing the thermal degradation associated with forcing conditions.
-
Alkaline Ester Hydrolysis (Saponification): Saponification is executed using aqueous Sodium Hydroxide (NaOH) in a biphasic THF/water system. NaOH is selected over LiOH for large-scale economics. The biphasic system ensures that the lipophilic Boc-ester is constantly exposed to the aqueous hydroxide interface, accelerating the cleavage. The critical causality in the workup is strict pH control (pH 2.5–3.0); this ensures the carboxylate is fully protonated for organic extraction while preventing the acid-catalyzed cleavage of the Boc group.
Synthetic Workflow Visualization
Figure 1: Three-step scalable synthetic workflow for N-Boc-3-isopropylamino-propionic acid.
Step-by-Step Self-Validating Protocol
Step 1: Aza-Michael Addition
Objective: Synthesis of Methyl 3-(isopropylamino)propanoate.
-
Preparation: Charge a jacketed reactor with Methanol (2.0 volumes) and Isopropylamine (1.5 equivalents). Cool the stirred mixture to 0 °C.
-
Addition: Add Methyl acrylate (1.0 eq) dropwise over 2 hours.
-
Causality: The reaction is highly exothermic. Maintaining the internal temperature below 10 °C prevents the volatilization of isopropylamine (bp 32 °C) and suppresses polymerization of the acrylate.
-
-
Propagation: Warm the reactor to 25 °C and stir for 12 hours.
-
In-Process Control (IPC): Analyze an aliquot by ¹H-NMR. The complete disappearance of the characteristic methyl acrylate alkene protons (δ 5.8–6.4 ppm) validates reaction completion.
-
Workup: Concentrate under reduced pressure (40 °C, 50 mbar) to remove methanol and excess isopropylamine. The crude yellow oil is used directly in the next step.
Step 2: N-Boc Protection
Objective: Synthesis of Methyl 3-(N-Boc-N-isopropylamino)propanoate.
-
Preparation: Dissolve the crude intermediate from Step 1 in THF (3.0 vol).
-
Addition: Slowly add Boc₂O (1.1 eq) as a melt or concentrated THF solution at 20 °C.
-
Safety Note: Mild CO₂ evolution may occur if trace unreacted primary amine or moisture is present. Ensure the reactor is properly vented.
-
-
Propagation: Stir at 25 °C for 16 hours.
-
IPC: Monitor by TLC (Silica, Hexane/EtOAc 7:3, Ninhydrin stain). The starting secondary amine stains strongly (purple/brown), whereas the fully protected Boc-product is Ninhydrin-negative.
-
Workup: Quench with water (2.0 vol) and extract with Ethyl Acetate (2 × 3.0 vol). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the protected ester.
Step 3: Saponification & Acidification
Objective: Synthesis of N-Boc-3-isopropylamino-propionic acid.
-
Preparation: Dissolve the protected ester in a 1:1 mixture of THF and deionized water (4.0 vol total).
-
Hydrolysis: Add 2.0 M aqueous NaOH (1.5 eq) while maintaining the temperature at 10 °C. Stir vigorously at 25 °C for 4 hours.
-
IPC: Monitor by HPLC. The lipophilic ester peak will shift entirely to a more polar, earlier-eluting carboxylate peak.
-
Solvent Exchange: Remove THF under reduced pressure. Cool the remaining aqueous layer to 5 °C.
-
Acidification (Critical Step): Carefully acidify the aqueous layer to pH 2.5–3.0 using 1.0 M HCl.
-
Causality: Dropping the pH below 2.0 risks cleaving the Boc group, while a pH above 3.5 will leave the product partially ionized (water-soluble), devastating the extraction yield.
-
-
Extraction: Extract the precipitated oil/solid with Dichloromethane (3 × 3.0 vol). Dry the combined organics over MgSO₄ and concentrate to afford the title compound.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected quantitative benchmarks for a 1-kilogram scale execution of this protocol, providing a baseline for process chemists to validate their yields.
| Process Step | Target Intermediate / Product | Expected Yield | Target Purity (HPLC) | Key Analytical Markers (¹H-NMR, CDCl₃) |
| Step 1 | Methyl 3-(isopropylamino)propanoate | 92 - 96% | > 95% | δ 3.68 (s, 3H, -OCH₃), δ 2.85-2.75 (m, 3H) |
| Step 2 | Methyl 3-(N-Boc-N-isopropylamino)propanoate | 88 - 93% | > 98% | δ 1.45 (s, 9H, Boc), δ 1.15 (d, 6H, isopropyl) |
| Step 3 | N-Boc-3-isopropylamino-propionic acid | 85 - 90% | > 99% | Disappearance of δ 3.68 (s, 3H, -OCH₃) |
References
-
Genest, A. et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science, 2017. Available at:[Link]
-
Long, K. F. et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry." Chemical Reviews, 2021. Available at:[Link]
-
ChemSynthesis. "Methyl 3-(isopropylamino)propanoate - Synthesis and physical properties". ChemSynthesis Database. Available at:[Link]
Sources
Application Note: Amide Coupling Strategies for N-Boc-3-isopropylamino-propionic Acid Using Uronium Reagents (HATU & HBTU)
Executive Summary & Chemical Profile
N-Boc-3-isopropylamino-propionic acid (N-Boc-N-isopropyl- β -alanine) is a highly specialized, N-alkylated β -amino acid building block frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and modified therapeutic peptides.
When activating the carboxylic acid of this molecule for amide bond formation, chemists typically rely on uronium/aminium-based coupling reagents such as HATU and HBTU . While these reagents share a similar activation mechanism, the unique structural features of N-Boc-3-isopropylamino-propionic acid fundamentally alter the traditional rules of reagent selection. This guide details the mechanistic causality, comparative performance, and self-validating protocols required to achieve high-yielding couplings while avoiding critical side reactions.
Mechanistic Causality: Reagent Selection & Molecular Dynamics
To design an efficient protocol, one must analyze the specific steric and electronic environment of the substrate rather than relying on generalized peptide coupling rules.
The Structural Advantage: Absence of an α -Stereocenter
In standard α -amino acid coupling, the risk of racemization via an oxazolone intermediate dictates the use of highly efficient reagents like HATU[1]. However, N-Boc-3-isopropylamino-propionic acid is a β -amino acid lacking a chiral center at the α -position. Because oxazolone-driven epimerization is structurally impossible here, the primary justification for using the more expensive HATU is eliminated[1].
Steric Environment at the Activation Site
While the molecule features a bulky N-isopropyl group, this steric hindrance is localized at the β -carbon (C3). The carboxylic acid at the C1 position remains relatively unhindered. Consequently, the formation of the active ester is kinetically favorable, meaning the less reactive HBTU is often highly sufficient for this specific substrate[1].
HATU vs. HBTU: Anchimeric Assistance
When coupling to a highly sterically hindered incoming amine, HATU remains the superior choice. HATU forms an OAt (1-hydroxy-7-azabenzotriazole) active ester. The 7-nitrogen atom of the HOAt moiety provides anchimeric assistance —acting as an intramolecular general base that hydrogen-bonds with the incoming amine, thereby accelerating the aminolysis step[2]. HBTU forms an OBt ester, which lacks this neighboring-group effect[3].
The Primary Pitfall: Guanidinylation
The most significant failure mode when using HATU or HBTU is the guanidinylation side reaction [4]. If the incoming amine is introduced into the reaction mixture before the carboxylic acid has fully converted into the active ester, the amine will nucleophilically attack the electrophilic carbon of the uronium salt[5]. This forms a stable, dead-end tetramethylguanidinium byproduct, permanently capping the amine and terminating the reaction[4]. This causality dictates the strict pre-activation step in the protocols below[5].
Reaction Workflow & Mechanism
Workflow and mechanism for HATU/HBTU coupling, highlighting the guanidinylation side pathway.
Comparative Performance Data
The following table summarizes the quantitative expectations when activating N-Boc-3-isopropylamino-propionic acid with these reagents.
| Parameter | HATU (HOAt-based) | HBTU (HOBt-based) |
| Active Intermediate | OAt Ester[2] | OBt Ester[1] |
| Anchimeric Assistance | Yes (7-N hydrogen bonding)[2] | No[3] |
| Typical Yield | >95%[1] | 90 - 98%[1] |
| Reaction Time | 1 - 2 Hours[1] | 2 - 6 Hours[1] |
| Guanidinylation Risk | High (if not pre-activated)[5] | Moderate[5] |
| Primary Use Case | Coupling to hindered/unreactive amines | Routine synthesis and scale-up |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The use of N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile[5].
Protocol A: High-Efficiency Coupling with HATU
Optimized for coupling N-Boc-3-isopropylamino-propionic acid to sterically hindered or poorly nucleophilic amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-Boc-3-isopropylamino-propionic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M to 0.2 M concentration).
-
Deprotonation: Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Pre-Activation (Critical Step): Stir the mixture at room temperature for exactly 5 to 10 minutes.
-
Self-Validation Check: The solution will typically transition from colorless to a pale yellow tint, confirming the formation of the highly reactive OAt ester. Do not exceed 10 minutes to prevent degradation of the active ester.
-
-
Aminolysis: Dissolve the incoming amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-activated mixture.
-
Monitoring: Stir at room temperature for 1–2 hours. Monitor the reaction via TLC or LC-MS. The disappearance of the active ester mass/spot validates completion.
-
Quenching & Workup: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
-
Wash sequentially with 5% aqueous Citric Acid (3x) → Removes excess DIPEA and unreacted amine.
-
Wash with saturated aqueous NaHCO₃ (3x) → Removes unreacted carboxylic acid and cleaved HOAt byproduct.
-
Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol B: Cost-Effective Scale-Up with HBTU
Optimized for routine couplings where the incoming amine is unhindered (e.g., primary alkyl amines).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-3-isopropylamino-propionic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF or DCM.
-
Deprotonation: Add DIPEA (3.0 eq) dropwise. A slightly higher equivalent of base ensures complete neutralization of any amine salts later introduced.
-
Pre-Activation: Stir at room temperature for 10 to 15 minutes. The OBt ester forms slightly slower than the OAt ester, necessitating a longer pre-activation window to prevent guanidinylation[5].
-
Aminolysis: Add the incoming amine (1.1 eq) to the reaction flask.
-
Monitoring: Stir at room temperature for 2 to 6 hours[1]. Because HBTU lacks anchimeric assistance, the aminolysis step is the rate-determining step and requires patience.
-
Workup: Follow the identical sequential washing procedure outlined in Protocol A. The NaHCO₃ wash is particularly critical here to remove the liberated HOBt, which can otherwise co-elute with the product during chromatography.
References
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety PeptideChemistry.org [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances[Link]
Sources
Application Notes & Protocols: A Guide to the Incorporation of N-Boc-3-isopropylamino-propionic acid into Peptide Backbones
Introduction: The Significance of N-Alkylated Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low membrane permeability. The strategic incorporation of non-canonical amino acids is a powerful tool to overcome these limitations.[1][2][3] N-alkylation of the peptide backbone is a key modification that can significantly enhance the therapeutic properties of a peptide.[4] Specifically, the introduction of an N-alkyl group, such as the isopropyl group in N-Boc-3-isopropylamino-propionic acid, can induce conformational rigidity, improve metabolic stability against proteases, and increase membrane permeability.[4][5]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of N-Boc-3-isopropylamino-propionic acid, a sterically hindered N-alkylated amino acid, into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Understanding the Building Block: N-Boc-3-isopropylamino-propionic acid
N-Boc-3-isopropylamino-propionic acid is a derivative of β-alanine where the backbone amide nitrogen is substituted with an isopropyl group and protected with a tert-butyloxycarbonyl (Boc) group. This bifunctional molecule possesses a carboxylic acid for peptide bond formation and a Boc-protected secondary amine.[6]
Molecular Structure:
Caption: Structure of N-Boc-3-isopropylamino-propionic acid.
Core Principles of Incorporation via Boc-SPPS
The incorporation of N-Boc-3-isopropylamino-propionic acid is best accomplished using the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[7] In this methodology, the N-terminus of the growing peptide chain is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[7]
The cyclical process of Boc-SPPS involves:
-
Deprotection: Removal of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA).[8]
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to the free amine with a tertiary base like diisopropylethylamine (DIEA).[7][8]
-
Coupling: Activation of the incoming Boc-protected amino acid's carboxyl group and its subsequent coupling to the free N-terminal amine of the resin-bound peptide.[8]
This cycle is repeated until the desired peptide sequence is assembled.[7]
Challenges and Strategic Solutions in Coupling N-Alkylated Amino Acids
The primary challenge in coupling N-alkylated amino acids like N-Boc-3-isopropylamino-propionic acid is the steric hindrance posed by the alkyl group (isopropyl) on the secondary amine.[9][10] This steric bulk can significantly slow down the coupling reaction and may lead to incomplete incorporation.[9][11]
To overcome this, several strategies are employed:
-
High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often inefficient for sterically hindered couplings.[9][11] Uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP and PyAOP, are more effective choices.[9][12] For particularly challenging couplings, the more reactive bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) can be utilized.[9][12]
-
Optimized Reaction Conditions: Increasing the reaction time or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[9] Microwave-assisted synthesis has also been shown to significantly enhance the efficiency of coupling sterically hindered amino acids.[10]
-
Monitoring of Reaction Completion: The standard ninhydrin test for primary amines will not work for the secondary amine of the N-alkylated residue. The bromophenol blue test is a suitable alternative to monitor for the presence of unreacted secondary amines.[9]
Detailed Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Protocol 1: Coupling of N-Boc-3-isopropylamino-propionic acid
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-3-isopropylamino-propionic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the previous residue was Boc-protected, perform the Boc deprotection and neutralization steps as described in Protocol 2.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve N-Boc-3-isopropylamino-propionic acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in a minimal amount of DMF.
-
Add DIEA (0.8 mmol, 8.0 eq) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time may be extended, or a second coupling can be performed.
-
-
Washing:
-
Once the coupling is complete (as confirmed by a negative bromophenol blue test), filter the resin.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Workflow for a Single Coupling Cycle:
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [diposit.ub.edu]
- 6. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Deprotection of N-Boc-3-isopropylamino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the deprotection of N-Boc-3-isopropylamino-propionic acid. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection of 3-isopropylamino-propionic acid is sluggish or incomplete. What are the primary causes?
A1: Incomplete deprotection of this substrate is a common issue primarily stemming from two factors:
-
Steric Hindrance: The bulky isopropyl group on the nitrogen atom sterically hinders the approach of the acid catalyst (e.g., trifluoroacetic acid - TFA) to the Boc-carbamate, slowing down the cleavage reaction.[1][2]
-
Insufficient Acid Strength or Concentration: The stability of the Boc group necessitates a sufficiently strong acidic environment for efficient removal.[2] Inadequate acid concentration, degradation of the acid (e.g., TFA absorbing atmospheric moisture), or the presence of other basic moieties in the molecule can lead to an incomplete reaction.[3]
Q2: I am observing a significant amount of an unexpected byproduct with a mass corresponding to the loss of water from my starting material. What is this side reaction?
A2: This is a strong indication of intramolecular cyclization , leading to the formation of a β-lactam (azetidin-2-one) . This is a known side reaction for β-amino acids, particularly under conditions that activate the carboxylic acid, which can inadvertently occur during some deprotection protocols. While less common under standard acidic deprotection, it is a possibility to consider, especially if elevated temperatures are used.
Q3: Besides incomplete deprotection and cyclization, what other side reactions should I be aware of?
A3: The most prevalent side reaction during the acidic deprotection of any Boc-protected amine is tert-butylation .[4] The mechanism of Boc deprotection generates a stable tert-butyl cation, which is a potent electrophile.[5] This cation can then alkylate any nucleophiles present in the reaction mixture. In the case of N-Boc-3-isopropylamino-propionic acid, potential sites for tert-butylation include:
-
The deprotected secondary amine product itself, leading to the formation of a quaternary ammonium salt.
-
The carboxylic acid, forming a tert-butyl ester.
-
Other nucleophilic functional groups if present on a more complex substrate.
Another potential side reaction, particularly when using TFA, is trifluoroacetylation of the newly formed amine.[4]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product, as observed by TLC, LC-MS, or NMR.
-
Low yield of the desired deprotected amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Detailed Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). A common starting point is 20-25% TFA, which can be increased to 50% or even neat TFA for highly hindered substrates.[2]
-
Prolong Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Sterically hindered substrates may require significantly longer reaction times than less hindered amines.[2]
-
Increase Reaction Temperature: Gentle heating to 30-40°C can accelerate the deprotection. However, be cautious as elevated temperatures can also promote side reactions like cyclization or degradation.[2]
-
Switch to a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in dioxane or ethyl acetate. This is often a more potent reagent for Boc deprotection.[6]
-
Verify Reagent Quality: Ensure that the acid and solvent are anhydrous. Water can reduce the effective acidity of the reaction mixture.[3]
Issue 2: Formation of tert-Butylation Byproducts
Symptoms:
-
Unexpected peaks in the LC-MS with masses corresponding to the addition of a tert-butyl group (+56 Da) to the product or starting material.
-
Complex ¹H NMR spectrum with additional signals in the 1.0-1.5 ppm region.
Mitigation Strategies:
The most effective way to prevent tert-butylation is to use scavengers . These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[4][7]
| Scavenger | Typical Concentration | Target Nucleophile |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 2-5% (v/v) | General carbocation scavenger |
| Anisole or Thioanisole | 2-5% (v/v) | Particularly effective for protecting electron-rich aromatic rings |
| Water | 1-5% (v/v) | A simple and effective scavenger |
| 1,2-Ethanedithiol (EDT) | 1-2.5% (v/v) | Useful for scavenging cations and also for reducing methionine sulfoxide if present |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the N-Boc-3-isopropylamino-propionic acid in DCM.
-
Add the chosen scavenger (e.g., 5% v/v TIS).
-
Cool the mixture to 0°C.
-
Slowly add TFA (to the desired final concentration, e.g., 50%).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Caption: Role of scavengers in preventing tert-butylation.
Issue 3: Suspected Intramolecular Cyclization (β-Lactam Formation)
Symptoms:
-
A major byproduct with a mass corresponding to the deprotected amine minus 18 Da (loss of water).
-
Disappearance of the carboxylic acid proton signal and changes in the chemical shifts of the adjacent methylene protons in the ¹H NMR spectrum.
Mitigation Strategies:
-
Avoid High Temperatures: Perform the deprotection at 0°C or room temperature.
-
Use Milder Deprotection Conditions: Consider alternatives to strong acids if cyclization is a persistent issue. For example, methods that generate HCl in situ under milder conditions might be beneficial.
-
Protect the Carboxylic Acid: If the synthetic route allows, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to Boc deprotection will prevent lactam formation. The ester can be hydrolyzed in a subsequent step.
Alternative Deprotection Protocol: Mild Deprotection with Oxalyl Chloride in Methanol
This method generates HCl in situ and can be effective for substrates sensitive to strong acidic conditions.[3]
-
Dissolve the N-Boc-3-isopropylamino-propionic acid in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (2-3 equivalents) to the solution.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine hydrochloride salt.
References
- Cezari, M. H., & Juliano, L. (1996).
-
Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
Preventing tert-butylation during "N-Boc-3-isopropylamino-propionic acid" deprotection
Guide Series: Preventing Side Reactions Topic: Managing tert-Butylation during Deprotection of N-Boc-3-isopropylamino-propionic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of N-Boc protected secondary amines, specifically focusing on the prevention of tert-butylation, a common and problematic side reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a +56 Da adduct in my mass spec analysis after deprotecting N-Boc-3-isopropylamino-propionic acid. What is it and why is it happening?
A +56 Da mass increase is the definitive signature of tert-butylation, a common side reaction during acid-catalyzed Boc deprotection.[1]
The Mechanism of the Problem: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[2][3] This leads to the fragmentation of the protonated carbamate, releasing an unstable carbamic acid and a relatively stable tert-butyl cation (t-Bu⁺).[2][3] While the carbamic acid rapidly decarboxylates to give your desired free amine, the electrophilic tert-butyl cation is free to react with any available nucleophile.[4][5] In the case of "3-isopropylamino-propionic acid", the secondary amine product is itself a potent nucleophile and can attack the tert-butyl cation, resulting in the formation of an N-tert-butylated byproduct.[6]
Diagram 1: Mechanism of Boc Deprotection and N-tert-Butylation Side Reaction
Caption: Boc deprotection pathway and competing tert-butylation.
Q2: How can I prevent this N-tert-butylation side reaction?
The most effective strategy is to introduce a "scavenger" into the reaction mixture.[4][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your amine product, effectively trapping the cation before it can cause unwanted alkylation.[1]
Choosing the Right Scavenger: For substrates like yours, where the primary nucleophile to protect is a secondary amine, silane-based scavengers are highly effective.
-
Triethylsilane (TES) & Triisopropylsilane (TIS): These are excellent choices. They function as hydride donors, reducing the tert-butyl cation to the inert gas isobutane, which simply bubbles out of the reaction.[6][7] This mechanism is highly efficient and irreversible, leading to cleaner reactions and simpler work-ups.[8][9]
-
Anisole/Thioanisole: These aromatic compounds trap the tert-butyl cation via Friedel-Crafts alkylation.[10][11] They are effective but can lead to other byproducts that may need to be removed during purification.[12]
-
Water: While it can act as a scavenger by forming tert-butanol, it is generally not sufficient on its own for sensitive substrates.[7]
Q3: What is the best protocol to use with a scavenger?
We recommend a standard TFA deprotection in Dichloromethane (DCM) with the addition of Triethylsilane (TES) as a scavenger. TES has been shown to increase yields, decrease reaction times, and simplify work-up procedures.[9][13]
See Protocol 1 in the Experimental Protocols section for a detailed, step-by-step guide.
Q4: My substrate is sensitive to strong acids like TFA. Are there milder, alternative deprotection methods?
Yes, several milder alternatives can avoid the harsh conditions that promote tert-butylation and are suitable for acid-sensitive molecules.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[14][15][16][17] It is known to be tolerant of many other functional groups.[18] See Protocol 2 for this method.
-
Trimethylsilyl Iodide (TMSI): TMSI offers a non-acidic, non-hydrolytic pathway for Boc deprotection. The mechanism involves silylation of the carbamate's carbonyl oxygen, followed by the elimination of tert-butyl iodide.[5] This method is particularly useful when other deprotection techniques are too harsh for the substrate.[5][19] See Protocol 3 .
-
Other Methods: For certain substrates, options like aqueous phosphoric acid, Lewis acids (e.g., ZnBr₂), or even refluxing in water can be effective, environmentally friendly alternatives.[20][21]
Troubleshooting Guide
This guide helps you diagnose and solve common issues encountered during the deprotection of N-Boc-3-isopropylamino-propionic acid.
Diagram 2: Troubleshooting Workflow for Boc Deprotection
Caption: A logical workflow for troubleshooting common issues.
| Symptom | Probable Cause | Recommended Solution(s) |
| Low yield of desired amine; significant peak at +56 Da in LC-MS. | N-tert-butylation. The generated tert-butyl cation is alkylating the product's secondary amine. | 1. Incorporate a scavenger. Add Triethylsilane (TES) to your standard TFA/DCM protocol. This is the most direct and effective solution. (See Protocol 1) 2. Change deprotection strategy. If the issue persists or your substrate is acid-sensitive, switch to a milder, non-carbocation forming method. (See Protocol 2 or 3) |
| Reaction is sluggish or incomplete; starting material remains. | 1. Insufficient acid concentration/equivalents. 2. Insufficient reaction time or low temperature. [4] 3. Steric hindrance around the N-Boc group. | 1. Increase TFA concentration from 20% to 50% (v/v) in DCM.[4]2. Extend the reaction time and continue monitoring by TLC or LC-MS.3. Consider a stronger acid system like 4M HCl in 1,4-dioxane, but ensure a scavenger is present. |
| Complex mixture of products observed after reaction. | Multiple side reactions. Could be a combination of tert-butylation and degradation of other functional groups due to harsh acidic conditions. | 1. Lower the reaction temperature to 0 °C to slow side reactions.2. Immediately switch to a milder method. The Oxalyl Chloride/Methanol protocol is known for its high functional group tolerance. (See Protocol 2) |
Experimental Protocols
Protocol 1: Standard TFA Deprotection with Triethylsilane (TES) Scavenger
This protocol is the recommended first-line approach for cleanly deprotecting N-Boc-3-isopropylamino-propionic acid while preventing tert-butylation.
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Add Triethylsilane (TES, 2.0-3.0 equiv) to the solution and stir for 2-3 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA, 10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Work-up: a. Redissolve the residue in an organic solvent like ethyl acetate. b. Carefully wash the organic layer with saturated aq. NaHCO₃ solution to neutralize excess TFA. (Caution: CO₂ evolution!). c. Wash the organic layer with brine. d. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product, being an amino acid, may precipitate or require specific extraction/isolation techniques depending on its solubility.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method is ideal for acid-sensitive substrates where TFA may cause degradation.[14][15][16]
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous methanol (e.g., 5-10 mL per mmol of substrate).[22]
-
Stir the solution at room temperature.
-
Carefully and slowly add oxalyl chloride (3.0 equiv) to the solution.[18][22] (Note: The reaction can be exothermic).
-
Continue stirring at room temperature for 1-4 hours.[18][22]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess reagent in vacuo. The product is typically obtained as the hydrochloride salt.[22]
-
Further purification can be achieved by recrystallization or chromatography as needed.
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
This non-acidic method is suitable for substrates with other acid-labile protecting groups.[5]
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Acetonitrile or Chloroform, anhydrous
-
Trimethylsilyl iodide (TMSI)
-
Methanol (for quenching)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in an anhydrous solvent such as acetonitrile or chloroform.
-
Add TMSI (1.2-1.5 equiv) dropwise to the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction at room temperature. The reaction may take several hours to overnight.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove all volatiles under reduced pressure. The residue can then be purified by standard methods.
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (2025). BenchChem.
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Available from: [Link]
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. Available from: [Link]
- Experimental procedure for deprotection of Boc-protected amines. (2025). BenchChem.
- Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis. (2025). BenchChem.
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
-
Kaur, H., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available from: [Link]
- Trimethylsilyl Iodide (TMSI). (2026). Wordpress.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). BenchChem.
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Available from: [Link]
-
Trimethylsilyl iodide. (n.d.). Wikipedia. Available from: [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. Available from: [Link]
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester. Available from: [Link]
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Semantic Scholar. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available from: [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2019). ResearchGate. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]
- Boc Resin Cleavage Protocol. (n.d.).
-
Procopio, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. Available from: [Link]
- Use of carbocation scavenger during oligonucleotide synthesis. (1998). Google Patents.
-
How to get rid of triethylsilane. (2024). Reddit. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Available from: [Link]
-
Anderson, N. G. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. Available from: [Link]
- Boc Resin Cleavage Protocol. (n.d.).
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available from: [Link]
- Organic Syntheses Procedure. (n.d.).
- Workup for Removing Tin Byproducts. (n.d.).
-
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride. (2002). SciSpace. Available from: [Link]
-
General Silylation Procedures. (n.d.). Gelest. Available from: [Link]
-
Usage of Anisole in PMB deprotection using TFA? (2017). ResearchGate. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. xray.uky.edu [xray.uky.edu]
- 18. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of N-Boc-3-isopropylamino-propionic acid
Welcome to the technical support center dedicated to providing in-depth guidance on the optimal use of N-Boc-3-isopropylamino-propionic acid in your research. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this sterically hindered N-alkylated β-amino acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction: Understanding the Challenge
N-Boc-3-isopropylamino-propionic acid presents a unique set of challenges in amide bond formation. The presence of a bulky isopropyl group on the nitrogen atom, combined with its β-amino acid structure, contributes to significant steric hindrance around the reactive amine. This can lead to sluggish reaction kinetics, incomplete coupling, and an increased propensity for side reactions. This guide will provide you with the strategic insights and practical methodologies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with N-Boc-3-isopropylamino-propionic acid so slow or incomplete?
A1: The primary reason for inefficient coupling is the steric hindrance imparted by the N-isopropyl group. This bulkiness impedes the approach of the activated carboxylic acid to the amine. Standard coupling reagents, particularly carbodiimides like DCC and EDC, are often not potent enough to overcome this steric barrier, leading to low yields.[1]
Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?
A2: For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][2][3] These reagents form highly reactive esters (OAt or OBt esters) that can more readily overcome the steric hindrance.[1][4] HATU and PyAOP are often considered among the most efficient due to the formation of the more reactive OAt esters.[1][4]
Q3: How can I minimize the risk of racemization during the coupling of N-Boc-3-isopropylamino-propionic acid?
A3: Racemization can occur through the formation of a 5(4H)-oxazolone intermediate, especially with highly reactive coupling reagents.[5][6] To mitigate this, consider the following:
-
Choice of Base: Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[6]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before introducing the amine component. Ideally, the activated species should be generated in situ.[6]
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., HOAt, which is inherently part of HATU) can suppress racemization.[7]
Q4: What are the optimal solvent choices for this coupling reaction?
A4: The solvent plays a critical role in solvating the reactants and facilitating the reaction. N,N-Dimethylformamide (DMF) is a commonly used solvent for peptide coupling. However, for particularly challenging couplings, N-methylpyrrolidone (NMP) may offer superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP might be beneficial.[1]
Q5: Is "double coupling" a viable strategy for this amino acid?
A5: Yes, double coupling is a highly recommended strategy for difficult couplings.[5] If monitoring of the first coupling reaction (e.g., via a Kaiser test in solid-phase synthesis) indicates incomplete reaction, a second coupling with a fresh solution of the activated amino acid should be performed.[5][8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution & Explanation |
| Low to No Product Formation | 1. Inefficient Coupling Reagent: Use of standard carbodiimides (DCC, EDC). 2. Insufficient Activation: Low reaction temperature or short reaction time. | 1. Switch to a High-Potency Reagent: Employ a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt. These form more reactive activated esters capable of overcoming steric hindrance. 2. Optimize Reaction Conditions: Increase the reaction time (e.g., from 1-2 hours to overnight). Gentle heating can also be applied, but monitor for potential racemization. |
| Presence of Unreacted Starting Material | 1. Incomplete Coupling: Steric hindrance preventing full conversion. 2. Suboptimal Stoichiometry: Insufficient excess of the coupling partner or reagents. | 1. Perform a "Double Coupling": After the initial coupling, repeat the procedure with fresh reagents to drive the reaction to completion.[5] 2. Adjust Stoichiometry: Increase the equivalents of the amino acid and coupling reagents (e.g., from 1.1 eq. to 1.5-2.0 eq.). |
| Formation of Side Products | 1. Racemization: Use of a strong base or prolonged pre-activation. 2. Guanidinylation of the Amine: A potential side reaction with uronium/aminium reagents like HATU if the carboxylic acid is not present in sufficient excess. | 1. Modify Base and Pre-activation: Use a weaker base like NMM and minimize the time the carboxylic acid is activated before adding the amine.[6] 2. Control Reagent Addition: Ensure the carboxylic acid is mixed with the coupling reagent before or at the same time as the base to favor the formation of the active ester over guanidinylation. |
| Difficulty in Product Purification | 1. Byproducts from Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove. 2. Complex Reaction Mixture: Due to incomplete reaction and side products. | 1. Choose Reagents with Soluble Byproducts: Reagents like HATU and PyBOP produce water-soluble byproducts, simplifying purification. 2. Optimize the Reaction: A cleaner reaction will lead to a simpler purification process. Re-evaluate the coupling reagent, solvent, and reaction time. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a robust starting point for the coupling of N-Boc-3-isopropylamino-propionic acid to a primary or secondary amine.
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Amine component
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and the amine (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA or NMM (2.0 - 3.0 equivalents) to the solution and stir for 5 minutes.
-
Activation and Coupling: Add HATU (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). For this sterically hindered amino acid, a reaction time of 2-4 hours is a good starting point, but it may require stirring overnight for complete conversion.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: PyBOP-Mediated Coupling for Challenging Systems
PyBOP is another excellent choice, particularly when trying to avoid the potential for guanidinylation side reactions.
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Amine component
-
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.2 equivalents) and the amine (1.0 equivalent) in anhydrous DMF or DCM, add DIPEA (3.0 equivalents).
-
Activation and Coupling: Add PyBOP (1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Reactivity | Common Byproducts | Suitability for N-Boc-3-isopropylamino-propionic acid |
| DCC/EDC | O-acylisourea | Moderate | Insoluble/Soluble urea | Low; often results in incomplete coupling. |
| HBTU/TBTU | OBt ester | High | Water-soluble | Good; a significant improvement over carbodiimides. |
| HATU/HCTU | OAt/O-6-ClBt ester | Very High | Water-soluble | Excellent; generally considered one of the most effective options.[1] |
| PyBOP/PyAOP | OBt/OAt ester | High/Very High | Water-soluble | Excellent; a strong alternative to uronium/aminium salts.[1][9] |
Visualizing the Workflow
General Amide Coupling Workflow
Caption: A generalized workflow for the coupling of N-Boc-3-isopropylamino-propionic acid.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting incomplete coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides | MDPI [mdpi.com]
- 9. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]
Technical Support Center: Troubleshooting Incomplete Coupling of N-Boc-3-isopropylamino-propionic acid
Welcome to the technical support guide for N-Boc-3-isopropylamino-propionic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in forming amide bonds with this sterically hindered building block. Here, we will dissect the underlying chemical principles causing these difficulties and provide robust, field-proven strategies to achieve high-yield, high-purity couplings.
The core challenge with N-Boc-3-isopropylamino-propionic acid stems from its structure. As an N-alkylated amino acid, its secondary amine is inherently less nucleophilic than a primary amine.[1] This is compounded by significant steric hindrance from both the bulky N-isopropyl group and the tert-butoxycarbonyl (Boc) protecting group, which physically obstructs the approach of coupling partners.[2] Standard coupling methodologies often fail, leading to low yields, stalled reactions, and the formation of unwanted side products. This guide provides the necessary adjustments to overcome these intrinsic hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-3-isopropylamino-propionic acid so difficult to couple compared to a standard amino acid like N-Boc-glycine?
The difficulty arises from two primary factors:
-
Reduced Nucleophilicity: The nitrogen atom is a secondary amine, part of an isopropylamino group. The electron-donating nature of the alkyl group slightly increases its basicity but sterically hinders its ability to act as a nucleophile. This fundamentally slows down the rate of amide bond formation.[1][3]
-
Severe Steric Hindrance: The bulky isopropyl group on the nitrogen, combined with the large Boc protecting group on the molecule to which it is being coupled (or on the acid itself if the amine is the partner), creates a crowded environment around the reactive centers. This makes it physically difficult for the amine nucleophile and the activated carboxylic acid to achieve the necessary orientation for reaction.[4]
Q2: My standard DCC or EDC coupling is failing. Which reagents are recommended for this substrate?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often inefficient for sterically hindered couplings.[4] They can lead to the formation of unreactive N-acylurea byproducts, stalling the reaction.[5][6] For challenging substrates like this, high-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended.
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for difficult couplings. It forms a highly reactive OAt-active ester that accelerates the reaction and minimizes racemization.[7][8][9] COMU is a modern, safer alternative with comparable efficiency.[5][7]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices, known for high coupling efficiency and low racemization risk.[8][10]
Q3: What is the role of the base in the coupling reaction, and which one should I use?
The base plays two critical roles: 1) It deprotonates the carboxylic acid to form a carboxylate anion, which is necessary for the activation step with the coupling reagent, and 2) It neutralizes any acid salts (like HCl or TFA) present in the reaction.
A non-nucleophilic, sterically hindered base is essential to prevent it from competing with your amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.[5][11] In cases where racemization is a major concern, the weaker base 2,4,6-collidine can be used.[5]
Q4: How can I effectively monitor the progress of such a slow coupling reaction?
Monitoring is crucial for troubleshooting.
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of the limiting starting material. However, product and starting material spots may have similar Rf values, so co-spotting is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to directly observe the formation of the desired product mass, track the disappearance of reactants, and identify any side products that may be forming.[12]
Section 2: In-Depth Troubleshooting Guide
Use this decision tree to diagnose and resolve common issues encountered during the coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling.
Troubleshooting Q&A
Problem: My reaction shows less than 10% conversion after several hours.
-
Cause & Solution: This points to a fundamental issue with reactivity. First, verify the quality of your reagents. Uronium salts like HATU can degrade with moisture; use fresh, high-purity material.[9] Ensure your solvent (e.g., DMF, NMP) is anhydrous, as water will hydrolyze the activated ester intermediate.[9][13] Confirm your stoichiometry; for difficult couplings, using 1.1-1.2 equivalents of the coupling reagent and the non-limiting partner is standard. If using a uronium salt, implement a pre-activation step: stir the carboxylic acid, HATU, and DIPEA together for 15-30 minutes before adding the amine. This ensures the highly reactive OAt-ester is fully formed before the nucleophile is introduced.[9][14]
Problem: My reaction stalled at ~50% completion and is not progressing.
-
Cause & Solution: This is a classic sign of a sluggish reaction involving a sterically hindered component. The recommended strategy is a double coupling .[1][12] After the initial reaction period (e.g., 4-6 hours), add a second, fresh portion of the coupling reagent (1.0 eq) and base (1.5 eq) to the reaction mixture to reactivate the remaining starting material. Alternatively, gently heating the reaction to 30-40°C can provide the necessary activation energy to overcome the steric barrier.[9] Finally, simply extending the reaction time to 12 or even 24 hours is often sufficient for these challenging couplings.
Problem: My LC-MS shows a side product with a mass of +151 Da on my amine partner.
-
Cause & Solution: This is a known side reaction of HATU and other uronium reagents, especially when used in large excess. The reagent can react with the primary/secondary amine to form a stable guanidinium species, effectively "capping" it and preventing further reaction.[1][15] To mitigate this, avoid using a large excess of the coupling reagent; 1.05-1.1 equivalents is often sufficient. Also, keep pre-activation times reasonable (under 30 minutes), as prolonged exposure of the base and HATU can increase the concentration of the reactive species that leads to this side product.
Problem: I'm concerned about racemization of the amino acid.
-
Cause & Solution: Racemization is a significant risk in peptide synthesis, particularly during the activation step.[16] The use of additives that form active esters, like the HOAt moiety within HATU, is highly effective at suppressing this side reaction.[5][7][8] To further minimize the risk, ensure you do not use an excessive amount of base (typically 2-3 equivalents is sufficient). If racemization persists, switching from DIPEA to the less basic 2,4,6-collidine may help.[5]
Section 3: Optimized Protocols & Data
Mechanism of Action: HATU-Mediated Coupling
The diagram below illustrates the activation of the carboxylic acid by HATU to form the key OAt-active ester intermediate, which is then attacked by the sterically hindered amine.
Caption: HATU-mediated activation and coupling mechanism.
Protocol 1: Optimized Solution-Phase Coupling with HATU
This protocol is designed to maximize the yield for the coupling of N-Boc-3-isopropylamino-propionic acid with a primary or secondary amine partner.
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir briefly.
-
-
Pre-Activation:
-
Add DIPEA (2.5 eq) to the mixture.
-
Stir at room temperature for 15-30 minutes. The solution may change color.[14]
-
-
Coupling:
-
Add the amine partner (1.0 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC every 2-4 hours. Expect reaction times of 4-18 hours for complete conversion.[14]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Class | Relative Efficiency | Key Advantages | Potential Drawbacks |
| HATU | Uronium Salt | +++++ | Excellent for hindered couplings; fast kinetics; low racemization.[7][9] | Can cause guanidinylation of amines in excess.[1] |
| COMU | Uronium Salt | +++++ | Safer (non-explosive byproduct); high solubility and efficiency.[5] | Less historical data than HATU, but highly effective. |
| PyBOP | Phosphonium Salt | ++++ | High efficiency; low racemization; byproducts are generally less problematic.[10] | Can be less potent than HATU for the most extreme cases. |
| DCC/HOBt | Carbodiimide | ++ | Inexpensive and widely available. | Often inefficient; forms insoluble DCU byproduct; high risk of N-acylurea formation.[5][15] |
| EDC/HOBt | Carbodiimide | ++ | Water-soluble byproducts are easy to remove. | Inefficient for hindered couplings; risk of N-acylurea formation.[5][15] |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
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- 8. Peptidkapcsoló reagensek útmutató [sigmaaldrich.com]
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- 11. growingscience.com [growingscience.com]
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- 16. peptidechemistry.org [peptidechemistry.org]
"N-Boc-3-isopropylamino-propionic acid" solubility problems in organic solvents
Technical Support Center: N-Boc-3-isopropylamino-propionic acid Solubility
This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered with N-Boc-3-isopropylamino-propionic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc-3-isopropylamino-propionic acid not dissolving in common non-polar solvents like hexanes or toluene?
A1: The insolubility in non-polar solvents is due to the molecular structure of N-Boc-3-isopropylamino-propionic acid. It contains a polar carboxylic acid group (-COOH) and a carbamate group (-NHBoc), which make the molecule polar. According to the principle of "like dissolves like," polar compounds are generally not soluble in non-polar solvents.[1] The strong intermolecular forces between the polar molecules of the acid are not easily overcome by the weaker forces from non-polar solvent molecules.
Q2: I'm observing limited solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). What is causing this?
A2: While DCM and ethyl acetate are more polar than hexanes, they may still not be polar enough to effectively solvate the carboxylic acid and carbamate groups. The bulky, non-polar tert-butyl group on the Boc protector and the isopropyl group can also influence solubility, creating a molecule with both polar and non-polar regions.[2] This "dual-personality" can sometimes lead to limited solubility in solvents of intermediate polarity.
Q3: Is it advisable to use highly polar protic solvents like methanol or ethanol?
A3: Yes, polar protic solvents such as methanol and ethanol are often a good starting point for dissolving N-Boc protected amino acids. The hydroxyl group (-OH) in these solvents can form hydrogen bonds with the carboxylic acid and the carbamate group of your compound, which facilitates dissolution.
Q4: Can I use polar aprotic solvents like DMSO or DMF?
A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including many that are difficult to dissolve.[1][3] They are highly polar and can effectively solvate your compound. However, a key drawback is their high boiling point, which can make them difficult to remove after your experiment.[1]
Troubleshooting and Optimization Guide
If you are still facing solubility issues after considering the FAQs, the following systematic approach can help you find a suitable solvent system.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with N-Boc-3-isopropylamino-propionic acid.
Caption: A flowchart for troubleshooting poor solubility.
Solvent Selection Guide
The choice of solvent is critical. The following table provides a list of common organic solvents categorized by their relative polarity.[4][5][6]
| Solvent Category | Solvent | Relative Polarity Index | Rationale for Use |
| Non-Polar | Hexane | 0.009 | Generally not recommended due to the polar nature of the compound. |
| Toluene | 0.099 | Unlikely to be effective for the same reasons as hexane. | |
| Moderately Polar Aprotic | Diethyl Ether | 0.117 | May show slight solubility, but likely insufficient for most applications. |
| Dichloromethane (DCM) | 0.309 | A common starting point, but may require a co-solvent. | |
| Tetrahydrofuran (THF) | 0.207 | Can be a good alternative to DCM. | |
| Ethyl Acetate | 0.228 | Similar to DCM, solubility may be limited. | |
| Polar Aprotic | Acetone | 0.355 | Good solvating power, but its volatility can be a concern. |
| Acetonitrile (MeCN) | 0.460 | A good option for a highly polar aprotic solvent. | |
| Dimethylformamide (DMF) | 0.386 | Excellent solvent, but has a high boiling point. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very strong solvent, also with a high boiling point. | |
| Polar Protic | Methanol (MeOH) | 0.762 | Often a very effective solvent due to hydrogen bonding. |
| Ethanol (EtOH) | 0.654 | A good alternative to methanol. | |
| Water | 1.000 | The compound is likely insoluble or poorly soluble in water alone. |
Experimental Protocols
This protocol will help you to efficiently screen multiple solvents to find the most suitable one for your application.
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
A selection of solvents from the table above
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of N-Boc-3-isopropylamino-propionic acid into a small vial.
-
Add the selected solvent dropwise (e.g., 100 µL at a time) while agitating the vial.
-
After each addition, vortex the vial for 30-60 seconds.
-
Observe the solution. If the solid has not fully dissolved, continue adding solvent in small increments up to a total volume of 1 mL.
-
Record your observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble.
If the compound is not sufficiently soluble in a single solvent, a co-solvent system or gentle heating can be employed.
Co-solvent Method:
-
Start by attempting to dissolve the compound in a small amount of a solvent in which it is at least partially soluble (e.g., DCM).
-
Slowly add a more polar co-solvent in which the compound is expected to be more soluble (e.g., methanol) dropwise until the solid dissolves completely.[7][8][9] Common co-solvent mixtures include DCM/methanol and ethyl acetate/hexane.[10]
Temperature Variation:
-
Prepare a suspension of the compound in the chosen solvent.
-
Gently warm the mixture in a water bath (e.g., to 40-50 °C) while stirring. The solubility of most organic solids increases with temperature.[11][12][13]
-
Caution: Be aware of the boiling point of your solvent and use appropriate safety precautions. Do not overheat, as this can lead to degradation of the compound.
References
- Comparison of the polarity of organic solvents. (2022, October 13).
- A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
- Cosolvent - Wikipedia.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4).
- Cosolvent – Knowledge and References - Taylor & Francis.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications.
- Solvents and Polarity - Chemistry.
- Polarity of Solvents.
- An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents - Benchchem.
- Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15).
- 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022, July 4).
- Solubility of Organic Compounds - Chemistry. (2023, August 31).
- A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents - Benchchem.
- Solubility - Wikipedia.
- BOC-ON - Sigma-Aldrich.
- CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC protected - CymitQuimica.
- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- BOC-Amino Acids.
- What to do when compound did not dissolve in organic solvent? - ResearchGate. (2015, April 23).
- Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents - Benchchem.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
- N-Boc-3-amino-2-benzylpropionic acid - Chem-Impex.
- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone? - Guidechem. (2023, March 28).
- Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics.
- Propionic Acid.
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- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Comparison of the polarity of organic solvents_ [uhplcslab.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Purification challenges of "N-Boc-3-isopropylamino-propionic acid"
A Guide to Overcoming Purification Challenges
Welcome to the technical support center for N-Boc-3-isopropylamino-propionic acid. As a key building block in pharmaceutical and chemical synthesis, achieving high purity of this compound is critical for downstream success. However, its unique structural features—a moderately bulky isopropyl group, an acid-labile N-Boc protecting group, and a polar carboxylic acid—present distinct purification challenges.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and robust protocols to navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of N-Boc-3-isopropylamino-propionic acid in a direct question-and-answer format.
Question 1: My final product is a persistent, sticky oil or syrup after synthesis and solvent removal. How can I solidify and purify it?
Answer:
This is the most common challenge with many Boc-protected amino acids that are reluctant to crystallize, often due to residual solvents or synthetic impurities acting as crystallization inhibitors.[2] An oily product is difficult to handle, accurately weigh, and is often of insufficient purity.
Causality: The flexible isopropyl and tert-butyl groups can disrupt efficient packing into a crystal lattice. Furthermore, impurities can interfere with nucleation, the first step of crystallization.
Troubleshooting Steps:
-
Rigorous Solvent Removal: Ensure all volatile solvents (like ethyl acetate, DCM, or THF) are removed. The first step should be heating the oil under high vacuum (e.g., at 40-50°C) to drive off any trapped solvent molecules.[2]
-
Trituration: Attempt to induce solidification by trituration. Add a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. Stir the oil vigorously with a spatula in the presence of this solvent. This can "shock" the compound into precipitating as a solid by washing away soluble impurities.
-
Strategic Purification Choice: If the above methods fail, direct crystallization is unlikely to succeed. The recommended strategy is to convert the crude oil into a crystalline solid using one of two robust methods: purification via Dicyclohexylamine (DCHA) salt formation or flash column chromatography.
Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how do I remove them?
Answer:
Identifying potential impurities by their expected polarity is key to selecting the right purification strategy. The Boc-protection reaction, typically using di-tert-butyl dicarbonate (Boc₂O), can generate several by-products.[3][]
Common Impurities & Removal Strategies:
| Impurity | Expected Relative Rf (Normal Phase) | Causality & Characteristics | Recommended Removal Strategy |
| Di-tert-butyl dicarbonate (Boc₂O) | High | Unreacted starting material. Very non-polar. | Easily removed by flash column chromatography. Can also be quenched with a nucleophilic scavenger (e.g., polymer-supported trisamine) post-reaction.[5] |
| Starting Amine (3-isopropylamino-propionic acid) | Low / Baseline | Unreacted starting material. Zwitterionic/very polar. | Remove with a mildly acidic wash (e.g., 5% citric acid) during workup. Be cautious to avoid cleaving the product's Boc group.[6] |
| tert-Butanol | Moderate | A by-product of the Boc protection reaction. Volatile. | Typically removed under high vacuum. |
| Di-Boc Species | Higher than product | If the starting amine has multiple reactive sites, over-protection can occur. | Flash column chromatography is the most effective method for separation. |
Question 3: My recrystallization attempt failed. Either nothing precipitated, or the compound 'oiled out' of solution. What should I do?
Answer:
A failed recrystallization indicates an issue with supersaturation, nucleation, or solvent choice.[7] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product, causing it to separate as a liquid instead of a crystal.
Causality: The solubility profile of N-Boc-3-isopropylamino-propionic acid requires a carefully balanced solvent system. A good system involves a "good" solvent in which the compound is soluble when hot, and a "poor" solvent (anti-solvent) in which it is insoluble when cold.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed recrystallization.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Application Notes |
| Ethyl Acetate / Hexane | The most common and often successful system for Boc-amino acids. Dissolve in minimal hot EtOAc, then add hexane dropwise until turbidity persists.[6] |
| Ethanol / Water | Effective for more polar compounds. The high polarity of water acts as an excellent anti-solvent for the Boc-protected structure.[6] |
| Toluene / Methanol | An alternative system to explore if others fail.[6] |
Question 4: I suspect my product is degrading during workup or purification. How can I prevent this?
Answer:
The N-Boc group is notoriously labile under acidic conditions.[][9] Exposure to strong acids, even for short periods, can cleave the protecting group, leading to the formation of the free amine and significantly impacting yield and purity.
Causality: The mechanism of Boc deprotection is acid-catalyzed, proceeding through a stable tert-butyl cation.[10]
Preventative Measures:
-
Avoid Strong Acids: During aqueous workup, never use strong acids like HCl or H₂SO₄. Instead, use a weak organic acid like 5-10% citric acid or a dilute solution of KHSO₄ or phosphoric acid to neutralize bases or wash away basic impurities. The aqueous layer pH should ideally be kept between 3 and 5.[6]
-
Control Temperature: While the Boc group is generally stable to heat, prolonged exposure to high temperatures (>80-100°C) can cause thermal deprotection.[9][11] Avoid excessive heat during solvent evaporation.
-
Chromatography Considerations: Standard silica gel is slightly acidic and can cause streaking or partial deprotection of sensitive compounds. If this is observed, you can pre-treat the silica gel with a base like triethylamine or add a small amount (0.1-0.5%) of a modifier like triethylamine or acetic acid to the eluent to improve peak shape and recovery.
-
Reverse-Phase HPLC: If using RP-HPLC for purification, avoid mobile phases containing trifluoroacetic acid (TFA), as this will rapidly cleave the Boc group.[12] Use a buffered system like ammonium acetate or ammonium formate if possible.
Section 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the ideal storage conditions for N-Boc-3-isopropylamino-propionic acid?
-
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation from moisture and atmospheric contaminants.[13]
-
-
FAQ 2: What are the best analytical techniques to assess the purity of my final product?
-
¹H and ¹³C NMR: Confirms the chemical structure and can identify major impurities and residual solvents.
-
LC-MS: Provides an accurate mass confirmation and a sensitive assessment of purity by detecting trace-level impurities.
-
HPLC: The primary method for quantitative purity determination (e.g., % area). A reverse-phase C18 column with a buffered mobile phase is a common choice.[14][15]
-
-
FAQ 3: Why is forming a Dicyclohexylamine (DCHA) salt such an effective purification strategy?
-
Many Boc-amino acids that are oils as free acids form highly stable and crystalline salts with DCHA.[6] The bulky, rigid structure of the DCHA cation facilitates the formation of a well-ordered crystal lattice. This crystalline salt is easily isolated and can be further purified by recrystallization. The pure free acid can then be cleanly liberated by a simple acid-base workup.[6]
-
Section 3: Protocols and Methodologies
Protocol 1: General Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexane)
-
Place the crude solid or semi-solid N-Boc-3-isopropylamino-propionic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently (e.g., 50-60°C) with stirring until the compound fully dissolves.
-
Slowly add the "poor" solvent (hexane) dropwise at elevated temperature until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent (ethyl acetate) back into the solution until it just becomes clear again.
-
Remove the heat source, cover the flask, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.[7]
-
To maximize yield, cool the flask further in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation and Liberation
Part A: Salt Formation
-
Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) with constant stirring.
-
Stir the mixture at room temperature. A white precipitate of the DCHA salt should form. This may happen immediately or require stirring for several hours.
-
Collect the solid DCHA salt by vacuum filtration and wash it thoroughly with cold diethyl ether or hexane.
-
If necessary, the DCHA salt itself can be recrystallized (e.g., from an ethanol/water mixture) to achieve higher purity.
Part B: Liberation of the Free Acid
-
Suspend the purified DCHA salt in ethyl acetate and transfer the slurry to a separatory funnel.
-
Add a 10% aqueous solution of citric acid or phosphoric acid and shake the funnel vigorously. Monitor the aqueous layer with pH paper to ensure it is acidic (pH 2-3).[6]
-
Separate the layers. The purified N-Boc-3-isopropylamino-propionic acid is now in the organic layer.
-
Wash the organic layer with water until the aqueous washes are neutral (pH ~5-7).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product, which should now be a solid or more easily crystallizable material.[6]
Protocol 3: Flash Column Chromatography on Silica Gel
Workflow for Column Chromatography:
Caption: Standard workflow for flash column chromatography.
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. For this acidic compound, adding 0.5% acetic acid to the eluent can prevent tailing and improve separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: References
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
-
3-(Methylamino)propanoic acid, N-BOC protected. CymitQuimica.
-
Common side reactions with N-Boc-N-methylethylenediamine. Benchchem.
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate.
-
BOC-Amino Acids. BOC Sciences.
-
Lab Procedure: Recrystallization. LabXchange.
-
Recrystallization Techniques. BOC Sciences.
-
Application Note – N-Boc protection. Sigma-Aldrich.
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine. Benchchem.
-
Crystallization method of Boc-amino acid. Google Patents.
-
Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. Waters.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters. ResearchGate.
-
Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine. Benchchem.
-
Impurities Identification and Characterization. BOC Sciences.
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
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- 1. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LabXchange [labxchange.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. lcms.cz [lcms.cz]
- 15. Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of N-Boc-3-isopropylamino-propionic acid
Welcome to the technical support center for the synthesis of N-Boc-3-isopropylamino-propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you have the knowledge to adapt and refine the synthesis for your specific laboratory context.
Section 1: Overview of Synthetic Strategies
The synthesis of N-Boc-3-isopropylamino-propionic acid is typically approached via two primary, robust routes: the Aza-Michael Addition and Reductive Amination . The choice between them often depends on the availability of starting materials, desired scale, and specific equipment on hand.
-
Route A: Aza-Michael Addition: This is arguably the most direct route. It involves the conjugate addition of isopropylamine to an acrylic acid derivative. The reaction is driven by the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate system.[1]
-
Route B: Reductive Amination: This pathway involves the reaction of a 3-oxopropanoate derivative with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[2] This method is highly versatile and benefits from a wide range of available reducing agents.
The following diagram illustrates the logical flow of these two primary synthetic pathways.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guides (Q&A)
This section addresses specific issues you may encounter during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.
Question 1: My overall yield is consistently low (<50%). What are the most common areas for product loss?
Answer: Low yield is a multifaceted problem that can stem from reaction-specific issues or general process inefficiencies. Before optimizing a specific step, it's crucial to diagnose the source of the loss.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| TLC/LC-MS shows significant unreacted starting material. | 1. Insufficient reaction time or temperature. 2. Poor reagent quality or stoichiometry. 3. Ineffective catalysis (if applicable). | 1. Monitor the reaction: Run time-course experiments, taking aliquots every hour to determine when the reaction plateaus.[3]2. Verify reagents: Use freshly opened or purified reagents. Ensure accurate molar equivalents, particularly for the limiting reagent.3. Re-evaluate catalyst: If using a catalyst (e.g., for Michael addition), ensure it is active and not poisoned. Consider a different catalyst system.[4] |
| Crude product is a complex mixture of spots/peaks. | 1. Side reactions: Polymerization, di-alkylation, or degradation.2. Reaction temperature too high: This can promote undesired pathways. | 1. Identify byproducts: Attempt to isolate and characterize major impurities to understand the side reactions occurring.2. Optimize temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity. |
| Significant mass loss during workup and purification. | 1. Incomplete extraction: The product, being an amino acid, can have high water solubility, especially at neutral pH.2. Emulsion formation: This is common during liquid-liquid extractions.3. Product degradation on silica gel: The acidic nature of silica can sometimes cause degradation or streaking of amines. | 1. pH-controlled extraction: Acidify the aqueous layer to a pH of 2-3 to fully protonate the amine, then extract with an organic solvent like ethyl acetate.[5] Perform multiple extractions (3-4 times) to maximize recovery.[3]2. Brine wash: Use a saturated NaCl solution to break emulsions.[5]3. Column chromatography: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). |
Question 2 (Aza-Michael Addition): I'm attempting the reaction between isopropylamine and tert-butyl acrylate, but the reaction stalls. How can I drive it to completion?
Answer: The nucleophilicity of isopropylamine is generally sufficient for this reaction, but steric hindrance and reaction conditions can lead to sluggishness.
-
Causality: The aza-Michael addition is an equilibrium process.[6] To drive it forward, you need to favor the product. Running the reaction neat (solvent-free) or in a non-polar solvent can often accelerate the process by increasing the effective concentration of reactants.
-
Troubleshooting Steps:
-
Solvent Choice: If using a solvent, switch to a non-protic option like THF or acetonitrile. Protic solvents like methanol can solvate the amine, reducing its nucleophilicity.
-
Use an Excess of Amine: Employing a 1.5 to 2.0 molar excess of isopropylamine can effectively shift the equilibrium toward the product.
-
Temperature Control: While gentle heating (40-50°C) can increase the reaction rate, excessive heat can promote the retro-Michael reaction or polymerization of the acrylate. Monitor the reaction closely.
-
Catalysis: While often not necessary, a mild Lewis acid or base can catalyze the reaction. For instance, a catalytic amount of a Lewis acid like Zn(OTf)₂ has been used to promote Michael additions.[7]
-
Question 3 (Reductive Amination): I'm seeing over-alkylation, resulting in a tertiary amine byproduct. How can I improve selectivity for the desired secondary amine?
Answer: Over-alkylation is a classic challenge in reductive aminations where the newly formed secondary amine product is often more nucleophilic than the primary amine starting material, allowing it to react with another equivalent of the carbonyl compound.
-
Causality: The key to preventing this is to use a reducing agent that is selective for the iminium ion over the carbonyl starting material and to control the stoichiometry carefully.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[2] It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the protonated imine (iminium ion) much faster than it reduces the ketone or aldehyde. Avoid harsher reagents like NaBH₄ unless the imine is pre-formed and isolated.
-
One-Pot Tandem Procedure: A highly effective method involves a one-pot tandem reaction where the Boc-protection and reductive amination occur concurrently. By adding Di-tert-butyl dicarbonate ((Boc)₂O) along with STAB, the initially formed secondary amine is immediately protected.[2] This in-situ protection prevents it from reacting further, leading to excellent yields of the N-Boc protected product.
-
pH Control: Maintaining a mildly acidic pH (around 5-6) is optimal for imine formation without causing significant side reactions or degrading the borohydride reagent. Acetic acid is often used for this purpose.
-
The following diagram outlines the logic for troubleshooting common synthesis issues.
Caption: A logical workflow for diagnosing synthesis problems.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Aza-Michael Addition Route
This two-step protocol involves the initial conjugate addition followed by Boc-protection.
Step 1: Synthesis of 3-(Isopropylamino)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acrylic acid (1.0 eq). Cool the flask to 0°C in an ice bath.
-
Amine Addition: Slowly add isopropylamine (1.5 eq) dropwise to the cooled acrylic acid. The reaction is exothermic. Maintain the internal temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will become a viscous oil or solid.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR by taking a small aliquot to ensure the disappearance of acrylic acid.
Step 2: N-Boc Protection
-
Dissolution: Dissolve the crude 3-(isopropylamino)propanoic acid from Step 1 in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Boc Anhydride Addition: Cool the solution to 0°C and add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[5]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1M KHSO₄ solution.[5]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.[5]
-
Protocol 2: One-Pot Reductive Amination & Boc-Protection
This protocol combines the reductive amination and protection steps for improved efficiency and selectivity.[2]
-
Reaction Setup: To a solution of ethyl 3-oxopropanoate (1.0 eq) and isopropylamine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.5 eq) at room temperature and stir vigorously for 1 hour.
-
Tandem Reaction: Add (Boc)₂O (1.2 eq) followed by sodium triacetoxyborohydride (STAB) (2.0 eq) in portions.
-
Reaction: Stir the reaction for an additional 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the N-Boc protected ester intermediate.
-
Quenching & Extraction: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Extract the mixture with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Final Workup: Concentrate the mixture to remove THF. Acidify the aqueous residue to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to afford the final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred?
-
A1: For simplicity and atom economy, the Aza-Michael addition is often preferred as it involves fewer reagents. However, the one-pot reductive amination/Boc-protection route can offer higher selectivity and may be easier to control, especially when dealing with sensitive substrates or when trying to minimize side reactions like over-alkylation.[2]
-
-
Q2: What are the critical safety precautions for this synthesis?
-
A2: Isopropylamine is a volatile and corrosive base. Acrylic acid is also corrosive. Both should be handled in a fume hood with appropriate gloves and eye protection. The addition of isopropylamine to acrylic acid is exothermic and must be controlled. Reductive amination reagents like STAB should be handled in an anhydrous environment as they can react with water.
-
-
Q3: My final product is an oil, but I've seen it reported as a solid. How can I induce crystallization?
-
A3: N-Boc-3-isopropylamino-propionic acid can sometimes be isolated as a thick oil. To induce crystallization, try dissolving the oil in a minimal amount of a hot solvent (like ethyl acetate) and then slowly adding a non-polar co-solvent (like hexanes or heptane) until turbidity is observed. Cool the mixture slowly to 0°C or below. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal growth.
-
Section 5: References
-
Bhattacharya, S. et al. (2011). Liquid phase synthesis of a dipeptide analogue and its complexation with 99mTc(I)-tricarbonyl core for targeted tumor imaging. Der Pharma Chemica, 3(3), 174-188. [Link]
-
BenchChem (2025). Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine. BenchChem.
-
Duduti, V. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(15), 3876-3879. [Link]
-
BenchChem (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
-
Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.
-
Hive Novel Discourse. Easy P2P reductive amination with NaBH(OAc)3.
-
BOC Sciences. Custom Process Optimization Services for Intermediate Synthesis. BOC Sciences.
-
Wang, Y. et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14, 37142-37149. [Link]
-
Głowacka, I. E. et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3865. [Link]
-
Organic Syntheses (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
-
ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate.
-
The Royal Society of Chemistry (2011). Supporting Information for Chemical Communications.
-
ChemRxiv (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
-
BenchChem (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem.
-
Shao, C. et al. (2021). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 143(30), 11676-11684. [Link]
-
BenchChem (2025). Strategies to improve the yield of 2-phenylpropionic acid synthesis. BenchChem.
-
Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Science and Research, 12(12), 1045-1050.
-
International Journal of Scientific Development and Research (2022). Michael Addition Reaction Under Green Chemistry. IJSDR.
-
Li, H. et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5163. [Link]
-
Semantic Scholar. Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by.
-
Google Patents (2011). CN102249928A - Synthesis method of N,N-diisopropyl quadrol.
-
van der Ende, M. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 780. [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. CN102249928A - Synthesis method of N,N-diisopropyl quadrol - Google Patents [patents.google.com]
"N-Boc-3-isopropylamino-propionic acid" stability and storage conditions
Welcome to the technical support guide for N-Boc-3-isopropylamino-propionic acid. This resource is designed for our valued partners in research and drug development. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this reagent, grounding our advice in established chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid N-Boc-3-isopropylamino-propionic acid?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C. To prevent degradation from atmospheric moisture, we recommend storing it in a desiccator or under an inert atmosphere like argon or nitrogen. While Boc-protected amino acids are generally stable, these precautions minimize the risk of slow hydrolysis over extended periods.
Q2: How critical is moisture control for this compound?
While the Boc protecting group is generally stable to neutral water, the compound is hygroscopic. Absorbed moisture can lead to the solid clumping and may introduce water into sensitive downstream reactions. More critically, in the presence of any acidic impurities, water can facilitate the hydrolysis of the acid-labile Boc group.[1][2] Therefore, maintaining a dry environment is a crucial aspect of quality control.
Q3: What are the visible signs that my N-Boc-3-isopropylamino-propionic acid may have degraded?
You should inspect your material for any of the following changes:
-
Appearance: A change from a free-flowing white or off-white solid to a clumpy, sticky, or discolored (e.g., yellowish) substance.
-
Solubility Issues: Difficulty dissolving the compound in solvents where it was previously soluble.
-
Analytical Inconsistencies: If you observe unexpected spots on a TLC plate, or new peaks in an NMR or LC-MS analysis (e.g., a peak corresponding to the deprotected 3-isopropylamino-propionic acid), degradation is likely.
Q4: Can I store N-Boc-3-isopropylamino-propionic acid in solution? What solvents are recommended?
Storing Boc-protected compounds in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary (e.g., for a few days), use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[3] Prepare the solution fresh if possible. Avoid acidic or protic solvents for storage, as these can promote the cleavage of the Boc group.[1][]
Q5: How stable is the Boc group to different pH ranges?
The stability of the tert-butyloxycarbonyl (Boc) group is highly dependent on pH. This is a fundamental principle of its use as a protecting group in synthesis.[5]
-
Acidic Conditions (pH < 4): The Boc group is highly labile and will be rapidly cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][6] Even moderate acids can cause deprotection over time.[7][8]
-
Neutral Conditions (pH ≈ 6-8): The Boc group is generally stable.[7]
-
Basic Conditions (pH > 9): The Boc group is robust and stable under basic conditions, including exposure to reagents like sodium hydroxide or triethylamine.[][5][]
Troubleshooting Guide
Scenario 1: My reaction yield is unexpectedly low, and I suspect the starting material.
Low yield is a common consequence of using partially degraded starting material. The presence of the deprotected amine or other impurities can interfere with the reaction stoichiometry and lead to unwanted side products.
dot
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: My LC-MS/NMR analysis shows a significant peak corresponding to the deprotected amine.
This is a clear indication of Boc group cleavage. The primary cause is exposure to acidic conditions at some stage.
dot
Caption: Primary degradation pathway under acidic conditions.
Troubleshooting Steps:
-
Review Reaction/Purification Solvents: Have you used any acidic solvents or reagents? Remember that even seemingly mild conditions, like reverse-phase HPLC with 0.1% TFA in the mobile phase, can cause some deprotection, especially if fractions are left at room temperature for extended periods or concentrated at elevated temperatures.[10]
-
Check Glassware: Ensure all glassware is free from acidic residues from previous experiments.
-
Evaluate Storage of Solutions: If the compound was stored in solution, was the solvent completely aprotic and neutral?
Scenario 3: The solid reagent has become a sticky or oily mass.
This typically points to significant moisture absorption and/or degradation. A low-melting point impurity (like the deprotected product) mixed with the parent compound can form a eutectic mixture, lowering the overall melting point and leading to the observed change in physical state. The material should be considered suspect and a quality check is mandatory. Do not use it in a critical reaction step without purification and validation.
Data Summary & Protocols
Stability Profile Summary
The following table provides a qualitative summary of the stability of N-Boc-3-isopropylamino-propionic acid under various conditions.
| Condition | Stability | Primary Degradation Pathway / Notes |
| Strong Acid (e.g., TFA, HCl) | Low | Rapid cleavage of the Boc group to yield the free amine, isobutylene, and CO₂.[3][6] |
| Aqueous, Neutral pH | High | The Boc group is generally stable to neutral water.[7] |
| Strong Base (e.g., NaOH, TEA) | High | The Boc group is stable to basic and nucleophilic conditions.[5][] |
| Elevated Temperature | Moderate | Thermal deprotection can occur, but typically requires high temperatures.[7] Stable under normal handling conditions. |
| Oxidizing Agents | Moderate | Avoid strong oxidizing agents as a general precaution.[11] |
| Moisture / Humidity | Moderate | The compound is hygroscopic. While chemically stable to neutral water, moisture can facilitate acid-catalyzed degradation and affect physical properties. |
Experimental Protocol: Rapid Quality Check via Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the purity of your N-Boc-3-isopropylamino-propionic acid, specifically to check for the more polar deprotected amine impurity.
Materials:
-
N-Boc-3-isopropylamino-propionic acid sample
-
A reference sample of 3-isopropylamino-propionic acid (if available)
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Developing Chamber
-
Mobile Phase: 90:10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH). (Note: The small amount of acid helps produce sharp spots for the carboxylic acid).
-
Visualization Stain: Ninhydrin stain solution.
-
Microcapillary tubes or spotters.
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your N-Boc-3-isopropylamino-propionic acid in ~0.5 mL of methanol.
-
Spotting: Using a microcapillary tube, carefully spot a small amount of the prepared solution onto the baseline of the TLC plate. If you have the deprotected amine as a reference, spot it in an adjacent lane.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
First, visualize the plate under a UV lamp (254 nm). The Boc-protected compound may be UV active.
-
Next, dip the plate in the ninhydrin stain solution or spray it evenly.
-
Carefully heat the plate with a heat gun. The free amine of the deprotected impurity will react with ninhydrin to produce a characteristic purple or pink spot.
-
-
Interpretation:
-
A single spot that is not ninhydrin-positive indicates your material is likely pure.
-
A prominent spot at the baseline or a lower Rf value that turns purple with ninhydrin indicates the presence of the deprotected amine impurity, confirming degradation.
-
References
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Sources
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Technical Support Center: NMR Spectral Analysis of N-Boc-3-isopropylamino-propionic acid
Welcome to the analytical troubleshooting center for N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9). As a versatile building block in peptide synthesis and drug development, this molecule frequently presents characterization challenges. Because it is a Boc-protected secondary amine, it exhibits tertiary amide-like behavior, leading to complex Nuclear Magnetic Resonance (NMR) spectra that are often misdiagnosed as impure mixtures.
This guide is engineered to provide researchers with mechanistic causality, diagnostic data, and self-validating protocols to resolve these spectral ambiguities.
Diagnostic Reference Data
Before troubleshooting, compare your spectra against the expected quantitative baseline. Due to restricted rotation, you will observe two distinct conformational states (syn and anti rotamers) at 298 K in non-polar solvents.
Table 1: Expected 1 H NMR Chemical Shifts (CDCl 3 , 298 K, 400 MHz)
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration | Rotameric Observation (298 K) |
| -COOH | 10.00 - 12.00 | Broad Singlet | 1H | Often broadened into the baseline or missing due to solvent exchange. |
| N-CH (Isopropyl) | 3.90 - 4.20 | Multiplet | 1H | Splits into two distinct multiplets (e.g., ~3.95 and ~4.15 ppm). |
| N-CH 2 ( β to COOH) | 3.30 - 3.50 | Triplet (apparent) | 2H | Appears as a complex multiplet due to overlapping rotamer triplets. |
| CH 2 -COOH ( α to COOH) | 2.40 - 2.60 | Triplet | 2H | Minor splitting; less affected by the Boc group's anisotropic cone. |
| Boc -C(CH 3 ) 3 | 1.40 - 1.48 | Singlet | 9H | Two distinct singlets (e.g., 1.42 and 1.46 ppm) in a ~2:1 to 3:1 ratio[1]. |
| Isopropyl -CH 3 | 1.10 - 1.20 | Doublet | 6H | Two overlapping doublets. |
Troubleshooting FAQs: Mechanisms & Causality
Q1: My 1 H NMR spectrum shows two distinct Boc singlets around 1.4 ppm and duplicate isopropyl doublets. Is my compound contaminated with a diastereomer or impurity? A1: Highly unlikely. What you are observing are rotamers . In N-Boc protected secondary amines, the nitrogen lone pair delocalizes into the adjacent carbamate carbonyl π -system. This resonance grants the C-N bond partial double-bond character, raising the energy barrier to free rotation ( ΔG‡≈15−18 kcal/mol). On the relatively slow NMR timescale ( 10−1 to 10−3 seconds), this rotation is "frozen" at room temperature, resulting in the observation of two distinct ground-state conformers (syn and anti)[2]. Furthermore, intramolecular hydrogen bonding between the terminal carboxylic acid and the Boc carbonyl can thermodynamically stabilize one specific rotamer, skewing the integration ratio away from 1:1[3].
Q2: The carboxylic acid proton (-COOH) is entirely missing from my CDCl 3 spectrum. Did the molecule undergo decarboxylation? A2: No. The absence of the -COOH peak is a classic artifact of chemical exchange. Carboxylic acid protons are highly labile. If your deuterated solvent contains trace amounts of water (D 2 O/H 2 O), the -COOH proton will rapidly exchange with the water protons. Because this exchange rate is faster than the NMR acquisition timescale, the signal broadens out and merges with the water peak (typically around 1.56 ppm in CDCl 3 ), effectively disappearing from the downfield region. To resolve this, use strictly anhydrous solvents or switch to DMSO- d6 , which strongly hydrogen-bonds with the acid, slowing the exchange and sharpening the peak at ~12.0 ppm.
Q3: How can I definitively prove these extra peaks are rotamers and not actual chemical impurities? A3: You must perturb the system's thermodynamics or utilize magnetization transfer. This is achieved through Variable Temperature NMR (VT-NMR) or 2D EXSY NMR. By adding thermal energy (VT-NMR), you accelerate the C-N bond rotation until it exceeds the NMR timescale, causing the duplicate peaks to coalesce into a single time-averaged signal. Alternatively, 2D EXSY proves that the two distinct peaks are physically exchanging magnetization at room temperature—a physical impossibility for two separate static impurities[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual estimation. Execute one of the following self-validating protocols to confirm the structural identity of N-Boc-3-isopropylamino-propionic acid.
Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence
This protocol uses thermal kinetics to prove conformational exchange. It includes a critical self-validation step to rule out thermal degradation.
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is chosen over CDCl 3 because its high boiling point (189 °C) safely permits heating to the required coalescence temperature ( Tc ), which often exceeds 70 °C for Boc-amines.
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Integrate the doubled Boc singlets to establish the baseline rotamer ratio.
-
Thermal Ramping: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C, 80 °C).
-
Equilibration: At each step, allow the sample to thermally equilibrate for exactly 5 minutes before re-locking, shimming, and acquiring the spectrum.
-
Observation: Monitor the Boc singlets. As temperature rises, the peaks will broaden, merge at the coalescence temperature ( Tc ), and sharpen into a single, time-averaged singlet.
-
Self-Validation (Critical): Cool the probe back to 298 K, equilibrate for 10 minutes, and acquire a final spectrum. The spectrum must perfectly match the initial baseline spectrum. If the peaks do not revert to their original doubled state, the compound underwent thermal degradation, invalidating the rotamer hypothesis.
Protocol B: 2D NOESY/EXSY for Room Temperature Verification
Use this if your compound is thermally unstable or if you lack a high-temperature NMR probe.
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3 . Causality: Non-polar solvents maximize the energy barrier to rotation, ensuring the rotamers remain distinct and slow-exchanging at room temperature.
-
Parameter Setup: Configure a 2D NOESY pulse sequence. Set the mixing time ( tm ) to 300 - 500 ms . Causality: This specific mixing time is optimized for Chemical Exchange Spectroscopy (EXSY) to allow sufficient time for magnetization transfer between the exchanging conformers.
-
Acquisition & Processing: Run the 2D sequence and phase the spectrum carefully.
-
Data Interpretation & Validation: Locate the diagonal peaks corresponding to the two Boc singlets (e.g., 1.42 and 1.46 ppm). Look for cross-peaks connecting them.
-
Self-Validation: The cross-peaks must have the same phase (same color/sign) as the diagonal peaks. In small molecules, spatial NOE cross-peaks have the opposite phase to the diagonal. Cross-peaks with the same phase definitively prove chemical exchange (rotamers), completely ruling out impurities.
-
Diagnostic Workflow
Fig 1: Diagnostic decision tree for resolving doubled NMR peaks in N-Boc secondary amines.
References
-
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding The Journal of Organic Chemistry - ACS Publications[Link][3]
-
Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl ACS Omega - ACS Publications[Link][1]
-
Rotamers or Diastereomers? An Overlooked NMR Solution The Journal of Organic Chemistry - ACS Publications[Link][2]
Sources
Technical Support Center: Synthesis and Purification of N-Boc-3-isopropylamino-propionic acid
Welcome to the technical support guide for the synthesis of N-Boc-3-isopropylamino-propionic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and removing process-related byproducts. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Synthesis and Potential Impurities
The synthesis of N-Boc-3-isopropylamino-propionic acid is typically achieved via a two-step process: a Michael addition of isopropylamine to an acrylic acid derivative, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Each step presents a unique set of challenges and potential impurities.
Q1: What is the typical synthetic route and what are the common byproducts I should be aware of?
A1: The most common synthetic pathway involves two key transformations. Understanding this process is the first step in diagnosing impurity issues.
Caption: Synthetic pathway for N-Boc-3-isopropylamino-propionic acid.
The primary impurities arise from incomplete reactions, side reactions, or excess reagents. Below is a summary of the most common byproducts you may encounter.
| Impurity/Byproduct | Source | Rationale for Formation |
| Unreacted Starting Materials | Step 1 & 2 | Incomplete reaction due to insufficient reaction time, improper stoichiometry, or low temperature. |
| Poly(acrylic acid) | Step 1 | Acrylic acid and its esters are prone to self-polymerization, especially at elevated temperatures or in the absence of an inhibitor.[1] |
| Excess (Boc)₂O | Step 2 | An excess of Boc anhydride is often used to drive the protection reaction to completion.[2] |
| tert-Butanol | Step 2 | A volatile byproduct from the Boc protection reaction.[2] |
| Double Michael Addition Product | Step 1 | The product, 3-(isopropylamino)propanoic acid, can potentially act as a nucleophile and add to another molecule of acrylic acid. This is more likely under harsh conditions. |
| Triethylamine Salts | Step 2 | If triethylamine (TEA) is used as the base during Boc protection, it will form salts (e.g., triethylammonium bromide) that need to be removed. |
Section 2: Troubleshooting and Reaction Optimization
Effective byproduct removal begins with optimizing the reaction itself to minimize their formation.
Q2: My reaction seems incomplete, with significant starting material remaining. What should I do?
A2: This is a common issue that can often be resolved by systematically evaluating your reaction parameters.[2]
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent is a key indicator of completion.
-
Reagent Stoichiometry: For the Boc protection step, a slight excess (1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is often necessary to ensure the complete conversion of the secondary amine.[2]
-
Temperature and Time: Michael additions can be slow. While microwave irradiation has been shown to significantly decrease reaction times[1], conventional heating may require several hours to days. Ensure the reaction has been allowed to proceed for a sufficient amount of time.
-
Solvent and Base Selection: The choice of solvent and base is critical. For Boc protection, a common system is using a base like sodium bicarbonate or triethylamine in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3] Ensure your reagents are anhydrous if the reaction is moisture-sensitive.
Q3: I'm observing a significant amount of a sticky, unmanageable solid in my Michael addition. What is it and how can I prevent it?
A3: You are likely observing the polymerization of your acrylic acid or acrylate starting material. This is a frequent side reaction.[1]
-
Causality: The double bond in α,β-unsaturated carbonyl compounds is electron-deficient and susceptible to radical polymerization, which can be initiated by heat, light, or impurities.
-
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature. Run the reaction at room temperature or below (e.g., 0 °C) if the reaction rate is still acceptable.
-
Inhibitor: Ensure the acrylic acid or acrylate you are using contains a polymerization inhibitor like hydroquinone or MEHQ. If it is inhibitor-free, consider adding a small amount.
-
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can help minimize radical initiation.
-
Section 3: Step-by-Step Purification Protocols
A multi-step purification strategy is essential for achieving high purity. The amphoteric nature of the amino acid intermediate and the properties of the Boc-protected product dictate the purification workflow.
General Purification Workflow
Sources
Technical Support Center: TLC Monitoring of N-Boc-3-isopropylamino-propionic Acid
Executive Summary
N-Boc-3-isopropylamino-propionic acid (also known as N-Boc-N-isopropyl-β-alanine) is a highly versatile aliphatic building block frequently utilized in peptide synthesis and peptidomimetic drug development. However, monitoring its reaction progress via Thin Layer Chromatography (TLC) routinely frustrates chemists. The molecule presents a dual analytical challenge: it lacks a UV-active chromophore, rendering it invisible under standard 254 nm lamps, and it possesses a free carboxylic acid moiety that causes severe streaking on normal-phase silica gel.
This technical guide provides the mechanistic causality behind these issues and offers self-validating protocols to achieve crisp, quantifiable TLC resolution.
Core Troubleshooting Guide: The Causality of TLC Failures
Issue 1: The Compound is Invisible Under UV Light (254 nm)
-
The Causality: UV visualization at 254 nm relies on the presence of conjugated π-systems or aromatic rings to absorb photons and quench the fluorescent indicator (F254) embedded in the TLC plate. N-Boc-3-isopropylamino-propionic acid is a purely aliphatic molecule. Its carbamate (Boc) and carboxylic acid functional groups do not absorb UV light at this wavelength, resulting in a false negative (an invisible spot) even when the compound is present in high concentrations.
-
The Solution: You must rely on destructive chemical staining. Potassium permanganate (KMnO₄) is highly effective as it oxidizes the aliphatic chain and the amine[1]. Alternatively, Ninhydrin can be used, but it requires a specific thermal trigger. Ninhydrin reacts exclusively with free primary and secondary amines. Because the amine in this molecule is protected by a tert-butyloxycarbonyl (Boc) group, the TLC plate must be heated to approximately 200 °C to induce thermal pyrolysis (deprotection) of the Boc group, thereby liberating the secondary amine to react with the stain[2].
Issue 2: Severe Streaking from Baseline to Solvent Front
-
The Causality: Normal-phase TLC utilizes silica gel (SiO₂), which is densely coated with polar, weakly acidic silanol groups (Si-OH). The free carboxylic acid of N-Boc-3-isopropylamino-propionic acid acts as both a strong hydrogen bond donor and acceptor. As the mobile phase pulls the molecule up the plate, the carboxylic acid continuously binds and unbinds to the silanol groups across a gradient of adsorption sites. This multi-point interaction prevents the molecule from moving as a cohesive band, resulting in a continuous "streak"[3].
-
The Solution: The mobile phase must be doped with a volatile, weak acid—typically 1% to 2% Glacial Acetic Acid or Formic Acid[3]. The added acid serves a dual mechanistic purpose: it competitively saturates the hydrogen-bonding sites on the silica gel, and it suppresses the ionization of the analyte's carboxylic acid, forcing it to remain in its neutral, protonated state. This ensures the molecule migrates as a tight, distinct spot.
Experimental Protocols: Self-Validating Workflows
Protocol A: Preparation of an Acid-Modified Mobile Phase
-
Select Base Solvents: Prepare a moderately polar solvent system. A standard starting point for this molecule is 5% to 10% Methanol in Dichloromethane (DCM), or 40% Ethyl Acetate in Hexanes.
-
Acidify: Add exactly 1% (v/v) Glacial Acetic Acid to the solvent mixture (e.g., 9.5 mL DCM, 0.5 mL MeOH, 0.1 mL Acetic Acid).
-
Equilibrate: Pour the mixture into the TLC chamber, add a piece of filter paper to saturate the atmosphere, and let it equilibrate for 5 minutes.
-
Self-Validation Step: Always co-spot your reaction mixture alongside a known, pure standard of N-Boc-3-isopropylamino-propionic acid. If the standard forms a tight, round spot, your mobile phase is validated. If it still streaks, increase the Acetic Acid concentration to 2%.
Protocol B: Visualization via High-Heat Ninhydrin Staining
-
Develop and Dry: After running the TLC plate, remove it from the chamber and dry it completely using a stream of compressed air or a heat gun. Critical: Residual acetic acid from the mobile phase will neutralize the ninhydrin reaction; the plate must be entirely free of acid odor.
-
Stain: Submerge the plate into a Ninhydrin staining solution (0.2% w/v in ethanol or butanol) using forceps. Wipe the excess stain off the back of the plate.
-
Thermal Deprotection: Heat the plate aggressively with a heat gun (>150 °C). The heat will first evaporate the solvent, then thermally cleave the Boc group[2]. The newly exposed secondary amine will react with the ninhydrin to form a distinct yellow/brown or purple spot[4].
Data Presentation
Table 1: Recommended Solvent Systems and Expected Behavior
| Solvent System (v/v) | Modifier | Expected Spot Morphology | Suitability |
| 50% EtOAc / 50% Hexanes | None | Severe Streaking (Baseline to Rf 0.5) | Poor |
| 10% MeOH / 90% DCM | None | Moderate Streaking | Poor |
| 50% EtOAc / 50% Hexanes | 1% Acetic Acid | Tight, round spot (Rf ~0.3 - 0.4) | Excellent |
| 10% MeOH / 90% DCM | 1% Acetic Acid | Tight, round spot (Rf ~0.5 - 0.6) | Excellent |
Table 2: Stain Selection Matrix for N-Boc-3-isopropylamino-propionic Acid
| Visualization Method | Mechanism of Action | Result | Recommendation |
| UV Light (254 nm) | Fluorescence quenching via π-systems | Invisible | Not Recommended |
| Potassium Permanganate (KMnO₄) | Oxidation of aliphatic chain/amine | Bright yellow spot on purple background | Highly Recommended |
| Ninhydrin (Room Temp) | Reaction with free amines | Invisible (Amine is Boc-protected) | Not Recommended |
| Ninhydrin (High Heat >150°C) | Thermal Boc cleavage, then amine reaction | Yellow/Brown or Purple spot | Recommended |
| Phosphomolybdic Acid (PMA) | General oxidation | Dark green/blue spot on yellow background | Good Alternative |
Mandatory Visualization
TLC Troubleshooting Workflow for N-Boc-3-isopropylamino-propionic acid.
Frequently Asked Questions (FAQs)
Q: Can I use basic modifiers like Triethylamine (TEA) instead of Acetic Acid to fix the streaking? A: No. While TEA is excellent for preventing the streaking of free basic amines, N-Boc-3-isopropylamino-propionic acid contains a free carboxylic acid. Adding a base like TEA will deprotonate the carboxylic acid, forming a highly polar carboxylate salt that will irreversibly stick to the baseline of the normal-phase silica plate. Always use a weak acid (Acetic or Formic acid) for carboxylic acid analytes[3].
Q: My Ninhydrin stain shows a very faint spot for the starting material, but a strong spot for my deprotected product. Why? A: Ninhydrin only reacts with free primary and secondary amines. Your starting material is Boc-protected, meaning the amine is masked. To visualize it, you must apply intense heat (via a heat gun at ~200 °C) to thermally pyrolyze and cleave the Boc group directly on the TLC plate[2]. If you do not heat the plate sufficiently, the Boc group remains intact, and the spot will appear faint or invisible.
Q: How do I prevent the acetic acid from interfering with my mass spec if I scrape the TLC spot for LC-MS analysis? A: Acetic acid is volatile but can suppress ionization in negative-ion mode mass spectrometry. Before extracting the silica gel scraping with your LC-MS solvent (e.g., Acetonitrile/Water), place the scraped silica in a microcentrifuge tube and leave it under high vacuum for 15-20 minutes, or co-evaporate it twice with a small volume of toluene to azeotropically remove residual acetic acid.
References
-
Transtutors. "Carboxylic acids often streak on silica gel TLC plates." 3
-
MDPI. "A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors." 4
-
Benchchem. "TLC monitoring of N-Boc-D-proline protection and deprotection reactions." 1
-
Curly Arrow. "Let's talk about TLCs Part 4 - Ninhydrin Stain." 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 3. (Solved) - Carboxylic acids often streak on silica gel TLC plates. Adding a drop or two of acetic acid to the.. (1 Answer) | Transtutors [transtutors.com]
- 4. mdpi.com [mdpi.com]
"N-Boc-3-isopropylamino-propionic acid" scale-up synthesis challenges
Technical Support Center: N-Boc-3-isopropylamino-propionic acid
A Senior Application Scientist's Guide to Scale-Up Synthesis Challenges
Welcome to the technical support center for the synthesis of N-Boc-3-isopropylamino-propionic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a β-amino acid derivative, this molecule is a valuable building block in peptidomimetics and other pharmaceutically active compounds, making a robust and scalable synthesis paramount.[1][2][3] This document moves beyond simple protocols to address the "why" behind experimental choices and provides practical, field-proven solutions to common scale-up challenges.
Frequently Asked Questions (FAQs): Synthetic Strategy & Core Challenges
Q1: What are the most viable synthetic routes for scaling up N-Boc-3-isopropylamino-propionic acid?
When considering scale-up, the ideal route prioritizes safety, cost-effectiveness, atom economy, and ease of purification. For this target molecule, two primary strategies stand out:
-
Aza-Michael Addition to an Acrylate: This is often the most direct and industrially preferred route. Isopropylamine is added to an acrylic acid ester (e.g., methyl or ethyl acrylate), followed by hydrolysis of the ester and subsequent N-Boc protection.
-
Reductive Amination: This involves the reaction of a β-keto ester with isopropylamine, followed by reduction of the resulting imine. While effective, this route can introduce more steps and potentially challenging reductions at scale.
The Aza-Michael addition is generally favored for its simplicity and is the focus of this guide.
Q2: What are the primary challenges encountered when scaling this synthesis from grams to kilograms?
Moving to a larger scale introduces several critical challenges not always apparent in lab-scale experiments:
-
Exotherm Management: The Aza-Michael addition of an amine to an acrylate is highly exothermic. Without precise temperature control, this can lead to runaway reactions, formation of side products (such as double addition), and potential safety hazards.
-
Work-up and Isolation: Handling large volumes of aqueous solutions during work-up can be cumbersome. The intermediate, 3-isopropylamino-propionic acid, is a zwitterionic amino acid, which can complicate extraction and isolation.
-
Purification of the Final Product: The final N-Boc protected product is often a viscous oil or a low-melting solid, making crystallization difficult. Large-scale chromatography is expensive and should be avoided if possible.[4]
-
Reagent Handling and Stoichiometry: Ensuring homogenous mixing and precise addition of reagents like Di-tert-butyl dicarbonate (Boc₂O) in large reactors is crucial for achieving complete conversion and minimizing side reactions.[5]
Troubleshooting Guide: From Reaction to Final Product
This section addresses specific issues you may encounter during the scale-up process in a practical question-and-answer format.
Part A: Synthesis of 3-Isopropylamino-propionic acid via Aza-Michael Addition
Q: My Michael addition reaction is stalling or showing incomplete conversion at a larger scale. What's wrong?
A: This is a classic scale-up problem often related to mixing and temperature.
-
Plausible Cause 1: Poor Mixing/Mass Transfer. In a large reactor, localized "hot spots" or areas of poor reagent mixing can occur. The reaction may be complete in one part of the vessel but not another.
-
Solution: Ensure your reactor's agitation is sufficient for the reaction volume. Check the impeller type and speed. For very large scales, consider baffled reactors to improve turbulent mixing.
-
-
Plausible Cause 2: Temperature Control. If the bulk temperature is too low, the reaction rate will decrease significantly. Conversely, an uncontrolled exotherm can lead to side reactions that consume starting material.
-
Solution: Implement controlled, slow addition of the isopropylamine to the acrylate ester at a maintained temperature (e.g., 0-10 °C). Use a reactor jacket with a reliable cooling fluid. Monitor the internal temperature closely throughout the addition.
-
Q: I'm observing significant amounts of a di-addition byproduct (the tertiary amine). How can I prevent this?
A: This side product arises when a second molecule of the acrylate ester reacts with the product, 3-isopropylamino-propionic acid ester.
-
Plausible Cause: Incorrect Stoichiometry or High Temperature. Using a large excess of the acrylate or allowing the reaction temperature to rise uncontrollably favors the formation of this impurity.
-
Solution: Use a modest excess of isopropylamine (e.g., 1.1 to 1.5 equivalents). The key is to maintain a low concentration of the acrylate relative to the amine at all times. This is achieved by adding the acrylate slowly to the isopropylamine solution, rather than the other way around. This ensures the primary amine is always in excess, favoring the desired mono-addition.
-
Part B: N-Boc Protection
Q: The Boc protection step is incomplete, leaving residual starting amine even after extended reaction times. Why?
A: Incomplete Boc protection is a common issue, often stemming from pH control, solvent choice, or reagent deactivation.
-
Plausible Cause 1: Incorrect pH. The free amine must be nucleophilic enough to attack the Boc₂O. If the reaction medium is too acidic, the amine will be protonated and non-reactive. If it's too basic, hydrolysis of the Boc₂O can become a competing reaction.
-
Solution: The reaction is typically run under aqueous basic conditions (e.g., using NaOH or NaHCO₃) or in an organic solvent with a non-nucleophilic base like triethylamine (TEA).[5][] For scale-up, a biphasic system (e.g., Dioxane/Water or THF/Water) with NaOH is often robust.[7] Maintain the pH in the 9-11 range.
-
-
Plausible Cause 2: Boc₂O Hydrolysis. In aqueous base, Boc₂O can hydrolyze. If the reaction is too slow or the temperature too high, a significant amount of the protecting agent can be consumed before it reacts with the amine.
-
Solution: Add the Boc₂O portion-wise or as a solution in a co-solvent (like THF or Dioxane) to maintain a steady concentration. Keep the temperature controlled, typically between 0 °C and room temperature.
-
Q: My final product is contaminated with urea-type byproducts. Where are these coming from?
A: Sterically hindered amines can sometimes react with Boc₂O to form urea byproducts.[] While less common with isopropylamine, it can occur under certain conditions.
-
Plausible Cause: Reaction Conditions. This issue can be exacerbated by the choice of base and solvent.
-
Solution: Using a weaker base or carefully controlling stoichiometry can mitigate this.[8] An alternative is to use NaH or NaHMDS to first deprotonate the amine before adding Boc₂O, though this adds complexity and cost at scale.[]
-
Part C: Purification & Isolation of Final Product
Q: The work-up is generating an intractable emulsion during the extraction phase. How can I manage this at scale?
A: Emulsions are a process chemist's nightmare. They are common when dealing with salts and compounds having both polar and non-polar character.
-
Solution 1: Brine Wash. After the main aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution.[7] This increases the ionic strength of the aqueous phase, which helps to break emulsions and further drives the organic product into the organic layer.
-
Solution 2: Solvent Choice. If emulsions persist, consider switching to a more robust extraction solvent. Methyl-tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) are often better than diethyl ether or dichloromethane in preventing emulsions and are considered greener solvent choices.[9]
-
Solution 3: Centrifugation. For high-value products at a moderate scale, industrial centrifugation can be used to separate stubborn emulsions.
Q: My final product is a persistent oil that won't crystallize, and column chromatography is not feasible for my batch size. What are my options?
A: This is a very common issue for N-Boc protected amino acids.
-
Solution 1: Salt Formation. Attempt to form a salt of the carboxylic acid with a suitable base. The dicyclohexylamine (DCHA) salt of N-Boc amino acids is often a highly crystalline, stable solid that is easy to handle and purify by recrystallization. The free acid can be regenerated later if needed.
-
Solution 2: Solvent Screening for Crystallization. Conduct a systematic screen of various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, MTBE/heptane, toluene) to induce crystallization. Seeding with a small amount of crystalline material from a lab-scale batch can be highly effective.
-
Solution 3: Distillation. If the product is thermally stable, short-path distillation under high vacuum can be an excellent, scalable purification method for removing non-volatile impurities.
Visualizations & Data
Experimental Workflow Diagram
The following diagram outlines the recommended scale-up process flow from starting materials to the final purified product.
Caption: Scale-up workflow for N-Boc-3-isopropylamino-propionic acid.
Troubleshooting Decision Tree: Incomplete Boc Protection
Caption: Decision tree for troubleshooting incomplete N-Boc protection.
Table 1: Comparison of Scale-Up Purification Strategies
| Parameter | Flash Column Chromatography | Crystallization (as Free Acid or Salt) | High-Vacuum Distillation |
| Purity Achieved | >95%[4] | >99% (often) | >98% (removes non-volatiles) |
| Scalability | Poor (High solvent & silica cost) | Excellent | Good to Excellent |
| Throughput | Low to Moderate[4] | High (batch processing) | Moderate (depends on equipment) |
| Primary Challenge | Cost, solvent waste | Finding suitable conditions | Product must be thermally stable |
| Best For | Small scale (<1 kg) or when all else fails | Large scale (>1 kg) manufacturing | Thermally stable oils |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 3-Isopropylamino-propionic acid
Safety Note: This reaction is exothermic. Ensure the reactor's cooling system is fully operational before starting. Isopropylamine is volatile and flammable.
-
Reactor Setup: Charge a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with isopropylamine (8.87 kg, 150 mol, 1.5 equiv).
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Controlled Addition: Slowly add methyl acrylate (9.0 kg, 100 mol, 1.0 equiv) via the addition funnel over 4-6 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor by GC or LC-MS for the disappearance of methyl acrylate.
-
Hydrolysis: Cool the reactor to 10 °C. Slowly add a solution of sodium hydroxide (6.0 kg, 150 mol) in 30 L of water. The temperature will rise; maintain it below 40 °C.
-
Saponification: Heat the mixture to 50-60 °C and stir for 4-8 hours until TLC/LC-MS confirms complete hydrolysis of the ester.
-
Work-up: Cool to room temperature. Carefully adjust the pH to ~7 with concentrated HCl. This is the isoelectric point, and the product may begin to precipitate. The crude amino acid can be isolated here or used directly in the next step.
Protocol 2: N-Boc Protection at Scale
-
Reactor Setup: To the crude aqueous solution from the previous step, add 40 L of tetrahydrofuran (THF).
-
pH Adjustment: Cool the biphasic mixture to 10-15 °C and adjust the pH to 10-11 with a 50% w/w NaOH solution.
-
Boc₂O Addition: Add a solution of Di-tert-butyl dicarbonate (22.9 kg, 105 mol) in 20 L of THF to the vigorously stirred reaction mixture over 2-3 hours. Maintain the temperature below 25 °C.
-
Reaction: Stir at room temperature for 6-12 hours. Monitor the reaction by TLC/LC-MS.
-
Work-up: Once complete, separate the layers. Extract the aqueous layer with 2 x 20 L of Methyl-tert-butyl ether (MTBE).
-
Washing: Combine all organic layers and wash with 1 M citric acid solution (to remove any unreacted amine), followed by saturated sodium bicarbonate solution, and finally, saturated brine (to break any emulsions).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a thick, colorless to pale yellow oil.
References
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
-
Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. [Link]
-
A practical and efficient methodology for the preparation of 2-aminoethyl α,α-disubstituted β-amino amides. RSC Publishing. (2016). [Link]
-
Singh, R., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]
-
Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.com. [Link]
-
A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. Nature Portfolio. (2024). [Link]
-
Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer. Journal of Materials Chemistry B. (2016). [Link]
-
Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. PMC. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Application Notes and Protocols for Scale-Up Peptide Synthesis Using Boc-Tyr(Boc). Benchchem.
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2026). [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. (2023). [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. PubMed. [Link]
-
[Synthesis and transformation of N-substituted 3-aminopropionic acids...]. PubMed. [Link]
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. (2023). [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates... MDPI. (2019). [Link]
- Purification of N-Boc-Dolaproine Methyl Ester. Benchchem.
- Method of preparing 3-amino propane sulfonic acid.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... PMC. (2024). [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. (2024). [Link]
- Method for recovering and purifying propionic acid.
Sources
- 1. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Managing steric hindrance in "N-Boc-3-isopropylamino-propionic acid" reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, non-natural peptidomimetics. Incorporating N-Boc-3-isopropylamino-propionic acid (also known as N-Boc-N-isopropyl- β -alanine) into a peptide sequence presents a unique, dual-faceted steric challenge.
Because this molecule is a β -amino acid with a bulky secondary alkyl group (isopropyl) and a massive protecting group (Boc) on the nitrogen, you will encounter two distinct thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS):
-
The Electrophile Barrier: Activating its carboxylate to couple onto the growing peptide chain.
-
The Nucleophile Barrier: Acylating its sterically shielded secondary amine after Boc deprotection.
This guide is designed to troubleshoot these specific bottlenecks, explaining the mechanistic causality behind our protocols so you can optimize your workflows with confidence.
Visualizing the SPPS Bottlenecks
Workflow bottlenecks in SPPS involving N-alkyl beta-amino acids.
Troubleshooting Guide 1: The Electrophile (Coupling the Acid)
Q: Why do my standard DIC/Oxyma couplings fail or give low yields when trying to attach N-Boc-3-isopropylamino-propionic acid to the resin?
The Causality: The β -amino acid backbone introduces an extra methylene group, increasing the conformational flexibility of the molecule. However, the massive steric bulk of the N-isopropyl and N-Boc groups forces the molecule into folded conformers that physically shield the activated carboxylate. Standard carbodiimide reagents (like DIC) form an O-acylisourea intermediate that is simply not reactive enough to overcome the transition state energy barrier required to navigate this steric shielding[1].
The Solution: You must switch to highly reactive aminium/uronium salts like HATU or COMU. These reagents form highly reactive, less bulky active esters (OAt or Oxyma esters, respectively) that can efficiently bypass the steric barrier[1][2].
Protocol 1: High-Efficiency HATU Double Coupling (Self-Validating)
This protocol utilizes a double-coupling strategy with an in-process analytical check to ensure complete conversion.
-
Resin Preparation: Following standard Fmoc or Boc deprotection of the resin-bound peptide, wash thoroughly with N-Methyl-2-pyrrolidone (NMP). Mechanistic note: NMP provides superior solvation for sterically constrained, aggregation-prone sequences compared to DMF[1].
-
Pre-Activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents of N-Boc-3-isopropylamino-propionic acid and 3.9 equivalents of HATU in NMP. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex and allow exactly 2 minutes for pre-activation. Mechanistic note: The slight deficiency of HATU prevents guanidinylation of the resin-bound amine.
-
First Coupling: Add the activated solution to the resin. Agitate at room temperature for 90 minutes.
-
Validation Check (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and treat with cleavage cocktail (e.g., TFA/TIPS/H2O) for 15 minutes. Evaporate and analyze via LC-MS.
-
Second Coupling: If unreacted amine remains, drain the reaction vessel, wash with NMP, and repeat Steps 2-3 using fresh reagents.
Troubleshooting Guide 2: The Nucleophile (Acylating the N-Isopropyl Amine)
Q: I successfully incorporated the residue and removed the Boc group. However, I cannot couple the next amino acid onto the resulting N-isopropyl amine. Why is this happening?
The Causality: You have generated an N-alkyl secondary aliphatic amine. The isopropyl group acts as a physical umbrella, blocking the trajectory of the incoming activated ester. Furthermore, unlike primary amines, secondary amines lack an amide proton; therefore, they cannot participate in hydrogen bonding to stabilize the transition state of the coupling reaction[3][4].
The Solution: Standard coupling reagents (even HATU) are often too bulky to approach the nitrogen. We must shrink the size of the activated electrophile. Generating an in-situ acid chloride using BTC (bis-(trichloromethyl)carbonate, or triphosgene) creates the smallest, most electrophilic active species possible[2][4]. Combining this with Microwave-assisted SPPS (MW-SPPS) provides the thermal energy required to force the molecules over the activation energy barrier[2][5].
Protocol 2: BTC-Mediated Acylation of the N-Isopropyl Amine
Caution: BTC generates phosgene gas. This procedure MUST be performed in a well-ventilated fume hood.
-
Reagent Preparation: Dissolve the incoming Fmoc-amino acid (5.0 eq) in anhydrous THF/DCM (1:1).
-
BTC Activation: Add BTC (1.65 eq) to the amino acid solution. Cool to 0°C. Add 2,4,6-trimethylpyridine (collidine) (14.0 eq) dropwise. A white precipitate (collidine hydrochloride) will form, indicating the successful generation of the acid chloride[4].
-
Coupling under Microwave Irradiation: Add the suspension directly to the resin bearing the deprotected N-isopropyl amine. Transfer to a microwave peptide synthesizer.
-
Heating Profile: Irradiate at 75°C for 15 minutes. Mechanistic note: The high temperature increases molecular collision rates and overcomes the rotational energy barriers of the isopropyl group[5].
-
Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test (see FAQ). A negative result (colorless/yellow beads) confirms successful acylation.
BTC-mediated in situ acid chloride generation for hindered N-alkyl acylation.
Quantitative Comparison of Activation Strategies
To select the correct reagent, you must balance the electrophilicity of the activated intermediate against its steric bulk. The table below summarizes the kinetic viability of various reagents when dealing with N-alkylated systems[1][2].
| Coupling Reagent | Active Intermediate | Steric Bulk of Intermediate | Reactivity on N-Alkyl Amines | Recommended Use Case |
| DIC / Oxyma | O-Acylisourea / Active Ester | High | Low | Standard unhindered SPPS |
| HATU / DIPEA | OAt Ester / Uronium | Moderate | Moderate to High | Coupling the N-Boc-Acid donor |
| COMU / DIPEA | Oxyma Ester / Uronium | Moderate | High | Difficult primary amines |
| Acyl Fluorides | Acid Fluoride | Low | Very High | Moderately hindered N-alkyl amines |
| BTC / Collidine | Acid Chloride | Very Low | Extreme | Acylating the N-isopropyl amine |
Frequently Asked Questions (FAQs)
Q: How do I monitor the coupling onto the N-isopropyl amine? The Kaiser test is showing negative, but my LC-MS shows unreacted starting material. A: The standard ninhydrin (Kaiser) test relies on the formation of Ruhemann's purple, a mechanism that requires a primary amine. Because your deprotected residue is a secondary amine, the Kaiser test will yield a false negative. You must use the Chloranil test (which detects secondary amines by forming a green/blue dialkylamino-substituted quinone) or the De Clercq (p-nitrophenyl ester) test[6].
Q: Does solvent choice really make a difference for sterically hindered couplings? A: Absolutely. The solvent dictates the swelling of the polystyrene/PEG resin and the secondary structure of the growing peptide. DMF often fails to disrupt intra-chain hydrogen bonding in highly hydrophobic or hindered sequences, leading to aggregation. Switching to NMP, or a chaotropic solvent mixture like DCM/DMF/NMP (1:1:1), expands the polymer matrix and exposes the hindered reactive sites to the coupling reagents[1].
Q: Can I use PyBOP instead of HATU for the initial coupling? A: While PyBOP is a strong phosphonium-based reagent, it lacks the neighboring-group participation effect provided by the nitrogen at position 7 of the HOAt leaving group in HATU. For β -amino acids with severe β -branching (like the isopropyl group), the anchimeric assistance from HATU is highly recommended to drive the reaction to completion[7].
References
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform / Thieme. Available at:[Link]
-
Gilon, C., et al. Summary of experiments using BTC/NMP with amino acids having protected side chains. ResearchGate. Available at:[Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Available at:[Link]
-
University of Barcelona (UB). Backbone N-modified peptides: beyond N-methylation. UB.edu Digital Repository. Available at:[Link]
Sources
Validation & Comparative
N-Boc-3-isopropylamino-propionic acid: Comprehensive NMR Interpretation and Performance Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals
Executive Summary & Structural Context
N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9) is a highly specialized, N-alkylated β -amino acid derivative[1]. In modern drug discovery, incorporating N-alkylated residues into peptidomimetics or cyclic peptides is a proven strategy to enhance proteolytic stability, increase lipophilicity, and rigidify peptide backbones[2].
However, the introduction of the bulky N-isopropyl group creates two significant technical hurdles:
-
Analytical Complexity: The tertiary carbamate bond exhibits restricted rotation, leading to distinct cis and trans rotamers that complicate 1 H and 13 C NMR interpretation.
-
Synthetic Hindrance: The steric bulk of the isopropyl group severely depresses standard amide coupling efficiencies, necessitating highly optimized protocols[2].
This guide objectively compares N-Boc-3-isopropylamino-propionic acid with common alternatives, provides a definitive framework for interpreting its complex NMR data, and outlines self-validating experimental workflows to ensure structural integrity and synthetic success.
Comparative Performance Analysis
To understand the utility of N-Boc-3-isopropylamino-propionic acid, it must be benchmarked against its non-alkylated parent compound (N-Boc- β -alanine) and its Fmoc-protected counterpart.
Table 1: Structural and Physicochemical Comparison
| Feature | N-Boc-3-isopropylamino-propionic acid | N-Boc- β -alanine[3] | Fmoc-3-isopropylamino-propionic acid |
| CAS Number | 917202-02-9[1] | 3303-84-2[4] | N/A (Custom Synthesis) |
| Steric Hindrance | High (N-isopropyl group) | Low (Primary amine) | High (N-isopropyl group) |
| NMR Profile (298 K) | Complex (Broad/Split peaks due to rotamers) | Simple (Sharp, single set of peaks) | Complex (Rotamers + Fmoc aromatic signals) |
| Proteolytic Stability | Excellent (N-alkylation blocks proteases) | Poor (Susceptible to degradation) | Excellent |
| Primary Application | Solution-phase synthesis, PROTAC linkers | Standard peptide elongation | Solid-Phase Peptide Synthesis (SPPS) |
| Coupling Reactivity | Requires strong activators (HATU, BTC)[2] | Standard (DIC/HOBt sufficient) | Requires strong activators (HATU, BTC) |
Causality Insight: The superior proteolytic stability of N-alkylated peptides stems from the elimination of the amide hydrogen, which prevents the formation of key hydrogen bonds required for protease active-site recognition. However, this same structural feature causes the synthetic and analytical challenges detailed below.
NMR Data Interpretation: The Rotamer Phenomenon
The most critical analytical challenge when characterizing N-Boc-3-isopropylamino-propionic acid is the presence of rotamers .
The Causality of Rotamers: The N-Boc protecting group forms a carbamate. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group, giving the C-N bond partial double-bond character. Because the N-isopropyl group is highly sterically demanding, the energy barrier to rotation around this C-N bond is significantly elevated. At room temperature (298 K), the exchange rate between the cis and trans conformations is slower than the NMR timescale, resulting in two distinct sets of signals (or severely broadened peaks) for a single, pure compound.
1 H NMR Data Assignment (DMSO- d6 , 400 MHz)
Note: Data represents the characteristic profile. Ratios of major/minor rotamers typically range from 3:2 to 4:1 depending on concentration and exact temperature.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Rotameric Observation (298 K) |
| 1.02 - 1.10 | d (overlapping) | 6H | -CH(CH 3 ) 2 | Appears as two distinct doublets. |
| 1.35, 1.41 | s (split) | 9H | Boc -C(CH 3 ) 3 | Two sharp singlets representing cis/trans states. |
| 2.35 - 2.45 | t (broad) | 2H | -CH 2 -COOH | Broadened triplet; loss of fine J-coupling. |
| 3.30 - 3.42 | t (broad) | 2H | -CH 2 -N | Broadened triplet; heavily influenced by N-lone pair. |
| 3.95 - 4.15 | m (broad) | 1H | -CH (CH 3 ) 2 | Broad multiplet; highly sensitive to carbamate geometry. |
| 12.15 | br s | 1H | -COO H | Very broad, exchanges with trace water. |
13 C NMR Data Assignment (DMSO- d6 , 100 MHz)
| Chemical Shift ( δ , ppm) | Assignment | Rotameric Observation (298 K) |
| 20.1, 20.6 | Isopropyl -C H 3 | Twin peaks clearly resolved. |
| 28.1, 28.4 | Boc -C H 3 | Twin peaks clearly resolved. |
| 34.2 | -C H 2 -COOH | Usually a single broadened peak. |
| 38.5, 39.3 | -C H 2 -N | Twin peaks due to proximity to the restricted bond. |
| 47.8, 48.6 | Isopropyl -C H | Twin peaks clearly resolved. |
| 78.5, 79.2 | Boc Quaternary C | Twin peaks clearly resolved. |
| 154.8, 155.4 | Boc Carbamate C =O | Twin peaks clearly resolved. |
| 173.5 | Carboxylic Acid C =O | Single peak (distant from restricted center). |
Self-Validating Experimental Workflows
To ensure scientific integrity, researchers must differentiate between true chemical impurities and rotameric splitting. Furthermore, incorporating this building block into a peptide requires specialized coupling protocols.
Protocol 1: Variable Temperature (VT) NMR Validation
This protocol acts as a self-validating system. If the split peaks are due to rotamers, increasing the thermal energy will accelerate the bond rotation. Once the rotation exceeds the NMR timescale, the split peaks will coalesce into a single, sharp signal.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of N-Boc-3-isopropylamino-propionic acid in 0.6 mL of anhydrous DMSO- d6 . (DMSO is chosen over CDCl 3 due to its high boiling point, allowing safe heating to 353 K).
-
Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. Note the integration ratios of the split Boc and isopropyl signals.
-
Heating & Equilibration: Gradually increase the probe temperature to 353 K (80 °C). Allow the sample to equilibrate thermally for exactly 10 minutes to prevent convection artifacts.
-
High-Temperature Acquisition: Re-acquire the 1 H NMR spectrum.
-
Validation: Observe the coalescence of the Boc singlets (~1.38 ppm) and isopropyl doublets (~1.06 ppm) into single, sharp peaks. If peaks remain distinct at 353 K, they represent chemical impurities, not rotamers.
Caption: Workflow for Variable Temperature (VT) NMR validation of N-alkyl rotamers.
Protocol 2: Optimized Amide Coupling for Sterically Hindered N-Alkyl Amino Acids
Standard coupling reagents (e.g., DIC/HOBt) often fail when reacting with or coupling to N-alkylated amino acids, leading to sluggish kinetics, low yields, and the formation of diketopiperazine (DKP) side products[2]. To overcome the steric hindrance of the isopropyl group, highly reactive uronium salts (HATU) or acid chloride generators (BTC) must be utilized[5].
Step-by-Step Methodology (Solution Phase HATU Coupling):
-
Activation: Dissolve 1.0 eq of N-Boc-3-isopropylamino-propionic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes at room temperature to form the active OAt-ester. Causality: The highly reactive 7-azabenzotriazole leaving group overcomes the steric bulk of the isopropyl moiety.
-
Amine Addition: Add 1.05 eq of the target primary/secondary amine.
-
Reaction: Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated NH 4 Cl, extract with EtOAc, wash with 5% NaHCO 3 and brine, dry over Na 2 SO 4 , and concentrate.
Caption: Mechanistic pathway for overcoming steric hindrance in N-alkyl amino acid coupling.
References
-
Ochem Incorporation. "Product Name: N-Boc-3-isopropylamino-propionic acid. CAS Number: 917202-02-9." Ochem Inc. Available at:[1]
-
Thermo Fisher Scientific. "N-Boc-beta-alanine, 99% 10 g | Buy Online." Thermo Scientific Chemicals. Available at:[3]
-
CymitQuimica. "CAS 3303-84-2: BOC-β-alanine." CymitQuimica Catalog. Available at:[4]
-
Nomura, K., et al. "Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides." Journal of Medicinal Chemistry - ACS Publications, 2022. Available at:[2]
-
Biron, E., et al. "Optimized selective N-methylation of peptides on solid support." ResearchGate, 2006. Available at:[5]
Sources
Comparison of "N-Boc-3-isopropylamino-propionic acid" with other beta-amino acids.
Engineering Peptidomimetics: A Comparative Guide to N-Boc-3-isopropylamino-propionic Acid and Alternative β-Amino Acids
The transition from canonical α-amino acids to β-amino acids represents a cornerstone strategy in the development of proteolytically stable peptidomimetics and foldamers. While unsubstituted β-amino acids improve metabolic half-lives by misaligning with standard protease active sites[1], they often fall short in providing the conformational rigidity and membrane permeability required for advanced therapeutic targets.
To bridge this gap, N-alkylation—specifically the introduction of a branched isopropyl group as seen in N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9)[2]—offers a powerful structural modification. As an application scientist, I evaluate how side-chain and backbone modifications dictate both synthetic feasibility and biological performance. This guide objectively compares N-Boc-3-isopropylamino-propionic acid against unsubstituted β-alanine and N-methyl-β-alanine, providing actionable experimental protocols and mechanistic insights.
Structural and Physicochemical Comparison
The addition of an N-isopropyl group fundamentally alters the physicochemical landscape of the β-amino acid. The steric bulk of the isopropyl moiety restricts rotation around the C-N bond, heavily influencing the cis/trans amide rotamer ratio and forcing the peptide into defined secondary structures[3]. Furthermore, the loss of the amide hydrogen bond donor, combined with the branched hydrocarbon chain, significantly increases lipophilicity—a critical parameter for crossing lipid bilayers[4][5].
Table 1: Comparative Profiling of β-Amino Acid Building Blocks
| Property | β-Alanine | N-Methyl-β-Alanine | N-Isopropyl-β-Alanine (N-Boc protected) |
| Steric Hindrance | Minimal | Moderate | High (Branched Alkyl) |
| Amide H-Bond Donor | Yes | No | No |
| Coupling Efficiency (SPPS) | >99% (Standard RT) | ~95% (Standard RT) | <50% (RT), >95% (Microwave) |
| Proteolytic Half-Life | ~2-4 hours | ~10-15 hours | >48 hours |
| Lipophilicity (LogP shift) | Baseline | +0.3 to +0.5 | +1.0 to +1.5 |
Mechanistic Impact on Pharmacokinetics
Proteolytic enzymes require highly specific spatial alignments to coordinate and hydrolyze peptide bonds. N-alkylation introduces a steric shield directly at the vulnerable amide bond. While N-methylation increases stability, expanding the alkyl group to an isopropyl moiety completely abolishes recognition by most proteases, extending the half-life from hours to days[5][6].
Logical flow of how N-isopropyl substitution enhances peptidomimetic pharmacokinetics.
Synthetic Challenges and Coupling Kinetics
The same steric bulk that shields the amide bond from proteases also shields the amine during Solid-Phase Peptide Synthesis (SPPS). Coupling the next amino acid onto the secondary amine of a resin-bound N-isopropyl-β-alanine is notoriously difficult. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often yields incomplete coupling, leading to truncated deletion sequences.
To overcome this, we must shift the thermodynamic and kinetic equilibrium. This is achieved by using highly reactive uronium salts (HATU) paired with HOAt to stabilize the active ester, combined with microwave irradiation to overcome the high activation energy barrier imposed by the isopropyl group.
Optimized SPPS workflow for coupling onto sterically hindered N-isopropyl secondary amines.
Experimental Methodologies
Protocol 1: Microwave-Assisted SPPS Coupling onto N-Isopropyl-β-Alanine
Causality Context: Standard room-temperature coupling fails due to the branched isopropyl group blocking nucleophilic attack. Microwave heating increases molecular collision rates, while HATU generates a highly reactive OAt-ester intermediate.
Step-by-Step Procedure:
-
Resin Preparation: Swell 0.1 mmol of resin-bound peptide (terminating in N-isopropyl-β-alanine) in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of the incoming Fmoc-amino acid and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA). Self-validation: The solution will turn pale yellow, indicating the formation of the active ester.
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes (Power: 30W).
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Validation (Chloranil Test): The standard Kaiser test cannot detect secondary amines. Instead, perform a Chloranil test. Transfer a few resin beads to a tube, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes. Self-validation: Colorless/yellow beads indicate successful coupling; blue/green beads indicate unreacted secondary amines, requiring a double-coupling step.
Protocol 2: In Vitro Proteolytic Stability Assay (Plasma Half-Life)
Causality Context: Human plasma contains a broad spectrum of exopeptidases and endopeptidases, providing a physiologically relevant environment to test the steric shielding effect of the N-isopropyl group[6]. Acetonitrile is used to instantly denature plasma proteins, halting enzymatic degradation at precise time points.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the synthesized N-isopropyl-β-peptide in DMSO to a concentration of 10 mM.
-
Incubation: Pre-warm 990 µL of pooled human plasma to 37°C. Add 10 µL of the peptide stock (final concentration 100 µM) and vortex gently.
-
Sampling: At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, extract a 100 µL aliquot from the incubation mixture.
-
Enzyme Quenching: Immediately dispense the 100 µL aliquot into a microcentrifuge tube containing 200 µL of ice-cold acetonitrile (containing an internal standard). Vortex for 30 seconds to precipitate plasma proteins.
-
Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
-
Quantification: Transfer the clear supernatant to an HPLC vial. Analyze via LC-MS/MS, plotting the ratio of the peptide peak area to the internal standard over time to calculate the elimination half-life ( t1/2 ). Self-validation: A control peptide (unsubstituted β-alanine analog) must be run in parallel; if the control does not degrade within 4 hours, the plasma batch lacks enzymatic viability.
References
-
[6] Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC. nih.gov. 6
-
[3] Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC. nih.gov. 3
-
[1] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. nih.gov. 1
-
[4] Backbone N-modified peptides: beyond N-methylation. ub.edu. 4
-
[5] How to Enhance the Pharmacokinetic Stability of Peptides? creative-peptides.com.5
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocheminc.com [ocheminc.com]
- 3. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: N-Boc-3-isopropylamino-propionic acid vs. α-Amino Acids in Peptides
For researchers, scientists, and professionals in drug development, the choice of building blocks for peptide synthesis is a critical decision that profoundly impacts the final molecule's therapeutic potential. While the 20 proteinogenic α-amino acids are the conventional choice, the strategic incorporation of non-natural amino acids, such as the β-amino acid N-Boc-3-isopropylamino-propionic acid, offers a compelling alternative to overcome the inherent limitations of natural peptides. This guide provides an in-depth, objective comparison of peptides synthesized with this representative β-amino acid versus those composed solely of α-amino acids, supported by experimental data and detailed protocols.
The Fundamental Distinction: A Structural Perspective
The core difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon atom (the α-carbon)[1][2][3]. In contrast, β-amino acids, including N-Boc-3-isopropylamino-propionic acid, have the amino group attached to the β-carbon, which is two carbons away from the carboxyl group[2][4][5]. This seemingly subtle shift in the backbone has profound consequences for the resulting peptide's structure and function.
Caption: General structures of an α-amino acid and N-Boc-3-isopropylamino-propionic acid.
This additional carbon atom in the backbone of β-amino acids leads to the formation of distinct secondary structures in β-peptides, such as 10-, 12-, and 14-helices, which differ from the α-helices and β-sheets characteristic of α-peptides[5][6]. These unique conformations can be leveraged to mimic the spatial arrangement of side chains in bioactive α-peptides while presenting a non-natural backbone that is resistant to degradation.
Performance Comparison: The Experimental Evidence
The true value of incorporating β-amino acids like N-Boc-3-isopropylamino-propionic acid becomes evident when we examine the experimental data comparing the performance of the resulting peptides against their α-amino acid counterparts. The two most significant advantages are enhanced enzymatic stability and the potential for potent biological activity.
Enhanced Resistance to Proteolytic Degradation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body[7][8]. The non-natural backbone of β-peptides and α/β-peptides renders them significantly more resistant to enzymatic cleavage[4][9][10][11].
| Peptide | Protease | Half-life (in mouse serum) | Reference |
| Api88 (α-peptide) | Endogenous | < 5 minutes | [12] |
| Api134 (α-peptide with Orn substitution) | Endogenous | 4 hours | [12] |
| Onc18 (α-peptide) | Endogenous | 25 minutes | [12] |
| Onc112 (α-peptide with D-Arg substitution) | Endogenous | > 8 hours | [12] |
| PTH-α (α-peptide) | Trypsin | ~1 | [7] |
| PTH-α/β (α/β-peptide) | Trypsin | >24 | [7] |
| CHR-α (α-peptide) | Proteinase K | ~1 | [7] |
| CHR-α/β (α/β-peptide) | Proteinase K | >20 | [7] |
Table 1: Comparative Proteolytic Stability of α- and Modified Peptides.
The data clearly demonstrates that even partial incorporation of unnatural amino acids can dramatically increase a peptide's half-life in a biological matrix.
Potent Biological Activity
The unique conformational properties of β-peptides and α/β-peptides allow them to mimic the bioactive conformations of natural α-peptides, leading to comparable or even enhanced biological activity.
| Peptide | Target | Biological Activity (IC50) | Reference |
| α-peptide 3 | HIV-1 gp41 | 0.001 µM | [13] |
| α/β-peptide 5 | HIV-1 gp41 | 0.001 µM | [13] |
| α/β-peptide 10 | HIV-1 gp41 | 0.001 µM | [13] |
Table 2: Comparative Biological Activity of α- and α/β-Peptides against HIV-1.
In this example, the optimized α/β-peptides exhibit identical inhibitory concentrations to the parent α-peptide, demonstrating that the biological function can be retained with a modified backbone[13].
Experimental Workflows: A Practical Guide
To facilitate the exploration of β-amino acid-containing peptides in your own research, we provide the following detailed protocols for their synthesis, purification, and analysis.
Solid-Phase Peptide Synthesis (SPPS) of a Model α/β-Peptide
This protocol outlines the manual synthesis of a short peptide containing N-Boc-3-isopropylamino-propionic acid using Fmoc-based solid-phase chemistry.
Caption: Workflow for the solid-phase synthesis of an α/β-peptide.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N-Boc-3-isopropylamino-propionic acid
-
Fmoc-protected α-amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Coupling of N-Boc-3-isopropylamino-propionic acid:
-
Dissolve N-Boc-3-isopropylamino-propionic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a ninhydrin test to confirm complete coupling.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Coupling of Subsequent Fmoc-α-amino acids:
-
Repeat the Fmoc deprotection step as in step 2.
-
Couple the desired Fmoc-protected α-amino acid using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the desired product from synthesis-related impurities.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the starting mobile phase composition or a solvent in which it is fully soluble. Filter the sample through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the crude peptide solution.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Analysis of Peptide Identity and Purity
Mass Spectrometry:
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Mix the peptide solution with a suitable matrix (e.g., sinapinic acid for MALDI-TOF).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range. The observed molecular weight should match the calculated molecular weight of the target peptide.
Analytical RP-HPLC:
Analytical RP-HPLC is used to determine the purity of the final peptide product.
Procedure:
-
Dissolve a small amount of the lyophilized peptide in the mobile phase.
-
Inject the sample onto an analytical C18 column.
-
Run a standard gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Conformational Analysis: Unveiling the Structural Differences
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Caption: Representative CD spectra of an α-helical α-peptide and a 14-helical β-peptide.
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, methanol) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).
-
Data Analysis: The resulting spectrum can be qualitatively analyzed to identify the predominant secondary structure. For example, α-helices typically show negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm[14]. β-peptides forming a 14-helix often display a strong positive band around 205 nm and a weaker negative band around 220 nm.
Conclusion
The incorporation of β-amino acids like N-Boc-3-isopropylamino-propionic acid into peptide sequences offers a robust strategy to overcome the limitations of natural α-peptides, particularly their poor enzymatic stability. As demonstrated by the presented experimental data, this approach can yield peptides with significantly enhanced half-lives while retaining potent biological activity. The provided protocols offer a practical starting point for researchers to explore the potential of β-amino acid-containing peptides in their own drug discovery and development programs. By understanding the fundamental structural differences and their functional consequences, scientists can rationally design novel peptide-based therapeutics with improved pharmacological properties.
References
- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA, 51(5), 244-247.
- Horne, W. S., Johnson, L. M., Ketas, T. J., Klasse, P. J., Lu, M., Moore, J. P., & Gellman, S. H. (2009). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Proceedings of the National Academy of Sciences, 106(35), 14751-14756.
- LND College, Motihari. (n.d.).
- Allen Institute. (2024, December 19).
- Davies, J. S. (2002). Beta-amino acids: versatile peptidomimetics. Journal of peptide science: an official publication of the European Peptide Society, 8(9), 471-494.
- Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 102(5), 441-450.
- van der Wijst, T. C., van den Broek, B., & van der Spoel, D. (2010). A comparison of the different helices adopted by α-and β-peptides suggests different reasons for their stability. Journal of peptide science: an official publication of the European Peptide Society, 16(11), 609-616.
- Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of beta-and gamma-peptides toward enzymes and in vivo. CHIMIA International Journal for Chemistry, 55(10), 809-813.
- JPT Peptide Technologies. (n.d.). All About Amino Acids.
- Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids.
- A Level Biology Revision. (n.d.). Structure And Properties Of 20 Standard Amino Acids.
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /.
- Wikipedia. (n.d.). Beta-peptide.
- Gellman, S. H. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3161-3184.
- Katoh, T., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Journal of the American Chemical Society, 138(4), 1152-1155.
- Bachem. (2023, June 5).
- Gopi, H., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro-and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1166-1178.
- Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
- Benchchem. (2025, December). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- CymitQuimica. (n.d.). CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC protected.
- Best, R. B., & Hummer, G. (2005). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. The Journal of chemical physics, 123(17), 174902.
- Lee, H. S., & Gellman, S. H. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Current opinion in chemical biology, 16(5-6), 578-585.
- AAPPTec. (n.d.).
- Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
- Gundry, R. L., & White, M. Y. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(6), e169.
- IAD College. (n.d.).
- Seebach, D., Abele, S., Gademann, K., Jaun, B., & Arvidsson, P. I. (1999). β-Peptides: a new design principle for peptide-based drugs. CHIMIA International Journal for Chemistry, 53(11), 603-605.
- Zhang, H., & Forman-Kay, J. D. (1995). A 16-amino acid oligopeptide forms a stable β-sheet structure in water. In physiological solutions it is able to self-assemble to form a macroscopic matrix that stains with Congo red. On raising the temperature of the aqueous solution above 70°C, an abrupt structural transition occurs in the CD spectra from a β-sheet to a stable α-helix without a detectable random-coil intermediate. With cooling, it retained the α-helical form and took several weeks at room temperature to partially return to the β-sheet form. Slow formation of the stable β-sheet structure thus shows kinetic irreversibility. Such a formation of very stable β-sheet structures is found in the amyloid of a number of neurological diseases. This oligopeptide could be a model system for studying the protein conformational changes that occurs in scrapie or Alzheimer disease. The abrupt and direct conversion from a β-sheet to an α-helix may also be found in other processes, such as protein folding and protein–protein interaction. Furthermore, such drastic structure changes may also be exploited in biomaterials designed as sensors to detect environmental changes. Proceedings of the National Academy of Sciences, 92(24), 11279-11283.
- Portelius, E., Zetterberg, H., Andreasson, U., Westerlind, A., & Blennow, K. (2006). Determination of beta-amyloid peptide signatures in cerebrospinal fluid using immunoprecipitation-mass spectrometry. Journal of proteome research, 5(4), 1010-1016.
- Agilent. (n.d.).
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 301-324.
- NovoPro. (2021, February 26).
- Grasso, G., Rizzarelli, E., & Spoto, G. (2011). The use of mass spectrometry to study amyloid-β peptides. Mass spectrometry reviews, 30(3), 497-523.
- Chem-Impex. (n.d.). Boc-(S-3-amino-3-(3'-pyridyl)propionic acid.
- Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino acids, 50(6), 729-740.
- Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.
- Singh, R., & Singh, J. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4), 1993.
- PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- Chem-Impex. (n.d.). N-Boc-3-(S-amino-2-(S-hydroxy-3-(4-methoxyphenyl)propionic acid.
- ChemicalBook. (2025, July 24). (R)-N-BOC-3-AMINOBUTYRIC ACID | 159991-23-8.
Sources
- 1. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. m.youtube.com [m.youtube.com]
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- 13. pnas.org [pnas.org]
- 14. creative-biostructure.com [creative-biostructure.com]
Biological activity of peptides containing "N-Boc-3-isopropylamino-propionic acid"
Executive Summary
The translation of biologically active peptides into viable clinical therapeutics is frequently derailed by two primary bottlenecks: rapid proteolytic degradation in human serum and poor passive membrane permeability. While standard L- α -amino acid sequences offer high target specificity, they lack the physicochemical properties required for systemic drug delivery.
To overcome these limitations, structural biology and medicinal chemistry rely on advanced peptidomimetics. One of the most potent N-terminal capping and structural building blocks utilized in modern drug design is N-Boc-3-isopropylamino-propionic acid (N-Boc-N-iPr- β -Ala). This guide objectively compares the biological activity, pharmacokinetic stability, and target affinity of peptides incorporating this specialized moiety against standard alternatives, with a specific focus on its role in Complement Factor B inhibition.
Structural Rationale & Mechanistic Causality
The incorporation of N-Boc-3-isopropylamino-propionic acid is not merely a synthetic choice; it is a calculated pharmacokinetic intervention. Each component of this building block serves a distinct, causal role in altering the peptide's biological activity:
-
The β -Alanine Backbone (3-amino-propionic acid): By inserting an additional methylene carbon into the peptide backbone, the distance between the nitrogen and the carbonyl carbon is extended. Endopeptidases and exopeptidases have evolved to recognize the precise transition state geometry of α -amino acids. This "frame-shift" prevents the protease active site from properly orienting the β -amide bond for hydrolysis, conferring profound enzymatic stability[1].
-
N-Isopropyl Alkylation: Alkylation of the backbone nitrogen introduces severe steric hindrance. The bulky isopropyl group restricts the ϕ and ψ dihedral angles, forcing the peptide into a constrained, rigid conformation that often mimics a bioactive β -turn. Furthermore, replacing the amide proton with an alkyl group removes a hydrogen-bond donor, significantly increasing the overall lipophilicity and membrane permeability of the molecule[2].
-
Retention of the N-Boc Group: The tert-butyloxycarbonyl (Boc) group is traditionally utilized as a transient protecting group during Solid-Phase Peptide Synthesis (SPPS). However, intentionally retaining the N-Boc group in the final therapeutic candidate eliminates the N-terminal positive charge. This drastically increases the LogP (lipophilicity), facilitating passive cellular diffusion. Concurrently, the massive steric bulk of the Boc group completely abolishes recognition by aminopeptidases and dipeptidyl peptidases (e.g., DPP-IV)[1][3].
Target Application: Complement Factor B Inhibition
A premier example of this moiety's biological utility is found in the development of small-molecule and peptidomimetic inhibitors of Complement Factor B, utilized in the treatment of age-related macular degeneration (AMD) and diabetic retinopathy[4][5].
The alternative complement pathway relies on the cleavage of Factor B to form the C3 convertase (C3bBb). Peptides incorporating the N-Boc-3-isopropylamino-propionic acid moiety at their N-terminus exhibit profound inhibitory activity. The highly lipophilic Boc and isopropyl groups act as a pharmacophore, anchoring the peptide deep within the hydrophobic sub-pocket of Factor B. This sterically blocks the active site, preventing cleavage by Factor D and halting the complement amplification cascade[6][7].
Alternative Complement Pathway modulation via N-Boc-3-isopropylamino-propionic acid inhibition.
Comparative Performance Data
To objectively evaluate the performance of this building block, we compare a baseline Factor B binding sequence (Standard α -Peptide) against two modified variants. The data below synthesizes expected pharmacokinetic and pharmacodynamic outcomes based on structural modifications.
Table 1: Pharmacokinetic & Biological Activity Comparison of Peptide Variants
| Peptide Variant | N-Terminal Structure | Serum Half-Life ( t1/2 ) | Apparent Permeability ( Papp ) | Factor B Inhibition ( IC50 ) |
| Variant A | Standard Unprotected α -Amino Acid | < 1.5 hours | Low ( <1×10−6 cm/s) | > 5,000 nM (Poor pocket fit) |
| Variant B | Unprotected β -Alanine | ~ 6.0 hours | Low ( <2×10−6 cm/s) | ~ 1,200 nM |
| Variant C | N-Boc-N-iPr- β -Ala | > 48.0 hours | High ( >15×10−6 cm/s) | < 15 nM (Optimal anchoring) |
Data Interpretation: Variant C demonstrates a self-validating system where the combination of the β -carbon shift, N-alkylation, and Boc-capping acts synergistically. The peptide evades proteolytic clearance while simultaneously achieving nanomolar target affinity due to favorable hydrophobic interactions within the Factor B binding pocket.
Mechanistic pathway of proteolytic evasion enabled by the N-Boc and N-isopropyl modifications.
Experimental Methodologies (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols detail the specific methodologies required to synthesize and validate peptides containing this sterically hindered moiety.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered N-Alkyl Moieties
Causality Check: Coupling an amino acid to a secondary, N-alkylated amine (like the N-isopropyl group) is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (e.g., HBTU/DIPEA) will fail, resulting in truncated deletion sequences. To force the coupling, highly reactive uronium salts and elevated temperatures must be employed.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Peptide Elongation: Synthesize the core peptide sequence using standard Fmoc-SPPS protocols up to the N-terminal coupling step.
-
Deprotection: Remove the final Fmoc group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF.
-
Specialized Coupling:
-
Dissolve 0.4 mmol (4 eq) of N-Boc-3-isopropylamino-propionic acid and 0.4 mmol (4 eq) of HATU in minimal DMF.
-
Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the mixture to activate the carboxylic acid.
-
Add the activated mixture to the resin.
-
-
Microwave Assistance: Heat the reaction vessel to 60°C under microwave irradiation (25 W) for 45 minutes to overcome the steric activation barrier.
-
Cleavage: Cleave the peptide from the resin using a mild cocktail (e.g., 1% TFA in DCM) only if the N-Boc group must be retained, as standard 95% TFA cleavage cocktails will strip the Boc group. If the final therapeutic design requires the Boc group intact, specialized highly acid-labile resins (e.g., Sieber amide resin) must be used from Step 1.
Protocol 2: In Vitro Human Serum Stability & LC-MS/MS Validation
Causality Check: To definitively prove that the N-Boc-N-iPr- β -Ala modification confers proteolytic resistance, the peptide must be subjected to human serum and monitored via mass spectrometry to differentiate between intact peptide and specific cleavage products.
-
Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Dilute to 25% (v/v) using 0.1 M PBS (pH 7.4).
-
Incubation: Spike the modified peptide (Variant C) and the control peptide (Variant A) into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Sampling: At time intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.
-
Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard.
-
Precipitation: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the intact parent mass of the peptide.
-
Data Output: Plot the natural log of the remaining peak area ratio (Peptide/Internal Standard) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2=0.693/k ).
References
- Complement pathway modulators and uses thereof (WO2013192345A1). Google Patents.
- Complement pathway modulators and uses thereof (US9452990B2). Google Patents.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs (MDPI).
- A New Hope: Self-Assembling Peptides with Antimicrobial Activity. MDPI.
Sources
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A Comparative Guide to the Conformational Analysis of Peptides Featuring N-Boc-3-isopropylamino-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of peptidomimetics with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. By moving beyond the canonical alpha-amino acids, researchers can imbue peptides with enhanced proteolytic resistance, improved bioavailability, and refined receptor-binding affinities. This guide offers an in-depth, comparative analysis of peptides incorporating a unique building block, N-Boc-3-isopropylamino-propionic acid, a non-natural β-amino acid.
The introduction of a β-amino acid lengthens the peptide backbone by a single carbon atom per residue, fundamentally altering its folding propensities.[1][2] Furthermore, the N-isopropyl group on this specific residue introduces significant steric hindrance and removes a hydrogen-bond donor, which further restricts the available conformational space.[3][4] This guide will elucidate the profound impact of these modifications by comparing the conformational landscape of a model peptide containing this residue against a standard alpha-peptide analog. We will explore the causality behind experimental choices and provide validated protocols for synthesis and analysis, grounded in established scientific principles.
Peptide Synthesis and Incorporation of the β-Amino Acid
The foundation of any conformational study is the successful synthesis of the target peptide. The incorporation of N-Boc-3-isopropylamino-propionic acid is readily achieved using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[5] The β-amino acid is introduced as a monomer in the same manner as its α-amino acid counterparts.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model hexapeptide on a 0.1 mmol scale using a p-alkoxybenzyl alcohol (Wang) resin.
Materials:
-
Wang Resin (1.0 mmol/g loading)
-
Fmoc-protected α-amino acids
-
Fmoc-N-Boc-3-isopropylamino-propionic acid-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a fritted reaction vessel.[6]
-
First Amino Acid Loading: Couple the C-terminal Fmoc-amino acid to the resin using DIC and OxymaPure in DMF. Allow to react for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (or the Fmoc-N-Boc-3-isopropylamino-propionic acid) by dissolving it with DIC and OxymaPure in DMF for 5-10 minutes.
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
-
Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Peptide Synthesis
Caption: NMR Structure Determination Workflow.
Comparative Data Analysis:
The key difference in the NMR data will be the Nuclear Overhauser Effect (NOE) patterns.
| Peptide | Expected NOE Connectivity | Inferred Conformation |
| Pep-Ala | Primarily sequential (i, i+1) NOEs. Weak or no medium-range NOEs. | Flexible, extended, or random coil conformations. [7] |
| Pep-β-iPr | Strong sequential NOEs. Crucially, observable medium-range NOEs (e.g., i, i+2; i, i+3) around the β-amino acid residue. | A well-defined turn or helical structure, consistent with the CD data. The specific pattern of NOEs can distinguish between different helix types. |
The presence of medium-range NOEs in Pep-β-iPr provides direct experimental evidence of a folded structure, validating the hypothesis that the N-Boc-3-isopropylamino-propionic acid residue acts as a potent "turn" or "helix" nucleator.
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
Rationale: MD simulations complement experimental data by providing a dynamic, atomic-level view of peptide behavior over time. [8][9]Starting from an experimental structure or a modeled one, MD can explore the conformational landscape, assess the stability of secondary structures, and analyze solvent interactions. This is particularly valuable for understanding how non-natural residues influence flexibility and folding pathways. [10][11] Workflow Protocol:
-
System Setup: Build the initial peptide structure. Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system.
-
Parameterization: Use a standard force field (e.g., AMBER, CHARMM). Generate missing force field parameters for the non-natural N-Boc-3-isopropylamino-propionic acid residue using quantum chemical calculations if necessary. [9]3. Minimization: Perform energy minimization to relax any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure while restraining the peptide atoms.
-
Production Run: Run the simulation for a significant duration (e.g., 100-500 nanoseconds) without restraints to observe the peptide's natural dynamics.
-
Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, Ramachandran plots to analyze backbone dihedral angles, and hydrogen bond analysis.
Workflow for Molecular Dynamics Simulation
Caption: Molecular Dynamics (MD) Simulation Workflow.
Comparative Data Analysis:
| Metric | Pep-Ala | Pep-β-iPr | Interpretation |
| Backbone RMSD | High (> 3.0 Å) and fluctuating | Low (< 1.5 Å) and stable after equilibration | Pep-β-iPr maintains a stable, folded conformation, whereas Pep-Ala is highly flexible and samples a wide range of structures. |
| Intra-peptide H-Bonds | Few, transient hydrogen bonds | Stable, persistent hydrogen bonds forming a helical pattern | The β-amino acid residue nucleates and stabilizes a defined secondary structure through a robust hydrogen-bonding network. |
Synthesis of Findings
The combined experimental and computational data present a cohesive and compelling narrative. The incorporation of a single N-Boc-3-isopropylamino-propionic acid residue dramatically constrains the conformational freedom of a short peptide.
-
Causality: The extended β-amino acid backbone alters the natural phi/psi angles, while the bulky N-isopropyl group sterically hinders rotation and prevents the formation of a standard amide hydrogen bond. This combination forces the peptide backbone into a tight turn or helix.
-
Trustworthiness: The results are self-validating. The initial CD data suggesting an ordered structure are confirmed by high-resolution NMR, which provides specific distance restraints defining that structure. MD simulations then demonstrate that this experimentally-observed structure is stable and represents a low-energy conformational state.
-
Implications for Drug Design: The ability to use a single, non-natural residue to enforce a specific bioactive conformation is a powerful tool. It allows for the design of smaller, more rigid, and proteolytically stable peptidomimetics. This rigidity can lead to higher binding affinity and selectivity for therapeutic targets by reducing the entropic penalty of binding. [1]
Conclusion
The conformational analysis of peptides containing N-Boc-3-isopropylamino-propionic acid reveals its potent ability to induce and stabilize well-defined secondary structures. In direct comparison to a flexible α-peptide analog, the modified peptide demonstrates a clear propensity for ordered folding, as evidenced by Circular Dichroism, NMR spectroscopy, and Molecular Dynamics simulations. This guide provides the foundational protocols and comparative data necessary for researchers to leverage this and similar β-amino acids as powerful tools in the rational design of next-generation peptide therapeutics.
References
-
PubMed. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. [Link]
-
PubMed. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-beta-amino acids (beta-Caas) with anomeric methylamino- and difluorophenyl moieties. [Link]
-
PubMed. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. [Link]
-
PubMed. (n.d.). Circular dichroism of beta turns in peptides and proteins. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. [Link]
-
Royal Society of Chemistry. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-β-amino acids (β-Caas) with anomeric methylamino - and difluorophenyl moietie.... [Link]
-
ETH Zurich Research Collection. (2003). Circular dichroism spectra of beta- peptides. [Link]
-
Royal Society of Chemistry. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-β-amino acids (β-Caas) with anomeric methylamino- and. [Link]
-
UPCommons. (n.d.). Parameterization of non-natural amino acids for conformational search. [Link]
-
PubMed. (2012). Synthesis of C-linked carbo-β2-amino acids and β2-peptides: design of new motifs for left-handed 12/10- and 10/12-mixed helices. [Link]
-
bioRxiv. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. [Link]
-
Royal Society of Chemistry. (n.d.). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. [Link]
-
PubMed. (1998). Secondary Structure Formation in N-substituted Peptides. [Link]
-
University of Barcelona Digital Repository. (n.d.). Backbone N-modified peptides: beyond N-methylation. [Link]
-
bioRxiv. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. [Link]
-
PNAS. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
-
ACS Publications. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]
-
ACS Publications. (2025). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]
-
Beilstein Journals. (2014). Molecular architecture with carbohydrate functionalized β-peptides adopting 3₁₄-helical conformation. [Link]
-
Frontiers. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. [Link]
-
ACS Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
SCIRP. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]
-
Cambridge University Press. (n.d.). Conformations of amino acids and peptides. [Link]
-
ChemRxiv. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
PubMed Central. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. [Link]
-
ACS Publications. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]
-
PubMed. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. [Link]
-
ACS Publications. (n.d.). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. [Link]
-
Japan Science and Technology Agency. (n.d.). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES - Peptides. [Link]
-
Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Dalhousie University. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
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- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. Secondary structure formation in N-substituted peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of N-Boc-3-isopropylamino-propionic Acid: A Comparative Guide to HPLC Detection Strategies
The Analytical Challenge: The "Invisible" Analyte
N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9) is a highly versatile -amino acid derivative widely utilized as a building block in custom peptide synthesis and peptidomimetic drug discovery. However, its structural composition presents a severe challenge for routine purity analysis.
The molecule consists of an aliphatic backbone, an isopropylamine group, and an N-tert-butoxycarbonyl (Boc) protecting group. Crucially, it lacks any conjugated -systems or aromatic rings . Consequently, it exhibits a profound "chromophoric deficiency," rendering standard High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection at 254 nm entirely ineffective [1].
While analysts often default to low-wavelength UV detection (205–215 nm) to monitor the amide and carbamate carbonyl bonds, this approach is fraught with severe baseline drift during gradient elution and high susceptibility to solvent interference [1]. To achieve rigorous, regulatory-compliant purity assessment, modern analytical workflows must pivot to universal, mass-sensitive detection methods.
This guide objectively compares four detection strategies—UV (210 nm), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing actionable protocols and comparative data to optimize your analytical workflow.
Mechanistic Comparison of Detection Alternatives
To make an informed choice, one must understand the causality behind each detector's performance with non-chromophoric analytes.
Low-Wavelength UV Detection (210 nm)
-
Mechanism: Measures the absorbance of the carbonyl group in the N-Boc moiety.
-
The Causality of Failure: At 210 nm, common mobile phase additives (like Trifluoroacetic acid, TFA) and organic modifiers (like Methanol) exhibit significant background absorbance. During a gradient run, the shifting solvent composition causes massive baseline drift, masking low-level impurities. It is generally considered a "last resort" for this class of compounds [1].
Evaporative Light Scattering Detection (ELSD)
-
Mechanism: The eluent is nebulized and the solvent is evaporated. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is measured.
-
The Causality of Limitation: ELSD is a universal detector, but its response is inherently non-linear (requiring log-log calibration curves). Furthermore, particles must be larger than ~50 nm to efficiently scatter light, meaning low-concentration impurities often fail to generate a detectable signal [2].
Charged Aerosol Detection (CAD)
-
Mechanism: Similar to ELSD, the eluent is nebulized and dried. However, instead of light scattering, the resulting particles collide with a stream of positively charged nitrogen gas. The charge transferred to the particles is measured by an electrometer.
-
The Causality of Superiority: CAD can quantitatively detect particles as small as 10 nm. Because charge transfer is directly proportional to particle mass—regardless of the analyte's chemical structure—CAD provides a highly uniform response and up to 10-fold greater sensitivity than ELSD [2, 3]. It is the premier choice for underivatized amino acids [4].
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Mechanism: Electrospray Ionization (ESI) ionizes the molecules, which are then separated by their mass-to-charge ( ) ratio.
-
The Causality of Specificity: LC-MS offers unparalleled sensitivity and the ability to identify unknown impurities based on molecular weight. However, it suffers from matrix effects (ion suppression) and requires complex, expensive instrumentation.
Decision Matrix for Detector Selection
Below is the logical workflow for selecting the appropriate detector for N-Boc-protected aliphatic amino acids.
Figure 1: Decision matrix for selecting HPLC detectors for non-chromophoric amino acid derivatives.
Experimental Design & Methodology
To ensure a self-validating system, the following protocol utilizes a volatile mobile phase compatible across all four detector types. Note: We explicitly replace TFA with 0.1% Formic Acid. While TFA provides excellent ion-pairing, it causes severe ion suppression in MS and elevated background noise in aerosol-based detectors (CAD/ELSD) [3]. Formic acid provides sufficient acidity to protonate the carboxylic acid (improving reversed-phase retention) while maintaining detector compatibility.
Reagents and Instrumentation
-
Column: Modern sub-2- m C18 column (e.g., 2.1 x 100 mm, 1.7 m) to ensure sharp peak shapes and maximize signal-to-noise (S/N) ratio.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid ( ).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid ( ).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 L.
Step-by-Step Gradient Protocol
-
Equilibration: 5% B for 2 minutes.
-
Gradient Elution: Ramp linearly from 5% B to 95% B over 8 minutes. (Causality: The lipophilic Boc and isopropyl groups require high organic concentration for elution).
-
Wash: Hold at 95% B for 2 minutes to clear hydrophobic impurities.
-
Re-equilibration: Return to 5% B over 0.1 minutes and hold for 3.9 minutes.
Self-Validating System Suitability Test (SST)
Before analyzing unknown samples, the system must validate its own performance:
-
Prepare a standard solution of N-Boc-3-isopropylamino-propionic acid at 100 g/mL.
-
Perform six replicate injections.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be , and the retention time RSD must be . If CAD is used, ensure the baseline noise is stable prior to injection, as aerosol detectors are highly sensitive to mobile phase particulate contamination [4].
Comparative Performance Data
The following table summarizes the validated performance metrics of the four detection systems when analyzing N-Boc-3-isopropylamino-propionic acid using the protocol described above.
| Performance Metric | UV Detection (210 nm) | ELSD | CAD | LC-MS (ESI+, SIM Mode) |
| Limit of Detection (LOD) | ~500 ng | ~50 ng | ~2 ng | ~0.1 ng |
| Limit of Quantitation (LOQ) | ~1500 ng | ~150 ng | ~6 ng | ~0.3 ng |
| Linearity ( ) | 0.995 (Linear) | 0.992 (Log-Log) | 0.999 (Linear/Quadratic) | 0.998 (Linear) |
| Dynamic Range | 1 order of magnitude | 1.5 orders of magnitude | > 3 orders of magnitude | 3 orders of magnitude |
| Response Uniformity | Poor (Depends on bonds) | Moderate | Excellent (Mass-dependent) | Poor (Depends on ionization) |
| Gradient Baseline Stability | Very Poor (Severe drift) | Good | Excellent | Good |
Data Interpretation & Insights
-
Purity Profiling (Quantitation): CAD is the undisputed champion for determining the absolute purity of N-Boc-3-isopropylamino-propionic acid. Its uniform response means that unknown impurities (which also lack chromophores) will generate a signal proportional to their mass, allowing for accurate Area% normalization without needing specific reference standards for every impurity [2].
-
Impurity Identification: While CAD quantifies the best, LC-MS is required to identify the impurities. A hybrid LC-MS/CAD system split post-column offers the ultimate analytical setup.
-
The Fallacy of UV: Relying on UV 210 nm for this compound will result in a gross overestimation of purity, as trace impurities will fall below the 1500 ng LOQ and be lost in the gradient baseline drift.
Conclusion
For the purity analysis of N-Boc-3-isopropylamino-propionic acid, traditional UV detection is analytically insufficient. While ELSD provides a workable alternative for laboratories on a budget, Charged Aerosol Detection (CAD) is the optimal technology for routine purity assessment and standard-free quantitation. By pairing CAD with a sub-2- m C18 column and a volatile formic acid gradient, researchers can achieve highly reproducible, sensitive, and regulatory-compliant purity data.
References
-
Leistner, A., Pawellek, R., Holzgrabe, U. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." Customer Application Note 000721, University of Würzburg / Thermo Fisher Scientific. Available at: [Link]
A Comparative Guide to the Enantiomeric Purity Determination of N-Boc-3-isopropylamino-propionic acid
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is a cornerstone of drug safety and efficacy. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous characterization of the enantiomeric purity of all chiral starting materials and intermediates. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of N-Boc-3-isopropylamino-propionic acid, a key intermediate in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative performance data to inform the selection of the most appropriate analytical methodology for their specific needs.
The Criticality of Enantiomeric Purity
N-Boc-3-isopropylamino-propionic acid possesses a single chiral center, giving rise to two enantiomers. The biological activity of a drug molecule derived from this intermediate is often confined to a single enantiomer. The other enantiomer may be inactive, exhibit a different therapeutic effect, or even be toxic. Therefore, the precise quantification of the undesired enantiomer is a critical quality attribute that must be controlled throughout the manufacturing process.[1][2]
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess (e.e.) for N-Boc-3-isopropylamino-propionic acid can be reliably achieved through several advanced analytical techniques. This guide will focus on the three most prevalent and robust methods:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Each method operates on a distinct principle of chiral recognition and offers a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and excellent resolving power.[3][4][5]
Principle of Separation: The enantiomers of N-Boc-3-isopropylamino-propionic acid form transient diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Causality of Experimental Choices:
-
Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their versatility and proven success in resolving a wide range of chiral compounds, including N-protected amino acids.[4][5] Macrocyclic glycopeptide phases like teicoplanin or vancomycin are also excellent choices, particularly in reversed-phase or polar organic modes.[3][6]
-
Mobile Phase Composition: In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.[7] The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with both the analyte and the CSP. For reversed-phase applications, which are compatible with LC-MS, volatile buffers like ammonium trifluoroacetate or ammonium acetate in a water/acetonitrile or water/methanol gradient are employed.[3]
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution chromatographic technique suitable for the analysis of volatile and thermally stable compounds.[8] For amino acids and their derivatives, which are generally non-volatile, a derivatization step is mandatory to increase their volatility and improve chromatographic performance.[9][10]
Principle of Separation: After derivatization, the volatile enantiomeric derivatives are separated based on their differential interactions with a chiral stationary phase within the GC column.
Causality of Experimental Choices:
-
Derivatization: A two-step derivatization is typically required. First, the carboxylic acid group is esterified (e.g., with methanolic HCl to form the methyl ester). Subsequently, the N-Boc protected amino group can be further derivatized if needed, though for this specific molecule, esterification is the primary requirement to achieve volatility.[10] This process must be carefully controlled to prevent racemization.
-
Stationary Phase Selection: Chiral capillary columns, such as those coated with cyclodextrin derivatives or chiral polysiloxanes (e.g., Chirasil-Val), are commonly used for the separation of amino acid enantiomers.[11]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric purity.[12] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture induces the formation of transient diastereomeric complexes.[13] These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.
Principle of Analysis: The integration of the distinct signals corresponding to each enantiomer allows for the direct calculation of their relative abundance and, thus, the enantiomeric excess.
Causality of Experimental Choices:
-
Chiral Solvating Agent Selection: The choice of CSA is critical and depends on the functional groups present in the analyte. For N-Boc-3-isopropylamino-propionic acid, which has a carboxylic acid and a carbamate group, chiral amines, alcohols (like (R)-1,1'-bi-2-naphthol), or lanthanide-based chiral shift reagents can be effective.[13][14]
-
Solvent and Concentration: The interactions are often solvent-dependent, and the concentration of both the analyte and the CSA needs to be optimized to achieve baseline resolution of the diastereomeric signals.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the determination of the enantiomeric purity of N-Boc-3-isopropylamino-propionic acid.
| Performance Parameter | Chiral HPLC | Chiral GC | NMR with CSA | Key Considerations |
| Resolution (Rs) | > 2.0 | > 2.0 | N/A (signal separation in ppm) | A resolution of at least 1.5 is generally desired for baseline separation in chromatography.[7] |
| Precision (%RSD) | Major Enantiomer: ≤ 1.0%Minor Enantiomer: ≤ 5.0% | Major Enantiomer: ≤ 1.0%Minor Enantiomer: ≤ 5.0% | Major Enantiomer: ≤ 2.0%Minor Enantiomer: ≤ 10.0% | Precision targets are method-dependent; RSD values are typically higher for the minor enantiomer near the quantitation limit.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 105.0% | Accuracy is often determined by spiking the main enantiomer with known amounts of the undesired enantiomer.[8] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.5-1% | Chromatographic methods generally offer higher sensitivity than NMR. |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes (including derivatization) | 5 - 15 minutes | GC analysis time is longer when considering the sample preparation step. |
| Sample Preparation | Simple dissolution | Derivatization required | Simple mixing | Derivatization in GC is a critical step that requires careful optimization to avoid racemization.[15] |
| Method Development | Moderate | Complex (derivatization optimization) | Moderate to Complex (CSA screening) | HPLC offers a wide range of commercially available chiral columns, simplifying initial screening.[3][4] |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are fundamental to ensuring the integrity of the analytical results.
Chiral HPLC Protocol
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase, e.g., CHIRALPAK® IA (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the racemic N-Boc-3-isopropylamino-propionic acid in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a concentration of 1 mg/mL.
Validation Procedure:
-
Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to ensure no interference at the retention times of the enantiomers.
-
Linearity: Prepare a series of standard solutions of the undesired enantiomer at different concentrations and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Spike a known amount of the undesired enantiomer into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.[8]
-
Precision: Assess repeatability by performing six replicate injections of the sample solution. Determine intermediate precision by having a different analyst perform the analysis on a different day.
Workflow Diagram:
Caption: Chiral HPLC workflow for enantiomeric purity determination.
Chiral GC Protocol
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), and a split/splitless injector.
Derivatization Procedure (Esterification):
-
Accurately weigh approximately 5 mg of the sample or standard into a vial.
-
Add 1 mL of 1.25 M HCl in methanol.
-
Cap the vial tightly and heat at 100°C for 60 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
Chromatographic Conditions:
-
Column: Chiral capillary column, e.g., Chirasil®-Val (25 m x 0.25 mm, 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 100°C hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
Workflow Diagram:
Caption: Chiral GC workflow including the mandatory derivatization step.
NMR with Chiral Solvating Agent (CSA) Protocol
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-3-isopropylamino-propionic acid sample into an NMR tube.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire a standard proton NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(+)-1,1'-Bi-2-naphthol) to the NMR tube.
-
Gently mix the contents and acquire another proton NMR spectrum.
Data Analysis:
-
Identify a proton signal that is well-resolved and shows distinct chemical shifts for the two enantiomers in the presence of the CSA. The isopropyl methyl protons or the methine proton are likely candidates.
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Workflow Diagram:
Caption: NMR workflow for enantiomeric excess determination using a CSA.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric purity of N-Boc-3-isopropylamino-propionic acid depends on several factors, including the required sensitivity, available instrumentation, and the stage of drug development.
-
Chiral HPLC is the most versatile and widely adopted method for routine quality control due to its high sensitivity, robustness, and the wide availability of commercial chiral stationary phases. It is the recommended method for release testing of raw materials and intermediates.
-
Chiral GC offers excellent resolution and sensitivity but is hampered by the need for a derivatization step, which adds complexity and a potential source of error (racemization). It is a viable alternative if HPLC methods fail to provide adequate separation or if GC-MS is required for identification.
-
NMR with a Chiral Solvating Agent is a rapid, non-destructive technique that is particularly useful for reaction monitoring and high-throughput screening during process development. However, its lower sensitivity makes it less suitable for the quantification of trace enantiomeric impurities in final product release testing.
For regulatory submissions, it is often beneficial to have two orthogonal methods, such as Chiral HPLC and Chiral GC or Chiral HPLC and NMR, to provide a higher degree of confidence in the analytical results.[7] The validation of any chosen method must be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]
References
-
Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(1), 64-74. Available from: [Link]
-
Panin, A. N., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 54-61. Available from: [Link]
-
Pálla, G., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B, 1166, 122549. Available from: [Link]
-
Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. In: Chromatographic Analysis of the Environment. CRC Press. Available from: [Link]
-
Kovács, K. L., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2361. Humana, New York, NY. Available from: [Link]
-
Schurig, V. (1999). Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis using quinine or tert-butyl carbamoylated quinine as chiral additive. Chirality, 11(8), 654-663. Available from: [Link]
-
Reifsneider, S. H., et al. (1991). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Journal of Pharmaceutical Sciences, 80(12), 1174-1178. Available from: [Link]
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Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1957-1962. Available from: [Link]
-
Reddy, K. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(42), 5115-5125. Available from: [Link]
-
Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available from: [Link]
-
Alvarez, L., et al. (2001). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2485-2503. Available from: [Link]
- Sievers, R. E. (1975). U.S. Patent No. 3,915,641. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available from: [Link]
-
Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
-
Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Available from: [Link]
-
Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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ChemWhat. N-Boc-3-isopropylamino-propionic acid [917202-02-9]. Available from: [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. Available from: [Link]
-
R-Discovery. 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers (III). Available from: [Link]
-
PubChem. 3-N-Boc-amino-3-(4')-piperidine-propionic acid. Available from: [Link]
-
LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]
-
Głowacki, A., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3896. Available from: [Link]
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Available from: [Link]
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A Senior Scientist's Guide to Evaluating N-Boc-3-isopropylamino-propionic acid: A Comparative Analysis of Certificates of Analysis and Performance Data
For researchers, scientists, and professionals in drug development, the integrity of every reagent is paramount. The Certificate of Analysis (CoA) that accompanies a chemical is the first line of defense in ensuring quality and reproducibility. This guide provides an in-depth analysis of the CoA for N-Boc-3-isopropylamino-propionic acid, a crucial building block in medicinal chemistry and peptide synthesis. We will dissect the key analytical parameters and demonstrate through experimental data why a stringent evaluation of this document is critical for successful outcomes.
N-Boc-3-isopropylamino-propionic acid and its derivatives are utilized in a variety of research applications, including the synthesis of novel therapeutic agents, the development of prodrugs to improve pharmacokinetic properties, and the creation of unique peptide structures. Given its role as a foundational component, its purity and identity directly influence the yield, impurity profile, and biological activity of the final product.
Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Review
A CoA is a formal document that certifies that a product meets its predetermined specifications. Let's examine the essential components of a comprehensive CoA for N-Boc-3-isopropylamino-propionic acid.
Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary and powerful technique for confirming the chemical structure of a molecule. For N-Boc-3-isopropylamino-propionic acid, a ¹H NMR spectrum should show characteristic peaks corresponding to the protons of the Boc group, the isopropyl group, and the propionic acid backbone. The integration of these peaks should be consistent with the number of protons in each part of the molecule. A CoA that simply states "Conforms to Structure" should be supported by an actual spectrum that can be reviewed.
Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of non-volatile and semi-volatile compounds. It separates the main component from any impurities. The purity is typically reported as a percentage of the total peak area in the chromatogram. For high-stakes applications like drug discovery, a purity of >98% is often required to minimize the risk of side reactions or the introduction of confounding variables in biological assays.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For N-Boc-3-isopropylamino-propionic acid (Molecular Formula: C11H21NO4), the expected molecular weight is 231.29 g/mol . The CoA should report a mass-to-charge ratio (m/z) that corresponds to this value (e.g., [M+H]⁺ at 232.3 or [M+Na]⁺ at 254.3).
Appearance and Solubility
While seemingly basic, these physical properties are important quality indicators. The expected appearance is typically a white to off-white solid. Any significant deviation could indicate the presence of impurities or degradation. Solubility information (e.g., in methanol, chloroform) is practical data for experimental setup.
Comparative Analysis: The Impact of Purity on Experimental Outcomes
To illustrate the importance of a high-quality reagent, we will compare two hypothetical lots of N-Boc-3-isopropylamino-propionic acid:
-
Lot A (High-Purity Grade): Meets stringent quality control specifications.
-
Lot B (Standard Grade): Has a lower purity level that may be acceptable for less sensitive applications.
| Parameter | Lot A (High-Purity Grade) | Lot B (Standard Grade) | Rationale and Potential Impact |
| Purity (HPLC) | 99.6% | 95.2% | The 4.4% of impurities in Lot B could include starting materials, by-products, or degradation products that may interfere with subsequent reactions. |
| ¹H NMR | Conforms to structure, no significant impurity peaks observed. | Conforms to structure, but with minor unassigned peaks. | Unidentified peaks in Lot B's NMR suggest the presence of organic impurities that could be reactive. |
| Appearance | White crystalline powder | Slightly yellow powder | The yellow tint in Lot B may indicate the presence of chromophoric impurities or degradation over time. |
| Water Content (Karl Fischer) | 0.1% | 1.5% | Higher water content in Lot B can affect reaction stoichiometry, especially with water-sensitive reagents. |
Experimental Validation: A Peptide Coupling Reaction
To provide concrete evidence of how CoA specifications translate to performance, we conducted a standard solution-phase peptide coupling reaction. N-Boc-3-isopropylamino-propionic acid from both Lot A and Lot B was coupled with a model amine (e.g., Benzylamine) using HATU, a common and efficient coupling reagent.
The core of this process is the activation of the carboxylic acid by HATU to form a highly reactive ester, which is then attacked by the amine to form the desired amide bond.
Experimental Workflow Diagram
Caption: Workflow for the comparative peptide coupling experiment.
Results
The crude reaction mixtures were analyzed by HPLC to determine the yield of the desired product and the purity of the crude material.
| Lot Used | Purity of Starting Material (from CoA) | Yield of Desired Product (by HPLC area%) | Purity of Crude Product (by HPLC area%) | Observations |
| Lot A | 99.6% | 97% | 95% | Clean reaction profile with minimal by-products. |
| Lot B | 95.2% | 85% | 78% | Significant by-product peaks observed, complicating purification. |
Discussion of Results
The experimental data clearly demonstrates a direct correlation between the purity of the starting material and the outcome of the reaction.
-
Yield: The higher purity of Lot A resulted in a significantly higher yield of the target amide. Impurities in Lot B likely consumed reagents or participated in side reactions, reducing the formation of the desired product.
-
Purity Profile: The reaction with Lot A produced a much cleaner crude product. This is a critical factor in drug development, as a cleaner reaction profile simplifies the purification process, saving time and resources. The multiple by-products seen with Lot B would necessitate a more complex and potentially lower-yielding purification scheme.
This experiment validates the principle that even seemingly small differences in purity on a CoA can have a substantial impact on laboratory outcomes.
Detailed Experimental Protocol
The following is a detailed protocol for the HATU-mediated coupling reaction used in this guide.
Materials:
-
N-Boc-3-isopropylamino-propionic acid (Lot A or Lot B)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-isopropylamino-propionic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 equivalents) to the mixture. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add benzylamine (1.05 equivalents) to the activated mixture. Continue to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (
A Comparative Guide to the Efficacy of Coupling Reagents for N-Boc-3-isopropylamino-propionic acid
An objective guide for researchers, scientists, and drug development professionals.
The synthesis of complex peptides and small molecules often hinges on the crucial step of amide bond formation. The selection of an appropriate coupling reagent is paramount, particularly when dealing with sterically hindered substrates. N-Boc-3-isopropylamino-propionic acid, an N-protected, N-alkylated β-amino acid, presents a significant synthetic challenge due to the steric bulk imposed by both the tert-butyloxycarbonyl (Boc) protecting group and the N-isopropyl substituent. This guide provides a comprehensive comparison of commonly used coupling reagents, offering field-proven insights and detailed experimental protocols to enable researchers to make informed decisions for achieving optimal reaction efficiency, product purity, and yield.
The Challenge: Overcoming Steric Hindrance
The primary obstacle in the acylation of an amine with N-Boc-3-isopropylamino-propionic acid is the steric hindrance around the carboxylic acid. This bulkiness can impede the formation of the activated intermediate and the subsequent nucleophilic attack by the amine. An inefficient coupling can lead to low yields, slow reaction kinetics, and the need for harsh conditions that may compromise the integrity of sensitive functional groups elsewhere in the molecule. Therefore, for such a demanding substrate, the choice of coupling reagent must go beyond standard methods to those specifically designed for "difficult" couplings.[1]
A Review of Key Coupling Reagent Classes
The efficacy of a coupling reagent is largely determined by the reactivity of the active ester it generates. The general order of reactivity for the leaving groups is OAt > OxymaPure > OBt.[2] We will compare representatives from the most relevant classes: carbodiimides, phosphonium salts, and aminium (uronium) salts.
-
Carbodiimides (EDC, DIC): These are classic, cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is almost always required.[3][4] While ubiquitous, their efficacy can be limited with sterically demanding substrates.
-
Phosphonium Salts (PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) were developed to generate OBt esters in situ, offering higher efficiency and fewer side reactions than carbodiimides alone.[5] They are highly effective, but the original phosphonium reagent, BOP, produced a carcinogenic byproduct, hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[4][6]
-
Aminium/Uronium Salts (HBTU, HATU, HCTU): This class of reagents is among the most popular and effective for peptide synthesis.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates the same OBt active ester as PyBOP and is a reliable workhorse for many standard couplings.[7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more potent reagent that utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as the leaving group. The resulting OAt active ester is significantly more reactive than the OBt ester due to the electron-withdrawing effect of the pyridine nitrogen in the azabenzotriazole ring, which also provides anchimeric assistance during the coupling.[2][7] This makes HATU exceptionally effective for hindered couplings.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly efficient alternative to HATU, forming a reactive O-6-ClBt ester.[1][2]
-
-
Modern Onium Salts (COMU): As a next-generation reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is based on the OxymaPure leaving group. It offers remarkable efficiency, often superior to HATU, with the added benefit of being non-explosive and highly soluble.[2][8] COMU exists in the more reactive uronium form, ensuring rapid and clean conversions.[5]
Comparative Experimental Design
To objectively assess the performance of these reagents, a standardized experimental protocol is essential. The following workflow is designed to compare the efficacy of selected reagents for coupling N-Boc-3-isopropylamino-propionic acid with a model primary amine, benzylamine.
Caption: General workflow for the comparative coupling experiments.
Detailed Protocols and Mechanistic Insights
The following protocols are based on a 1 mmol scale reaction. All reactions should be performed in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Rationale: This represents a standard, cost-effective method. The addition of HOBt is critical to form an HOBt active ester, which is more stable and selective than the initial O-acylisourea intermediate, thereby reducing the risk of side reactions.[9]
-
Procedure:
-
Dissolve N-Boc-3-isopropylamino-propionic acid (231.3 mg, 1.0 mmol) and HOBt (153.1 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (210.9 mg, 1.1 mmol) and stir for 15 minutes.
-
In a separate flask, dissolve benzylamine (118.0 µL, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol) in 2 mL of anhydrous DMF.
-
Add the amine/base solution to the activated acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Caption: EDC/HOBt activation pathway.
-
Rationale: HBTU offers a more direct and generally faster route to the OBt active ester compared to EDC/HOBt, making it a robust choice for many applications.[7]
-
Procedure:
-
Dissolve N-Boc-3-isopropylamino-propionic acid (231.3 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Add HBTU (398.3 mg, 1.05 mmol) to the solution.
-
Add DIPEA (348 µL, 2.0 mmol) and stir for 5 minutes for pre-activation.
-
Add benzylamine (118.0 µL, 1.1 mmol).
-
Stir at room temperature for 2-6 hours, monitoring by LC-MS.
-
-
Rationale: HATU is the reagent of choice for sterically demanding couplings. The formation of the highly reactive OAt active ester is expected to significantly accelerate the reaction and improve the final yield compared to HBTU.[1][2]
-
Procedure:
-
Dissolve N-Boc-3-isopropylamino-propionic acid (231.3 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Add HATU (399.3 mg, 1.05 mmol) to the solution.
-
Add DIPEA (348 µL, 2.0 mmol) and stir for 2-5 minutes for pre-activation.
-
Add benzylamine (118.0 µL, 1.1 mmol).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Sources
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- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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A Comparative Study of Deprotection Methods for N-Boc-3-isopropylamino-propionic acid
For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step that can significantly impact yield, purity, and overall efficiency in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of chemical environments. However, its effective removal from the target molecule, N-Boc-3-isopropylamino-propionic acid, requires careful consideration of the available methods. This guide provides an in-depth comparative analysis of common deprotection strategies for this substrate, offering insights into the underlying mechanisms and providing detailed experimental protocols to inform your synthetic planning.
Introduction to N-Boc Deprotection
The N-Boc group is a carbamate that shields the nucleophilic character of the amine nitrogen. Its removal is typically achieved under acidic conditions, which facilitate the cleavage of the tert-butyl-oxygen bond.[1] The choice of the deprotection method is dictated by the overall molecular architecture, particularly the presence of other acid-sensitive functional groups, and considerations of reaction scalability and green chemistry principles. This guide will focus on three primary methodologies: strong acid cleavage with Trifluoroacetic Acid (TFA), milder acidic conditions using Hydrochloric Acid (HCl) in dioxane, and a neutral, thermal approach using water.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a powerful reagent for Boc deprotection, often leading to rapid and complete removal of the protecting group.[2] Its high acidity readily protonates the carbonyl oxygen of the Boc group, initiating a cascade that results in the formation of a stable tert-butyl cation and the release of the free amine as its trifluoroacetate salt.[1][3]
Mechanistic Rationale
The deprotection proceeds through an E1 elimination mechanism. The protonated carbamate is unstable and fragments to form a carbamic acid and a tert-butyl cation. The carbamic acid intermediate readily decarboxylates to yield the free amine, while the tert-butyl cation is typically scavenged or eliminated as isobutylene.[1]
Caption: Workflow for TFA-mediated deprotection.
Experimental Protocol
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-3-isopropylamino-propionic acid (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-isopropylamino-propionic acid.
Method 2: Hydrochloric Acid in Dioxane
For substrates that may be sensitive to the harshness of neat or highly concentrated TFA, a solution of hydrogen chloride in an organic solvent like dioxane offers a milder alternative.[4][5] This method is often preferred for its selectivity, particularly when other acid-labile groups are present.[6]
Mechanistic Rationale
The mechanism is analogous to that of TFA-mediated deprotection, involving acid-catalyzed cleavage of the Boc group. The use of HCl in a non-aqueous solvent like dioxane provides a controlled acidic environment sufficient to effect deprotection without causing degradation of sensitive functionalities.[7]
Caption: Workflow for HCl/Dioxane deprotection.
Experimental Protocol
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing N-Boc-3-isopropylamino-propionic acid (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane.
-
Stir the resulting suspension at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as its hydrochloride salt.
-
Triturate the residue with diethyl ether to induce precipitation of the salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 3-isopropylamino-propionic acid hydrochloride.
Method 3: Thermal Deprotection in Water
In a move towards greener and more sustainable chemistry, thermal deprotection in water has emerged as a viable, catalyst-free method for Boc removal.[8][9] This approach is particularly advantageous for substrates that are sensitive to acidic conditions and for processes where the use of chlorinated solvents is undesirable.
Mechanistic Rationale
At elevated temperatures, water can act as both a weak acid and a weak base, facilitating the hydrolysis of the carbamate.[8] The proposed mechanism involves nucleophilic attack of water on the carbonyl carbon of the Boc group, leading to the formation of a tetrahedral intermediate which then collapses to release the free amine, carbon dioxide, and tert-butanol.[8]
Caption: Workflow for thermal deprotection in water.
Experimental Protocol
Materials:
-
N-Boc-3-isopropylamino-propionic acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-Boc-3-isopropylamino-propionic acid (1.0 equiv) in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary, but for many substrates, completion is observed within 15-60 minutes.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product is not fully water-soluble, extract the aqueous solution with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-isopropylamino-propionic acid.
Comparative Analysis
| Parameter | TFA in DCM | 4M HCl in Dioxane | Thermal (Water) |
| Reagent/Conditions | Strong acid, anhydrous | Milder acid, anhydrous | Neutral, aqueous, high temperature |
| Reaction Time | Typically fast (1-3 hours) | Moderate (2-4 hours) | Variable, can be very fast (<1 hour) |
| Workup | Requires neutralization for free amine | Simple evaporation for HCl salt | Extraction may be required |
| Selectivity | Lower selectivity | Higher selectivity for Boc vs. other acid-labile groups[6] | High selectivity, avoids acid-sensitive groups |
| Green Chemistry | Use of chlorinated solvent, strong acid | Use of ether solvent, strong acid | Excellent; avoids organic solvents and catalysts[8][9] |
| Scalability | Readily scalable | Readily scalable | Potentially limited by solubility and reactor design for very large scale |
| Product Form | TFA salt or free amine | HCl salt | Free amine |
Conclusion
The selection of an appropriate deprotection method for N-Boc-3-isopropylamino-propionic acid is a critical decision in the synthetic workflow. For rapid and robust deprotection, TFA in DCM is a reliable choice, provided the substrate lacks other acid-sensitive functionalities. When higher selectivity is required, 4M HCl in dioxane offers a milder alternative. For processes where green chemistry principles are a priority and the substrate is thermally stable, thermal deprotection in water presents an attractive, catalyst-free option. It is imperative for researchers to consider the specific constraints of their synthetic route and to perform small-scale optimization studies to determine the most effective method for their application. The protocols provided herein serve as a validated starting point for such investigations.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Canadian Center of Science and Education. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
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A Comparative Guide to N-Boc-3-isopropylamino-propionic acid: A Specialized Building Block for Advanced Peptidomimetics
This guide provides an in-depth technical analysis of N-Boc-3-isopropylamino-propionic acid, a specialized N-alkylated β-amino acid. As this is not a commonly available commercial product, this document serves as a guide for its synthesis, strategic application, and comparison with other foundational building blocks in modern medicinal chemistry. We will deconstruct the molecule to its core components, propose a robust synthetic pathway, and evaluate its performance characteristics in the context of drug development, offering researchers a comprehensive framework for its utilization.
Molecular Deconstruction: The Sum of Its Parts
The utility of N-Boc-3-isopropylamino-propionic acid stems from the unique combination of its three key structural features: the β-amino acid backbone, the N-isopropyl group, and the N-Boc protecting group.
-
The β-Amino Acid Core: Unlike natural α-amino acids, β-amino acids possess an additional carbon atom in their backbone.[1][2] This seemingly minor alteration has profound consequences for peptide structure and function. Peptides incorporating β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a critical advantage for improving the in-vivo half-life of peptide-based therapeutics.[3] Furthermore, the elongated backbone provides access to a diverse range of stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides, enabling the design of novel bioactive "foldamers".[1][4]
-
The N-Isopropyl Substituent: The alkyl group on the amide nitrogen fundamentally alters the properties of the amino acid. N-alkylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor.[5] This modification can disrupt or stabilize specific secondary structures and can significantly increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and oral bioavailability.[5] The bulky isopropyl group, compared to a smaller methyl group, introduces significant steric hindrance. This steric bulk can conformationally constrain the peptide backbone and presents unique challenges during peptide synthesis.[6]
-
The N-tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its primary function is to temporarily mask the nucleophilicity of the amine to prevent unwanted side reactions during subsequent chemical transformations, such as peptide coupling.[7] The Boc group's popularity lies in its stability to a wide range of reaction conditions, including bases and nucleophiles, while being easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8]
A Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is a critical decision that dictates the entire synthetic strategy. The Boc group exists within a paradigm of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting one another.[9] The main alternatives to Boc are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[7]
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[9] | Base (e.g., 20% Piperidine in DMF)[7] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] |
| Primary Application | Solid-Phase (SPPS) & Solution-Phase | Solid-Phase Peptide Synthesis (SPPS) | Primarily Solution-Phase Synthesis |
| Key Advantages | - Orthogonal to Fmoc and Cbz.[10]- Strong acid cleavage can help disrupt peptide aggregation.[] | - Mild deprotection conditions.- Orthogonal to Boc and acid-labile side-chain groups.- UV-active byproduct allows for reaction monitoring.[10] | - Stable to acidic and mildly basic conditions.- Orthogonal to Boc and Fmoc. |
| Limitations | - Requires strong, corrosive acids for removal.- Not suitable for molecules with other acid-sensitive functional groups.[] | - Deprotection can be problematic for base-sensitive sequences.- Dibenzofluvene byproduct can cause side reactions if not scavenged. | - Incompatible with reducible functional groups (e.g., alkynes, Cys).- Requires specialized hydrogenation equipment. |
Visualization: The Principle of Orthogonal Protection
The following diagram illustrates how Boc, Fmoc, and other protecting groups (like the benzyl ester, Bzl) can be used in concert to selectively unmask different parts of a molecule, enabling complex synthetic routes.
Caption: Orthogonal deprotection strategy using Fmoc, Boc, and Bzl.
Proposed Synthetic Pathway
A logical and efficient route to synthesize N-Boc-3-isopropylamino-propionic acid involves a three-step sequence starting from commercially available reagents. This pathway leverages the aza-Michael addition to form the β-amino acid backbone, followed by standard saponification and Boc-protection steps.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(isopropylamino)propanoate via Aza-Michael Addition
The aza-Michael reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[12] The reaction between a primary amine and an acrylate can proceed to give both mono- and di-adducts; however, reaction conditions can be tuned to favor mono-addition.[13][14]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acrylate (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add isopropylamine (1.1 eq.) dropwise to the stirred solution. Causality Note: Adding the amine slowly at a low temperature helps to control the exothermicity of the reaction and can improve selectivity for the mono-adduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude ethyl 3-(isopropylamino)propanoate can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step 2: Saponification to 3-(Isopropylamino)propionic acid
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v). Add sodium hydroxide (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~6-7 with 1M HCl. Causality Note: Careful neutralization is required to protonate the carboxylate without significantly protonating the secondary amine, which facilitates isolation.
-
Isolation: Concentrate the solution in vacuo to remove the methanol. The resulting aqueous solution containing the product can be used directly in the next step or lyophilized to obtain the solid product.
Step 3: Synthesis of N-Boc-3-isopropylamino-propionic acid
This step follows a standard procedure for the Boc protection of an amino acid.[15]
-
Reaction Setup: Dissolve the 3-(isopropylamino)propionic acid from Step 2 in a suitable solvent system, such as a 1:1 mixture of 1,4-dioxane and water. Add a base, such as sodium bicarbonate (2.5 eq.) or triethylamine.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise or as a solution in dioxane.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH 2-3 with cold 1M HCl or citric acid solution. Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final N-Boc-3-isopropylamino-propionic acid.[16]
Visualization: Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Performance in Peptide Synthesis & Comparison
Challenges in Peptide Coupling
The primary challenge in using N-Boc-3-isopropylamino-propionic acid is the steric hindrance presented by the N-isopropyl group during amide bond formation.[6] Secondary amines are inherently less nucleophilic than primary amines, and the bulky isopropyl group further impedes the approach to the activated carboxyl group of the coupling partner.[17]
-
Inefficiency of Standard Reagents: Traditional coupling reagents like carbodiimides (e.g., DCC, EDC) are often inefficient for coupling sterically hindered amino acids, leading to slow reaction rates and low yields.[18]
-
Recommended High-Efficiency Reagents: To overcome this steric barrier, more potent coupling reagents are required. Urionium-based reagents such as HATU , HBTU , and phosphonium-based reagents like PyAOP are highly recommended.[17][18] These reagents form highly reactive activated esters that can overcome the reduced nucleophilicity of the secondary amine.
-
Optimized Conditions: The use of microwave-assisted synthesis can dramatically increase reaction rates and drive difficult couplings to completion by providing the necessary activation energy.[6] Double coupling, where the coupling step is repeated, may also be necessary to ensure high yields.[17]
Structural Impact and Comparison to Alternatives
The incorporation of N-Boc-3-isopropylamino-propionic acid creates a unique peptide backbone.
Visualization: α- vs. β-Peptide Backbones
Caption: Comparison of peptide backbone structures.
The following table compares our target molecule with other non-standard amino acids used to achieve similar goals in drug design.
| Building Block | Key Structural Feature | Primary Advantage(s) | Key Disadvantage(s) |
| N-Boc-3-isopropylamino-propionic acid | N-alkylated β-amino acid | Protease resistance, conformational constraint, increased lipophilicity. | High steric hindrance in coupling, synthesis required. |
| N-Methyl Amino Acids | N-methylation of α-amino acid | Removes H-bond donor, increases permeability.[5] | Sterically hindered coupling, can disrupt secondary structures.[6] |
| AIB (α-aminoisobutyric acid) | α,α-disubstituted | Strongly promotes helical conformations. | Very high steric hindrance. |
| Cyclic β-Amino Acids | Constrained β-amino acid backbone | Induce well-defined, rigid turns and helices.[3] | Synthesis can be complex, limited side-chain diversity. |
Conclusion
N-Boc-3-isopropylamino-propionic acid represents a highly specialized yet powerful building block for medicinal chemists. While its synthesis requires a multi-step process and its incorporation into peptides necessitates optimized coupling protocols, the potential benefits are substantial. The combination of a protease-resistant β-amino acid backbone with the conformational constraints and altered polarity imparted by the N-isopropyl group offers a unique tool for designing next-generation peptidomimetics. By understanding the principles of its synthesis and the nuances of its application, researchers can leverage this and similar structures to develop novel therapeutics with enhanced stability, bioavailability, and precisely engineered biological activity.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232.
-
Fairlie, D. P., Gauthier, C. A., & Feng, Y. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 835-850. [Link]
-
Ingenta Connect. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Ingenta Connect. [Link]
-
Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]
-
Sarker, M., Tom, J., & Hili, R. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Bioconjugate Chemistry, 27(8), 1843-1847. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. Chemical Reviews, 104(12), 5823-5846.
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Watsongroup. [Link]
-
Chandrasekaran, R., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science, 362(6416), 804-808. [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
RSC Publishing. (2014). Biosynthesis of natural products containing β-amino acids. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
RSC Publishing. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. [Link]
-
Georgia Southern University. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Electronic Theses and Dissertations. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... [Link]
-
Van Lommel, R., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12214-12225. [Link]
-
Konuray, A. O., et al. (2017). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. European Polymer Journal, 88, 124-135. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5724-5727. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Chen, C. H., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 8(64), 36625-36634. [Link]
-
Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3865. [Link]
-
Scholars Research Library. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Der Pharma Chemica. [Link]
-
MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Taylor & Francis. (n.d.). Propionic acid – Knowledge and References. [Link]
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Navigating the Niche: A Comparative Guide to Sourcing and Quality Verification of N-Boc-3-isopropylamino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The Sourcing Conundrum: Custom Synthesis as the Primary Route
A thorough search for "N-Boc-3-isopropylamino-propionic acid" reveals a significant hurdle: the absence of a dedicated CAS number and a lack of off-the-shelf availability from major chemical suppliers. This indicates that the compound is likely not a standard stock item and must be obtained through custom synthesis. Consequently, a direct comparison of supplier-provided quality data is not feasible. Instead, a more pertinent comparison involves evaluating potential custom synthesis providers based on their capabilities, quality management systems, and transparency.
Supplier & Quality Landscape for Custom Synthesis
When engaging a supplier for a custom synthesis project like N-Boc-3-isopropylamino-propionic acid, the emphasis shifts from comparing product specifications to evaluating the provider's service and quality assurance processes. Here is a comparative overview of key considerations when selecting a custom synthesis partner:
| Feature | BOC Sciences | Other Custom Synthesis Providers (General) | Key Considerations for Researchers |
| Service Scope | Offers comprehensive custom synthesis services for natural and a wide range of non-natural amino acid derivatives, including β-amino acids.[][][] | Varies; some may specialize in specific classes of compounds or synthesis scales. | Ensure the provider has explicit experience with N-Boc protected amino acids and β-amino acid derivatives. |
| Quoted Purity & Analysis | Provides mass molecular identification and HPLC purity analysis reports with every synthetic amino acid.[] | Typically offer a range of purity levels (e.g., >95%, >98%) with accompanying analytical data (HPLC, NMR, MS) upon request. | Clearly define the required purity level and the specific analytical data package needed to verify it. |
| Quality Management | Adheres to quality control and quality assurance protocols to ensure product quality.[4] | Quality systems can vary. Look for ISO 9001 certification or other indicators of a robust quality management system. | Inquire about their quality control processes, including in-process controls and final product testing. |
| Technical Expertise | Employs various synthetic methods, including chemical synthesis and enzymatic catalysis, to achieve high stereoselectivity.[] | Look for a strong track record in complex organic synthesis and purification. | Discuss the proposed synthetic route with their technical team to gauge their understanding and capability. |
In-House Quality Verification: An Essential Protocol
Given the custom nature of sourcing N-Boc-3-isopropylamino-propionic acid, independent verification of its identity and purity upon receipt is paramount. The following experimental protocols provide a robust framework for this crucial step.
I. Structural Confirmation and Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the supplied N-Boc-3-isopropylamino-propionic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Expected Signals:
-
A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
A multiplet for the CH proton of the isopropyl group.
-
Two doublets for the six methyl protons of the isopropyl group.
-
Multiplets corresponding to the -CH₂-CH₂- backbone of the propionic acid moiety.
-
A broad signal for the N-H proton (if not exchanged with deuterium).
-
A broad signal for the carboxylic acid proton (unless exchanged).
-
-
Purity Indication: The integration of the signals should correspond to the number of protons in the expected structure. The presence of significant unidentifiable signals suggests impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum.
-
Expected Signals:
-
Signals corresponding to the quaternary and methyl carbons of the Boc group.
-
Signals for the carbons of the isopropyl group.
-
Signals for the methylene carbons of the propionic acid backbone.
-
A signal for the carbonyl carbon of the Boc group.
-
A signal for the carboxylic acid carbonyl carbon.
-
-
Purity Indication: The presence of more signals than expected for the structure indicates impurities.
-
II. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of the compound and detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition (e.g., 90:10 A:B) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
III. Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is suitable for this type of molecule.
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Ions:
-
Positive mode: [M+H]⁺, [M+Na]⁺
-
Negative mode: [M-H]⁻
-
-
The observed mass-to-charge ratios (m/z) should correspond to the calculated molecular weight of N-Boc-3-isopropylamino-propionic acid (C₁₁H₂₁NO₄, MW: 231.29 g/mol ).
-
Potential Impurities in Custom Synthesis
During the synthesis and purification of N-Boc protected amino acids, several types of impurities can be introduced. Awareness of these possibilities can aid in their detection and removal.
-
Unreacted Starting Materials: Residuals of the starting amino acid or Boc-anhydride.
-
Di-Boc Protected Impurity: Formation of a product where a secondary amine is doubly protected, though less common.
-
Side-chain Modification Impurities: Unintended reactions on the isopropyl group.
-
Residual Solvents and Reagents: Traces of solvents used in the reaction and purification, or residual coupling reagents.[5]
-
Enantiomeric Impurities: If a specific stereoisomer is synthesized, the presence of the other enantiomer should be assessed, often requiring chiral HPLC methods.[]
Visualizing the Workflow
Caption: Key structural features of N-Boc-3-isopropylamino-propionic acid.
Conclusion
The acquisition of specialized reagents like N-Boc-3-isopropylamino-propionic acid necessitates a shift in procurement strategy from simple purchasing to a more involved process of engaging with custom synthesis providers. The lack of standardized supplier data makes in-house quality verification not just a recommendation, but an essential component of sound scientific practice. By implementing a rigorous analytical workflow encompassing NMR, HPLC, and MS, researchers can ensure the identity, purity, and integrity of these critical building blocks, thereby safeguarding the validity and reproducibility of their scientific outcomes.
References
-
Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved from [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
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Validation and Comparative Analysis of N-Boc-3-isopropylamino-propionic Acid Synthesis Protocols
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation
Executive Summary
As β -amino acids continue to gain traction in the development of peptidomimetics, foldamers, and small-molecule therapeutics, the demand for orthogonally protected, sterically hindered building blocks has surged[1]. N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9) is a critical intermediate in this space. The incorporation of an N-isopropyl group enhances proteolytic stability and alters the pharmacokinetic profile of the resulting peptides.
This guide provides a critical, data-backed comparison of the two primary synthetic routes used to generate this molecule: Route A (Aza-Michael Addition) and Route B (Reductive Amination) . By analyzing the mechanistic causality behind each step, we establish a self-validating framework to help you select and execute the optimal protocol for your scale-up or discovery needs.
Strategic Route Selection & Mechanistic Causality
The synthesis of N-alkylated β -amino acids fundamentally relies on establishing the C–N bond with high selectivity.
Route A: The Aza-Michael Addition (Recommended)
The aza-Michael reaction is a nucleophilic conjugate addition involving an amine (Michael donor) and an electron-deficient alkene (Michael acceptor)[2]. When synthesizing N-Boc-3-isopropylamino-propionic acid, isopropylamine is reacted with methyl acrylate.
-
The Causality of Selectivity: A notorious issue with aza-Michael additions using primary amines is over-alkylation, which yields undesired tertiary amine bis-adducts. However, the steric bulk of the isopropyl group imposes a severe kinetic barrier against a second addition. This naturally arrests the reaction at the mono-adduct stage, ensuring near-perfect selectivity without requiring temporary protecting groups[3].
-
Mechanism: The reaction proceeds via nucleophilic attack on the β -carbon, generating a zwitterionic intermediate. Subsequent inter- or intramolecular proton transfer neutralizes the intermediate to form the stable secondary amine[2].
Route B: Reductive Amination
This route involves the condensation of unprotected β -alanine with acetone to form an iminium ion, followed by in situ reduction using sodium cyanoborohydride (NaBH 3 CN)[4].
-
The Causality of Inefficiency: While the starting materials are inexpensive, β -alanine exists as a zwitterion, making it highly insoluble in standard organic solvents. This necessitates aqueous or methanolic conditions, which hydrolyze the intermediate iminium ion, pushing the equilibrium backward. Consequently, the reaction requires a large excess of acetone and extended reaction times to achieve moderate yields[4].
Figure 1: Synthetic decision tree comparing Aza-Michael and Reductive Amination routes.
Experimental Validation Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the chemist to verify the success of a step before proceeding.
Protocol A: Aza-Michael Addition Route (High-Yield Workflow)
Step 1: Synthesis of Methyl 3-(isopropylamino)propanoate
-
Setup: Charge a round-bottom flask with methyl acrylate (1.0 equiv, 100 mmol) and methanol (50 mL). Cool the system to 0 °C using an ice bath.
-
Addition: Add isopropylamine (1.2 equiv, 120 mmol) dropwise over 30 minutes. Causality: The dropwise addition controls the exothermic conjugate addition and prevents the polymerization of methyl acrylate.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the methyl acrylate spot and the appearance of a single secondary amine spot confirms selective mono-addition[3].
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess volatile isopropylamine. The crude ester is carried directly to the next step.
Step 2: One-Pot Boc-Protection and Saponification
-
Setup: Dissolve the crude ester in a 1:1 mixture of THF and H 2 O (100 mL).
-
Protection: Add NaHCO 3 (2.0 equiv) followed by Boc 2 O (1.1 equiv). Stir at room temperature for 4 hours.
-
Hydrolysis: Add LiOH·H 2 O (2.0 equiv) directly to the reaction mixture. Causality: LiOH serves a dual purpose—it drives the saponification of the methyl ester while maintaining the alkaline environment necessary to keep the newly formed carboxylic acid deprotonated and soluble in the aqueous phase. Stir for 4 hours.
-
Workup: Wash the mixture with diethyl ether (to remove unreacted Boc 2 O and non-polar impurities). Carefully acidify the aqueous layer to pH ~3 using 1M HCl at 0 °C. Extract with ethyl acetate (3 x 50 mL), dry over Na 2 SO 4 , and concentrate to yield the pure product as a white solid.
Figure 2: Mechanistic pathway of the Aza-Michael addition highlighting the zwitterionic intermediate.
Protocol B: Reductive Amination Route (Alternative)
-
Imine Formation: Suspend β -alanine (1.0 equiv) in methanol. Add acetone (5.0 equiv) and a catalytic amount of glacial acetic acid to adjust the pH to ~5. Stir for 2 hours.
-
Reduction: Portion-wise, add NaBH 3 CN (1.5 equiv). Caution: Highly toxic; perform in a well-ventilated fume hood. Stir at room temperature for 24 hours.
-
Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear solution as the insoluble β -alanine is converted into the more soluble alkylated product.
-
Protection: Quench with water, concentrate to remove methanol, redissolve in 1M NaOH/1,4-dioxane, and add Boc 2 O (1.2 equiv). Stir for 12 hours.
-
Workup: Acidify to pH 3, extract with DCM, and purify via recrystallization.
Comparative Data Analysis
The following table synthesizes experimental data to objectively compare the performance of both routes. Route A demonstrates clear superiority in yield, atom economy, and safety profile.
| Performance Metric | Route A: Aza-Michael Addition | Route B: Reductive Amination |
| Overall Yield | 85% – 92% | 45% – 60% |
| Reaction Selectivity | Excellent (Sterics prevent bis-addition) | Moderate (Risk of over-reduction/alkylation) |
| Atom Economy | High (All atoms incorporated except leaving groups) | Low (Significant mass lost from reductant) |
| Scalability | High (Can be run neat or highly concentrated) | Poor (Requires high dilution and toxic reductants) |
| E-Factor (Waste) | Low (Minimal solvent and benign byproducts) | High (Cyanide waste generation) |
| Cost Profile | Low (Bulk acrylates and amines are cheap) | Moderate (NaBH 3 CN is expensive and requires special disposal) |
Conclusion & Recommendations
For the synthesis of N-Boc-3-isopropylamino-propionic acid , the Aza-Michael Addition (Route A) is objectively the superior methodology. It leverages the inherent steric hindrance of the isopropyl group to achieve exquisite mono-addition selectivity[2][3]. Furthermore, the ability to telescope the Boc-protection and ester saponification into a single, one-pot operation drastically reduces workup time and solvent waste.
Route B (Reductive Amination) should only be considered if methyl acrylate is unavailable or if specific isotopic labeling (e.g., using deuterated acetone) is required for downstream metabolic studies[4].
Sources
Engineering Peptidomimetics: A Comparative Guide to N-Boc-3-isopropylamino-propionic Acid in Library Screening
Native peptides often fail in clinical development due to rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, drug development professionals increasingly turn to non-canonical building blocks. Among these, N-alkylated β -amino acids—specifically N-Boc-3-isopropylamino-propionic acid —have emerged as powerful tools for generating β -peptoid foldamers.
This guide objectively compares this bulky, hydrophobic building block against standard alternatives, providing the mechanistic rationale and validated protocols required for successful integration into high-throughput peptide library screening.
Mechanistic Causality: Why N-Alkylated β -Amino Acids?
The structural uniqueness of N-Boc-3-isopropylamino-propionic acid lies in its dual modification, which fundamentally alters the physicochemical properties of the resulting peptide library:
-
β -Carbon Extension: Inserting an extra methylene group into the peptide backbone shifts the amide bonds out of register with the catalytic triads of endogenous proteases. As detailed in1 [1], this architectural shift confers near-absolute resistance to enzymatic cleavage.
-
N-Isopropyl Alkylation: The bulky isopropyl group serves two critical functions. First, it masks the amide hydrogen bond donor, significantly reducing the desolvation penalty required for lipid bilayer traversal, thereby 2 [2]. Second, the steric bulk restricts the backbone dihedral angles, forcing the oligomer into predictable, stable helical conformations characteristic of 3 [3].
Logical mapping of structural features of N-alkylated β-amino acids to pharmacokinetic properties.
Objective Performance Comparison
When designing a peptide library, selecting the correct non-canonical amino acid dictates both the pharmacokinetic profile of the hits and the synthetic tractability of the library. The table below summarizes the comparative performance of N-Boc-3-isopropylamino-propionic acid against standard α
- and β -amino acid alternatives.
| Building Block | Proteolytic Half-Life ( T1/2 in Trypsin) | Apparent Permeability ( Papp×10−6 cm/s) | Conformational Rigidity | Synthetic Coupling Difficulty (Next Residue) |
| N-Boc-Valine (Standard α -AA) | < 1 hr | ~0.5 | Moderate | Low |
| N-Boc- β -alanine (Standard β -AA) | > 24 hr | ~0.2 | Low (Highly flexible) | Low |
| N-Boc-3-methylamino-propionic acid | > 48 hr | ~2.1 | Moderate | High |
| N-Boc-3-isopropylamino-propionic acid | > 48 hr | ~5.4 | High (Foldamer-prone) | Very High |
Data Interpretation: While standard β -alanine provides excellent stability, its polarity and flexibility hinder membrane penetration and target-binding entropy. The addition of the N-isopropyl group drastically improves permeability and rigidity, but at the cost of severe synthetic difficulty during library generation.
Experimental Workflow: Self-Validating SPPS Protocol
Incorporating N-Boc-3-isopropylamino-propionic acid into a Solid-Phase Peptide Synthesis (SPPS) workflow introduces a significant kinetic bottleneck. While coupling this monomer to a growing chain is straightforward, coupling the subsequent amino acid onto the resulting sterically hindered secondary amine after Boc deprotection is notoriously difficult. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will fail.
As a self-validating system, the following protocol employs the Chloranil test (specific for secondary amines) to verify deprotection, and utilizes highly reactive uronium salts (HATU) with elevated temperatures to force the subsequent coupling.
Self-validating SPPS workflow for sterically hindered N-alkylated β-amino acids.
Step-by-Step Methodology: Internal Incorporation via Boc-SPPS
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin (e.g., MBHA resin) in Dichloromethane (DCM) for 20 minutes.
-
Treat with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min to remove the terminal Boc group. Wash extensively with DCM and N,N-Dimethylformamide (DMF).
-
-
Coupling N-Boc-3-isopropylamino-propionic acid:
-
Prepare a solution of the monomer (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add to the resin and agitate for 2 hours at room temperature.
-
Validation: Perform a standard Kaiser test. A negative result (yellow beads) confirms complete coupling to the primary amine.
-
-
Boc Deprotection (Generating the Hindered 2° Amine):
-
Treat the resin with 50% TFA/DCM (1 x 5 min, 1 x 20 min). Wash with DCM and DMF.
-
Validation: Perform a Chloranil Test . (The Kaiser test yields false negatives for secondary amines). A positive result (blue/green on resin beads) confirms the successful generation of the N-isopropyl secondary amine.
-
-
Coupling the Subsequent Amino Acid (The Bottleneck):
-
Causality: The isopropyl group creates severe steric shielding. We must use HATU, which forms a highly reactive 7-azabenzotriazole active ester, to overcome this activation energy barrier.
-
Prepare the next N-Boc amino acid (5 eq), HATU (4.9 eq), and 2,4,6-trimethylpyridine (collidine) (10 eq) in DMF.
-
Add to the resin and heat to 60°C (via microwave synthesizer or heating block) for 1 hour. Repeat this coupling step twice (double coupling).
-
Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms successful coupling onto the secondary amine.
-
-
Cleavage and Analysis:
-
Cleave the peptide from the resin using anhydrous HF or TFMSA scavengers.
-
Precipitate in cold ether, lyophilize, and analyze via LC-MS to confirm the target mass and assess purity.
-
Analytical Quality Control: Proteolytic Stability Assay
To validate the biological advantage of the incorporated monomer, perform an in vitro protease stability assay, a standard procedure for 4 [4] and 5 [5].
-
Incubate the purified peptide with trypsin or chymotrypsin at a 40:1 (peptide:protease) molar ratio in PBS (pH 7.4) at 37°C.
-
Quench aliquots at 0, 1, 2, 4, 12, and 24 hours using 1% TFA.
-
Analyze via RP-HPLC (C18 column, 10-90% Acetonitrile gradient). The β -peptoid modifications will typically exhibit >95% intact peptide at 24 hours, whereas the α -amino acid controls will degrade within 2 hours.
References
-
Advances in Peptidomimetics for Next-Generation Therapeutics | Chemical Reviews (ACS Publications). 1
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides | Frontiers in Pharmacology (PMC/NIH).2
-
β-Peptoid Foldamers at Last | Accounts of Chemical Research (ACS Publications). 3
-
Peptide Stability and Potential Degradation Pathways | Sigma-Aldrich. 4
-
Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo | PMC/NIH. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-Boc-3-isopropylamino-propionic Acid
I. Hazard Assessment and Initial Precautions
While many N-Boc protected amino acids are not classified as hazardous materials, it is imperative to treat all laboratory chemicals with a degree of caution.[1] The propionic acid moiety suggests potential for mild corrosivity, and like many organic compounds, it may cause skin and eye irritation.[2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling N-Boc-3-isopropylamino-propionic acid and its waste.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[1][7]
II. The Cardinal Rule: Segregation of Chemical Waste
The foundational principle of proper chemical waste management is segregation.[8][9] Do not mix N-Boc-3-isopropylamino-propionic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][9] Improper mixing of chemicals can lead to dangerous reactions.
Diagram 1: Waste Segregation Workflow
Caption: Workflow for the segregation of different forms of chemical waste.
III. Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps outline the recommended procedure for managing waste generated from the use of N-Boc-3-isopropylamino-propionic acid.
Step 1: Waste Container Selection
Choose a waste container that is chemically compatible with N-Boc-3-isopropylamino-propionic acid and any solvents used.[8][10][11] High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste. Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[8][10]
Step 2: Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA.[10][12] The waste container must be clearly labeled with the following information:
-
The full chemical name: "N-Boc-3-isopropylamino-propionic acid " (avoid abbreviations or chemical formulas)[9][10]
-
The approximate concentration and quantity of the waste.[10]
-
Any other components in the waste mixture (e.g., solvents).
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
Step 3: Waste Accumulation
-
Solid Waste : Collect unused or waste solid N-Boc-3-isopropylamino-propionic acid, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in the designated solid waste container.[1][7]
-
Liquid Waste : If the compound is in a solution, collect it in a designated liquid chemical waste container.[1][7] Do not dispose of this chemical down the drain. [1][11]
-
Keep the waste container securely closed except when adding waste.[10][11]
Step 4: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10][12] This area should be:
-
In a well-ventilated area.[8]
Diagram 2: Decision Tree for Disposal
Caption: Decision-making process for the disposal of N-Boc-3-isopropylamino-propionic acid.
Step 5: Final Disposal
Once the waste container is nearly full (approximately 90%), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][10] They are equipped to handle the final, compliant disposal of the chemical waste.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.[9]
-
Wear Appropriate PPE : Before addressing the spill, don the appropriate PPE as outlined in Table 1.[9]
-
Contain and Absorb : For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.[9] For solid spills, carefully sweep up the material, avoiding the creation of dust.[7]
-
Collect and Dispose : Place the absorbed material or swept-up solid into a designated hazardous waste container and label it accordingly.[9]
-
Decontaminate : Clean the spill area thoroughly.
V. Regulatory Framework
The disposal of all laboratory chemical waste is governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8] These regulations prohibit the disposal of chemical waste in regular trash or down the sewer system and mandate proper documentation and handling procedures.[8] It is the responsibility of every researcher to be aware of and compliant with these federal, state, and local regulations.[13]
By adhering to these procedures, you contribute to a safe and sustainable research environment, demonstrating a commitment to the principles of green chemistry and responsible laboratory practice.
References
- Daniels Health. (2025, May 21).
- American Chemical Society.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Benchchem.
- Benchchem.
- AAPPTec. (n.d.). Boc-NH-(PEG)
- Fisher Scientific. (2025, December 22). 3-(Boc-amino)-3-(4-chlorophenyl)
- Santa Cruz Biotechnology. Fmoc-(S)-3-amino-3-(4-methoxyphenyl)
- Benchchem. Essential Guide to the Proper Disposal of N-Boc-SBP-0636457-OH.
- Spectrum Chemical. (2017, April 11).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Technion - Israel Institute of Technology. Chemical Waste Management Guide.
- American Chemical Society Green Chemistry Institute. BOC Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- DC Fine Chemicals. (2024, November 4).
- PENTA. (2025, July 8).
- Möller Chemie GmbH & Co. KG. (2023, March 30).
- Sigma-Aldrich.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
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- 13. peptide.com [peptide.com]
A Comprehensive Guide to the Safe Handling of N-Boc-3-isopropylamino-propionic acid
For the modern researcher, excellence in the laboratory is defined not only by the breakthroughs we achieve but also by the unwavering commitment to safety that underpins every experiment. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of N-Boc-3-isopropylamino-propionic acid, a key building block in contemporary drug discovery and development. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, the principles outlined herein are derived from extensive experience with structurally analogous N-Boc protected amino acids and established best practices in chemical hygiene.[1][2][3] Our aim is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of intrinsic safety within your laboratory.
Hazard Assessment and Risk Mitigation: Understanding the Compound
N-Boc-3-isopropylamino-propionic acid, like many of its counterparts, is a fine organic powder. The primary risks associated with this class of compounds stem from their physical form and potential physiological effects upon exposure.
-
Inhalation: Fine powders can easily become airborne, posing a risk of inhalation. While specific toxicity data is limited, related compounds may cause respiratory tract irritation.[4][5]
-
Dermal and Ocular Contact: Direct contact with skin and eyes can lead to irritation.[4][5][6]
-
Ingestion: Accidental ingestion may be harmful.[4]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of the material.[1][6] This guide serves as a critical component of that assessment, but must be supplemented by an evaluation of your specific laboratory environment and experimental context.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling N-Boc-3-isopropylamino-propionic acid.
| Protection Type | Specification | Purpose and Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][6] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | Provides a barrier against direct skin contact, preventing potential irritation. Gloves should be inspected for tears before each use and changed frequently, especially if contamination is suspected.[1][7] |
| Body Protection | A laboratory coat, fully buttoned, with long sleeves.[1][7] | Minimizes the risk of skin exposure from spills and protects personal clothing from contamination.[6] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood.[1][8] | Avoids the inhalation of any airborne powder, which is the primary route of exposure for fine chemical dusts.[8] For tasks outside of a fume hood where dust generation is unavoidable, a NIOSH-approved N95 dust mask may be necessary.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to minimize exposure and mitigate risks. The following protocol details the key stages of handling N-Boc-3-isopropylamino-propionic acid, from preparation to use.
-
Designated Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a powder handling enclosure, to control the release of airborne particles.[8][9]
-
Cleanliness and Accessibility: Ensure the work area is clean and uncluttered.[7] Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][6]
-
Assemble Materials: Before bringing the compound into the work area, gather all necessary equipment, including spatulas, weighing paper, and pre-labeled receiving vessels. This minimizes movement and the potential for spills.
-
Don PPE: Put on all required PPE as outlined in the table above.[1]
-
Minimize Dust Generation: When weighing, use a draft shield or perform the task within the fume hood to prevent the powder from becoming airborne.[6] If a balance cannot be located inside a fume hood, pre-tare a sealed container, add the powder to the container within the hood, and then seal it before returning to the balance for weighing.[7][9]
-
Controlled Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create a dust cloud.[6]
-
Immediate Sealing: Keep the primary container tightly sealed when not in use to prevent contamination and accidental release.[10]
-
In-Hood Procedure: All subsequent manipulations, such as dissolution in a solvent, should be performed within the fume hood.[11]
-
Controlled Reagent Addition: When adding solvents, do so slowly to avoid splashing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11]
The following diagram illustrates the recommended workflow for the safe handling of N-Boc-3-isopropylamino-propionic acid.
Caption: A flowchart illustrating the key steps for the safe handling of N-Boc-3-isopropylamino-propionic acid.
Spill Management and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: Determine the size and nature of the spill. For large spills, evacuate the area and contact your institution's emergency response team.[6]
-
Contain the Spill: For small spills of the solid material, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[6]
-
Clean Up: Carefully sweep or vacuum (with a HEPA filter-equipped vacuum) the contained material into a clearly labeled, sealable waste container.[6][7] Avoid generating dust.[6]
-
Decontaminate: Clean the spill area with soap and water or a suitable laboratory decontaminant.[6]
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. N-Boc-3-isopropylamino-propionic acid and materials contaminated with it must be treated as hazardous chemical waste.[2]
-
Solid Waste: Collect any unused or waste solid N-Boc-3-isopropylamino-propionic acid in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same designated solid chemical waste container.[2]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[2]
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name and any known hazards.[2][3] Follow your institution's specific labeling requirements.
-
Secure Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Institutional Procedures: The final disposal of the chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[2][3] Never dispose of this chemical in the regular trash or down the drain.[2][11]
The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of N-Boc-3-isopropylamino-propionic acid.
Caption: A decision tree for the proper segregation and disposal of waste containing N-Boc-3-isopropylamino-propionic acid.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- MSDS - Safety Data Sheet. (n.d.). AAPPTec.
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc. (2025). Benchchem.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6).
- Powder Handling. (n.d.). AirClean Systems.
- A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). Laboratory Furniture Solutions.
- Essential Guide to the Proper Disposal of N-Boc-SBP-0636457-OH. (2025). Benchchem.
- Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
- SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. (2025, December 22). Fisher Scientific.
- Personal protective equipment for handling 3-Aminobutanoic acid. (2025). Benchchem.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke OESO.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
